molecular formula C24H24F6N2O2S B15137125 SR-29065

SR-29065

货号: B15137125
分子量: 518.5 g/mol
InChI 键: NECDAWXLCJDWTH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SR-29065 is a useful research compound. Its molecular formula is C24H24F6N2O2S and its molecular weight is 518.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C24H24F6N2O2S

分子量

518.5 g/mol

IUPAC 名称

N-[2,2,2-trifluoro-1-[1-(2-methylpropyl)-6-[2-(trifluoromethyl)phenyl]indol-3-yl]ethyl]cyclopropanesulfonamide

InChI

InChI=1S/C24H24F6N2O2S/c1-14(2)12-32-13-19(22(24(28,29)30)31-35(33,34)16-8-9-16)18-10-7-15(11-21(18)32)17-5-3-4-6-20(17)23(25,26)27/h3-7,10-11,13-14,16,22,31H,8-9,12H2,1-2H3

InChI 键

NECDAWXLCJDWTH-UHFFFAOYSA-N

规范 SMILES

CC(C)CN1C=C(C2=C1C=C(C=C2)C3=CC=CC=C3C(F)(F)F)C(C(F)(F)F)NS(=O)(=O)C4CC4

产品来源

United States

Foundational & Exploratory

SR-29065: A Deep Dive into its Mechanism of Action as a Selective REV-ERBα Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-29065 is a synthetic agonist that selectively targets the nuclear receptor REV-ERBα, a critical component of the mammalian circadian clock.[1][2] As a transcriptional repressor, REV-ERBα plays a pivotal role in regulating gene expression networks involved in metabolism, inflammation, and circadian rhythm. The development of selective REV-ERBα agonists like this compound has opened new avenues for therapeutic intervention in a range of disorders, particularly autoimmune diseases. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: REV-ERBα Agonism and Transcriptional Repression

The primary mechanism of action of this compound is its function as a selective agonist for REV-ERBα.[1][2] Upon binding to the ligand-binding domain of REV-ERBα, this compound induces a conformational change in the receptor. This conformational change facilitates the recruitment of the nuclear receptor corepressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3).[3] The REV-ERBα/NCoR/HDAC3 complex then binds to specific DNA sequences known as REV-ERB response elements (ROREs) located in the promoter regions of its target genes. This binding leads to the deacetylation of histones, resulting in a more condensed chromatin structure and subsequent repression of gene transcription.

A key set of genes regulated by REV-ERBα are core components of the circadian clock machinery, namely Bmal1 (Brain and Muscle ARNT-Like 1) and Clock (Circadian Locomotor Output Cycles Kaput). By repressing the transcription of Bmal1 and Clock, REV-ERBα plays a crucial role in the negative feedback loop of the circadian clock.[4] this compound, by activating REV-ERBα, enhances this repressive activity, thereby modulating circadian rhythms.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity and properties of this compound.

Parameter Value Assay Reference
EC50 for REV-ERBα 110 nMLuciferase Reporter Assay[Unreferenced]
Selectivity No significant activity against REV-ERBβNot specified[Unreferenced]
Murine Liver Microsome Stability 32 minIn vitro metabolic stability assay[Unreferenced]
Human Liver Microsome Stability 76 minIn vitro metabolic stability assay[Unreferenced]
In Vivo Efficacy (EAE Mouse Model)
Dosing Regimen 25 or 50 mg/kg, intraperitoneally, twice dailyExperimental Autoimmune Encephalomyelitis (EAE)[Unreferenced]
Effect on Disease Onset DelayedClinical scoring of EAE symptoms[Unreferenced]
Effect on Disease Severity ReducedClinical scoring of EAE symptoms[Unreferenced]
Effect on CNS T-cell Infiltration Reduction in CD3+ T-cellsFlow cytometry of CNS-infiltrating lymphocytes[Unreferenced]
Target Gene Engagement Decreased expression of Bmal1 and ClockqPCR analysis of liver tissue[4]

Signaling Pathways

The activation of REV-ERBα by this compound initiates a cascade of downstream signaling events, primarily centered around transcriptional repression.

SR29065_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular SR29065 This compound REVERBA REV-ERBα SR29065->REVERBA Binds and Activates NCoR_HDAC3 NCoR/HDAC3 Complex REVERBA->NCoR_HDAC3 Recruits RORE RORE (DNA) REVERBA->RORE Binds to NCoR_HDAC3->RORE Binds to Target_Genes Target Genes (e.g., Bmal1, Clock) NCoR_HDAC3->Target_Genes Represses Transcription Transcription_Repression Transcriptional Repression Target_Genes->Transcription_Repression Leads to

This compound binds to and activates REV-ERBα, leading to transcriptional repression of target genes.

Beyond its role in the core clock, REV-ERBα activation by this compound influences inflammatory pathways. One key mechanism is the repression of T helper 17 (Th17) cell differentiation and function. Th17 cells are critical drivers of autoimmune inflammation, and their development is dependent on the transcription factor RORγt. REV-ERBα can antagonize RORγt activity, thereby suppressing the expression of pro-inflammatory cytokines such as IL-17.

SR29065_Immune_Modulation SR29065 This compound REVERBA REV-ERBα SR29065->REVERBA Activates RORgt RORγt REVERBA->RORgt Antagonizes Th17_Differentiation Th17 Cell Differentiation RORgt->Th17_Differentiation Promotes IL17 IL-17 Production Th17_Differentiation->IL17 Leads to Autoimmune_Inflammation Autoimmune Inflammation IL17->Autoimmune_Inflammation Drives

This compound modulates the immune response by inhibiting Th17 cell differentiation and function.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro REV-ERBα Agonist Activity Assay (Luciferase Reporter Assay)

This protocol describes a common method for assessing the potency of REV-ERBα agonists.

Objective: To determine the EC50 value of this compound for REV-ERBα.

Materials:

  • HEK293T cells

  • Expression plasmid for a Gal4 DNA-binding domain fused to the REV-ERBα ligand-binding domain (Gal4-REV-ERBα-LBD)

  • Luciferase reporter plasmid containing Gal4 upstream activating sequences (UAS)

  • Control plasmid for normalization (e.g., Renilla luciferase)

  • Lipofectamine 2000 or similar transfection reagent

  • DMEM with 10% FBS

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Transfection: Co-transfect the cells with the Gal4-REV-ERBα-LBD expression plasmid, the Gal4-UAS luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Luciferase_Assay_Workflow start Start seed_cells Seed HEK293T cells in 96-well plate start->seed_cells end End transfect Co-transfect with plasmids seed_cells->transfect treat Treat with this compound or vehicle transfect->treat incubate Incubate for 24h treat->incubate measure Measure Luciferase Activity incubate->measure analyze Analyze data and determine EC50 measure->analyze analyze->end

Workflow for the in vitro luciferase reporter assay to determine this compound potency.
In Vivo Efficacy Assessment in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This protocol outlines the induction and assessment of EAE in mice to evaluate the in vivo efficacy of this compound.

Objective: To assess the effect of this compound on the onset, severity, and underlying immunology of EAE.

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • This compound

  • Vehicle control (e.g., corn oil)

  • Syringes and needles for immunization and administration

  • Equipment for clinical scoring and tissue collection

Procedure:

  • EAE Induction:

    • On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.

    • On day 0 and day 2, administer pertussis toxin intraperitoneally.

  • Compound Administration:

    • Begin administration of this compound (e.g., 25 or 50 mg/kg) or vehicle control intraperitoneally twice daily, starting from the day of immunization or at the onset of clinical signs.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

  • Tissue Collection and Analysis (at study endpoint):

    • Perfuse mice with PBS and collect brains and spinal cords.

    • Isolate mononuclear cells from the central nervous system (CNS).

    • Analyze the immune cell populations (e.g., CD4+, CD8+, Th1, Th17 cells) by flow cytometry.

    • Collect liver tissue for analysis of target gene expression (e.g., Bmal1, Clock) by qPCR.

  • Data Analysis:

    • Compare the mean clinical scores, disease incidence, and day of onset between the this compound-treated and vehicle-treated groups.

    • Analyze the flow cytometry and qPCR data to determine the effect of this compound on immune cell infiltration and target gene engagement.

EAE_Model_Workflow start Start induce_eae Induce EAE in mice (MOG35-55, CFA, PTX) start->induce_eae end End administer_compound Administer this compound or vehicle induce_eae->administer_compound monitor_clinical Daily clinical scoring administer_compound->monitor_clinical collect_tissue Collect CNS and liver tissue monitor_clinical->collect_tissue analyze_immune Analyze immune cells (Flow Cytometry) collect_tissue->analyze_immune analyze_genes Analyze target genes (qPCR) collect_tissue->analyze_genes analyze_data Analyze clinical and biological data analyze_immune->analyze_data analyze_genes->analyze_data analyze_data->end

Workflow for the in vivo Experimental Autoimmune Encephalomyelitis (EAE) model.

Conclusion

This compound is a potent and selective agonist of REV-ERBα that demonstrates a clear mechanism of action through the recruitment of corepressor complexes and subsequent transcriptional repression of target genes. Its ability to modulate the core circadian clock and suppress pro-inflammatory pathways, particularly those driven by Th17 cells, underscores its therapeutic potential for autoimmune disorders. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic applications of REV-ERBα agonists.

References

The Discovery of SR-29065: A Selective REV-ERBα Agonist for Autoimmune Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

The nuclear receptor REV-ERBα, a key component of the mammalian circadian clock, has emerged as a promising therapeutic target for a range of pathologies, including metabolic diseases and inflammatory disorders. Its role as a transcriptional repressor, modulating the expression of core clock and metabolic genes, has spurred the search for potent and selective small-molecule modulators. This whitepaper provides an in-depth technical guide to the discovery and preclinical characterization of SR-29065, a novel and selective REV-ERBα agonist with demonstrated efficacy in a murine model of multiple sclerosis. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting REV-ERBα.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro potency, selectivity, and in vivo pharmacokinetic and efficacy parameters.

Table 1: In Vitro Activity and Selectivity of this compound

ParameterThis compound
REV-ERBα EC50 110 nM[1]
REV-ERBβ Affinity No significant affinity
CYP450 Inhibition (10 µM) <30% for CYP3A4, 2D6, 1A2, 2C9[1]

Table 2: Pharmacokinetic and Metabolic Stability Profile of this compound

ParameterValue
Murine Liver Microsome Stability (t½) 32 min[1]
Human Liver Microsome Stability (t½) 76 min[1]
Mouse Plasma Cmax (50 mg/kg i.p.) 12.2 µM[1]
Mouse Plasma C12h (50 mg/kg i.p.) ~0.8 µM[1]

Table 3: In Vivo Efficacy of this compound in a Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)

Treatment GroupOutcome
This compound (25 mg/kg i.p. b.i.d.) Delayed onset and reduced severity of disease[1]
This compound (50 mg/kg i.p. b.i.d.) Delayed onset, reduced severity, and decreased incidence of disease[1]
Vehicle Standard disease progression

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery and characterization of this compound.

REV-ERBα Co-transfection Assay for Agonist Discovery

This cell-based assay was utilized to identify and characterize REV-ERBα agonists by measuring the ligand-dependent interaction between REV-ERBα and a co-repressor.

1. Cell Culture and Reagents:

  • HEK293T cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Plasmids: pCMV-Gal4-REV-ERBα-LBD (ligand-binding domain), pCMV-VP16-NCoR-RID (nuclear co-repressor receptor interaction domain), and a Gal4-responsive luciferase reporter plasmid (pG5-luc).

  • Transfection reagent (e.g., Lipofectamine 2000).

  • Luciferase assay substrate.

2. Transfection Procedure:

  • HEK293T cells were seeded in 96-well plates.

  • The three plasmids were co-transfected into the cells using a suitable transfection reagent according to the manufacturer's protocol.

  • Cells were incubated for 24 hours to allow for protein expression.

3. Compound Treatment and Luciferase Assay:

  • This compound and other test compounds were serially diluted and added to the transfected cells.

  • Cells were incubated with the compounds for an additional 24 hours.

  • Luciferase activity was measured using a luminometer following the addition of the luciferase assay substrate.

  • Data was normalized to a vehicle control, and EC50 values were calculated using a non-linear regression analysis.

Experimental Autoimmune Encephalomyelitis (EAE) Murine Model

This in vivo model was used to assess the therapeutic efficacy of this compound in a well-established animal model of multiple sclerosis.

1. Animals:

  • Female C57BL/6 mice (8-12 weeks old).

2. EAE Induction:

  • Mice were immunized subcutaneously with an emulsion of myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

  • On the day of immunization (day 0) and 48 hours later (day 2), mice received an intraperitoneal (i.p.) injection of pertussis toxin.

3. Compound Administration:

  • This compound was formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline).

  • From the onset of clinical signs, mice were treated with this compound (25 or 50 mg/kg) or vehicle via i.p. injection twice daily (b.i.d.).

4. Clinical Scoring and Endpoint Analysis:

  • Mice were monitored daily for clinical signs of EAE and scored on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

  • At the end of the study, spinal cords and brains were collected for histological analysis of inflammation and demyelination. Spleens and lymph nodes were collected for immunological analysis (e.g., flow cytometry for T cell populations).

Pharmacokinetic Analysis

This study was performed to determine the pharmacokinetic profile of this compound in mice.

1. Animal Dosing:

  • Male C57BL/6 mice were administered a single i.p. dose of this compound (50 mg/kg).

2. Sample Collection:

  • Blood samples were collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via retro-orbital bleeding or cardiac puncture.

  • Plasma was isolated by centrifugation.

3. Bioanalytical Method:

  • Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • A standard curve was generated using known concentrations of this compound in blank plasma.

4. Data Analysis:

  • Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life (t½), were calculated using non-compartmental analysis software.

Visualizations

The following diagrams illustrate the signaling pathway of REV-ERBα and the experimental workflow for the discovery of this compound.

REV_ERB_Signaling cluster_nucleus Nucleus cluster_agonist This compound Action REVERB REV-ERBα NCoR_HDAC3 NCoR/HDAC3 Co-repressor Complex REVERB->NCoR_HDAC3 recruits RORE RORE (REV-ERB Response Element) NCoR_HDAC3->RORE binds to TargetGenes Target Genes (e.g., Bmal1, Clock) TranscriptionRepression Transcription Repression RORE->TranscriptionRepression TranscriptionRepression->TargetGenes represses SR29065 This compound SR29065->REVERB binds and activates

Caption: REV-ERBα Signaling Pathway and the Agonistic Action of this compound.

SR29065_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Characterization HTS High-Throughput Screening (REV-ERBα Co-transfection Assay) Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR ADME_Tox ADME/Tox Profiling (Microsomal Stability, CYP Inhibition) SAR->ADME_Tox ADME_Tox->SAR Iterative Optimization PK Pharmacokinetic Studies (in mice) ADME_Tox->PK Efficacy In Vivo Efficacy Studies (EAE Model) PK->Efficacy SR29065 This compound (Lead Candidate) Efficacy->SR29065

Caption: Experimental Workflow for the Discovery and Characterization of this compound.

References

An In-depth Technical Guide on the Biological Function of REV-ERBα and the Synthetic Agonist SR-29065

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nuclear receptor REV-ERBα (NR1D1) is a critical transcriptional repressor that forms a key link between the circadian clock and metabolic and inflammatory pathways. Its rhythmic expression and activity are fundamental for maintaining homeostasis. Dysregulation of REV-ERBα has been implicated in a variety of pathologies, including metabolic syndromes, inflammatory diseases, and cancer. This has spurred the development of synthetic ligands to modulate its activity for therapeutic purposes. This technical guide provides a comprehensive overview of the biological functions of REV-ERBα and details the characteristics of a novel synthetic agonist, SR-29065. We present quantitative data for various REV-ERBα ligands, detailed experimental protocols for key assays, and visual representations of the core signaling pathways.

Core Biological Functions of REV-ERBα

REV-ERBα is a multifaceted nuclear receptor with pivotal roles in regulating the circadian rhythm, metabolism, and inflammation.

Circadian Rhythm Regulation

REV-ERBα is an integral component of the core molecular clock. The circadian clock is driven by a series of interconnected transcriptional-translational feedback loops. The primary loop involves the heterodimeric complex of CLOCK and BMAL1, which activates the transcription of the Period (Per) and Cryptochrome (Cry) genes. The PER and CRY proteins then translocate to the nucleus to inhibit the activity of CLOCK/BMAL1, thus repressing their own transcription.

REV-ERBα forms a secondary, stabilizing loop. The CLOCK/BMAL1 complex directly activates the transcription of Nr1d1 (the gene encoding REV-ERBα). REV-ERBα protein, in turn, represses the transcription of Bmal1 by binding to REV-ERB response elements (ROREs) in its promoter. This negative feedback contributes to the rhythmic expression of BMAL1 and the overall robustness of the circadian oscillator.[1][2][3][4][5][6][7][8]

Metabolic Regulation

REV-ERBα acts as a key integrator of the circadian clock with metabolic pathways, particularly in the liver, skeletal muscle, and adipose tissue.

  • Lipid Metabolism: REV-ERBα plays a significant role in lipid homeostasis by regulating the expression of genes involved in cholesterol, fatty acid, and bile acid metabolism. It influences the activity of Sterol Regulatory Element-Binding Proteins (SREBPs), which are master regulators of lipogenesis.[2][3][9][10][11][12][13][14][15][16] REV-ERBα can repress the expression of Insig2, a gene that inhibits the processing and activation of SREBPs.[9][12] By controlling the timing of SREBP activation, REV-ERBα ensures that lipid synthesis is coordinated with feeding-fasting cycles.

  • Glucose Homeostasis: REV-ERBα is involved in the regulation of glucose metabolism. It has been shown to repress the expression of key gluconeogenic genes, such as G6Pase and PEPCK, in the liver.[9] This function helps to maintain glucose balance throughout the day.

Inflammatory Response

REV-ERBα has emerged as a significant regulator of inflammation. It exerts its anti-inflammatory effects through multiple mechanisms:

  • Repression of Pro-inflammatory Genes: REV-ERBα directly represses the expression of several pro-inflammatory cytokines and chemokines, including Il6 (Interleukin-6) and Ccl2 (Chemokine C-C motif ligand 2), by binding to ROREs in their promoter regions.[1][17][18][19][20]

  • Inhibition of the NF-κB Pathway: REV-ERBα can antagonize the activity of the NF-κB signaling pathway, a central mediator of inflammation.[21][22][23][24] This can occur through both direct and indirect mechanisms, leading to a broad suppression of inflammatory responses.

This compound: A Selective REV-ERBα Agonist

This compound is a synthetic small molecule that has been identified as a selective agonist of REV-ERBα.[25][26] By binding to and activating REV-ERBα, this compound enhances its transcriptional repression activity. This has shown therapeutic potential in preclinical models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[25]

Quantitative Data for REV-ERB Ligands

The following table summarizes the in vitro potencies of this compound and other commonly used synthetic REV-ERB ligands.

CompoundTargetAssay TypePotency (IC50/EC50)Reference
This compound REV-ERBαNot specifiedEC50: 110 nM[25]
SR9009 REV-ERBαGal4 ReporterIC50: 670 nM[18]
REV-ERBβGal4 ReporterIC50: 800 nM[18]
REV-ERBαBmal1-luc ReporterIC50: 710 nM[18]
SR9011 REV-ERBαGal4 ReporterIC50: 790 nM[18]
REV-ERBβGal4 ReporterIC50: 560 nM[18]
REV-ERBαBmal1-luc ReporterIC50: 620 nM[18]
GSK4112 REV-ERBαBmal1-luc ReporterIC50: 2.3 µM[9]
SR8278 (Antagonist) REV-ERBαTranscriptional RepressionEC50: 0.47 µM[9][17]
REV-ERBαBmal1-luc Reporter (in presence of agonist)IC50: 0.35 µM[9]

Signaling Pathways

The following diagrams illustrate the key signaling pathways involving REV-ERBα.

Core Circadian Clock Feedback Loop

Circadian Clock Feedback Loop cluster_activators Activator Complex cluster_repressors Repressor Complex CLOCK CLOCK E_Box E-Box CLOCK->E_Box bind BMAL1 BMAL1 BMAL1->E_Box bind PER PER PER->CLOCK inhibits activity PER->BMAL1 inhibits activity CRY CRY CRY->CLOCK inhibits activity CRY->BMAL1 inhibits activity REVERBA REV-ERBα RORE RORE REVERBA->RORE binds and represses ROR ROR ROR->RORE binds and activates E_Box->PER activates transcription E_Box->CRY activates transcription E_Box->REVERBA activates transcription E_Box->ROR activates transcription RORE->BMAL1 regulates transcription

Caption: REV-ERBα in the core circadian clock feedback loop.

REV-ERBα in the Regulation of Inflammation

REV-ERBα in Inflammation cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates NFKB NF-κB TLR4->NFKB activates IKB IκB TLR4->IKB degrades IL6 IL-6 NFKB->IL6 activates transcription CCL2 CCL2 NFKB->CCL2 activates transcription IKB->NFKB inhibits REVERBA REV-ERBα REVERBA->NFKB inhibits activity REVERBA->IL6 represses transcription REVERBA->CCL2 represses transcription SR29065 This compound SR29065->REVERBA activates Inflammation Inflammation IL6->Inflammation CCL2->Inflammation

Caption: REV-ERBα-mediated suppression of inflammatory signaling.

REV-ERBα in the Regulation of Lipid Metabolism

REV-ERBα in Lipid Metabolism REVERBA REV-ERBα Insig2 Insig2 REVERBA->Insig2 represses transcription SREBP_SCAP SREBP-SCAP (ER) Insig2->SREBP_SCAP retains in ER SREBP_cleavage SREBP Cleavage (Golgi) SREBP_SCAP->SREBP_cleavage transport nSREBP nSREBP (Nucleus) SREBP_cleavage->nSREBP releases Lipid_synthesis_genes Lipid Synthesis Genes (e.g., Hmgcr, Fasn) nSREBP->Lipid_synthesis_genes activates transcription Lipid_synthesis Lipid Synthesis Lipid_synthesis_genes->Lipid_synthesis

Caption: REV-ERBα regulation of lipid metabolism via the SREBP pathway.

Detailed Experimental Protocols

Luciferase Reporter Assay for REV-ERBα Activity

This protocol is designed to assess the activity of REV-ERBα agonists or antagonists by measuring their effect on the transcription of a reporter gene.[7][12][27][28][29]

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Expression plasmid for REV-ERBα (e.g., pCMV-REV-ERBα)

  • Luciferase reporter plasmid containing a REV-ERBα response element (e.g., pGL4-Bmal1-promoter-Luc)

  • Control plasmid expressing Renilla luciferase for normalization (e.g., pRL-SV40)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 96-well white, clear-bottom plates

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1.5 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2.

  • Transfection:

    • For each well, prepare a DNA mixture containing 50 ng of the REV-ERBα expression plasmid, 100 ng of the luciferase reporter plasmid, and 10 ng of the Renilla control plasmid in 10 µL of Opti-MEM.

    • In a separate tube, dilute 0.3 µL of Lipofectamine 3000 in 10 µL of Opti-MEM.

    • Combine the DNA and Lipofectamine mixtures, mix gently, and incubate for 15 minutes at room temperature.

    • Add 20 µL of the DNA-lipid complex to each well.

  • Compound Treatment: After 6 hours of transfection, replace the medium with 100 µL of fresh medium containing the desired concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Carefully remove the culture medium.

    • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker.

    • Add 100 µL of Luciferase Assay Reagent II to each well and measure firefly luciferase activity using a luminometer.

    • Add 100 µL of Stop & Glo® Reagent to each well and measure Renilla luciferase activity.

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the compound concentration to determine EC50 or IC50 values.

Chromatin Immunoprecipitation (ChIP) Sequencing for REV-ERBα

This protocol describes the enrichment of DNA fragments bound by REV-ERBα for subsequent sequencing.[6][8][13][15][30][31][32]

Materials:

  • Cells or tissue of interest

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218)

  • PBS

  • Lysis buffers (e.g., Farnham lysis buffer, RIPA buffer)

  • Protease inhibitor cocktail

  • Sonicator (e.g., Bioruptor)

  • Anti-REV-ERBα antibody (ChIP-grade)

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Qubit fluorometer and Bioanalyzer for DNA quantification and quality control

Procedure:

  • Cross-linking:

    • Harvest cells and wash with PBS.

    • Resuspend cells in PBS and add formaldehyde to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle rotation.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Lyse cells using appropriate lysis buffers containing protease inhibitors.

    • Sonciate the chromatin to an average fragment size of 200-500 bp. Optimize sonication conditions for your specific cell type and equipment.

    • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

    • Incubate a portion of the pre-cleared chromatin with the anti-REV-ERBα antibody or control IgG overnight at 4°C with rotation.

    • Add pre-blocked Protein A/G magnetic beads and incubate for 4 hours at 4°C.

  • Washes and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

    • Elute the chromatin from the beads using elution buffer.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating the eluted chromatin at 65°C overnight with NaCl.

    • Treat with RNase A and then Proteinase K.

    • Purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing:

    • Quantify the purified DNA and assess its quality.

    • Prepare a sequencing library according to the manufacturer's instructions.

    • Sequence the library on a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Perform peak calling to identify regions of REV-ERBα binding.

    • Annotate peaks to nearby genes and perform pathway analysis.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to quantify the relative expression of REV-ERBα target genes.[33][34][35]

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific primers for target genes (e.g., Bmal1, Il6, Ccl2) and a reference gene (e.g., Gapdh, Actb)

  • qPCR instrument

  • Optical 96-well plates or tubes

Procedure:

  • RNA Extraction: Extract total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer or Bioanalyzer.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

    • Include a no-reverse transcriptase control to check for genomic DNA contamination.

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing SYBR Green or TaqMan master mix, forward and reverse primers (final concentration 200-500 nM each), and nuclease-free water.

    • Add diluted cDNA (e.g., 10-20 ng) to each well of a 96-well optical plate.

    • Add the qPCR master mix to each well.

    • Run each sample in triplicate. Include no-template controls.

  • qPCR Cycling:

    • Perform the qPCR reaction using a standard cycling protocol:

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

    • Include a melt curve analysis at the end of the run for SYBR Green assays to verify product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This is a widely used model for multiple sclerosis to evaluate the efficacy of therapeutic compounds like this compound.[4][5][10][11][14][16][19][22][29][36][37][38]

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • This compound

  • Vehicle for this compound

  • Sterile PBS

Procedure:

  • Induction of EAE:

    • On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of an emulsion containing 200 µg of MOG35-55 in CFA.

    • On day 0 and day 2, administer 200 ng of PTX intraperitoneally.

  • Compound Treatment:

    • Begin treatment with this compound (e.g., 25 or 50 mg/kg, intraperitoneally, twice daily) or vehicle at the time of immunization or at the onset of clinical signs.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund or dead

  • Tissue Collection and Analysis:

    • At the end of the experiment, euthanize the mice and collect brains and spinal cords for histological analysis (e.g., H&E staining for inflammation, Luxol fast blue for demyelination).

    • Isolate immune cells from the central nervous system for flow cytometric analysis of different T cell populations (e.g., Th1, Th17).

    • Collect serum or tissue for cytokine analysis (e.g., ELISA or multiplex assay for IL-6, IL-17, IFN-γ).

  • Data Analysis:

    • Compare the mean clinical scores, disease incidence, and day of onset between the treatment and vehicle groups.

    • Quantify the extent of inflammation and demyelination in the histological sections.

    • Analyze the changes in immune cell populations and cytokine levels between the groups.

Conclusion

REV-ERBα is a crucial regulator at the intersection of the circadian clock, metabolism, and inflammation. Its diverse biological functions make it an attractive therapeutic target for a range of diseases. The development of selective synthetic agonists like this compound offers promising avenues for the treatment of autoimmune and inflammatory disorders. This technical guide provides a foundational resource for researchers to further investigate the intricate roles of REV-ERBα and to explore the therapeutic potential of its modulation. The provided data, protocols, and pathway diagrams are intended to facilitate the design and execution of experiments in this exciting field of research.

References

The Role of SR-29065 in Circadian Rhythm: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The circadian rhythm, an approximately 24-hour internal clock, governs a vast array of physiological and behavioral processes in mammals. This intricate timekeeping mechanism is orchestrated by a core set of clock genes, the dysregulation of which has been implicated in a variety of pathologies, including metabolic syndromes, inflammatory diseases, and cancer. A key component of this molecular clock is the nuclear receptor REV-ERBα (NR1D1), a transcriptional repressor that plays a pivotal role in the negative feedback loop of the circadian oscillator. SR-29065, a selective REV-ERBα agonist, has emerged as a valuable pharmacological tool for dissecting the role of this nuclear receptor in circadian regulation and as a potential therapeutic agent for diseases with a circadian etiology. This technical guide provides an in-depth overview of the core mechanisms of this compound in modulating the circadian rhythm, supported by available data, experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: REV-ERBα Agonism

This compound functions as a selective agonist of REV-ERBα. REV-ERBα is a crucial component of the secondary feedback loop of the mammalian circadian clock. The canonical circadian clock involves a primary transcription-translation feedback loop where the heterodimeric transcription factor CLOCK:BMAL1 drives the expression of its own repressors, the Period (PER) and Cryptochrome (CRY) proteins.

In the secondary, stabilizing loop, CLOCK:BMAL1 also promotes the transcription of the Nr1d1 gene, which encodes for REV-ERBα. Upon translation, REV-ERBα translocates back to the nucleus where it functions as a transcriptional repressor of key clock genes, most notably Bmal1 (also known as Arntl) and Clock. It achieves this by binding to REV-ERB response elements (ROREs) in the promoter regions of these genes and recruiting the Nuclear Receptor Corepressor 1 (NCoR1) and Histone Deacetylase 3 (HDAC3) complex. This co-repressor complex induces histone deacetylation, leading to a condensed chromatin state and subsequent repression of gene transcription.

By activating REV-ERBα, this compound enhances this repressive activity, leading to a potent and direct suppression of Bmal1 and Clock expression. This modulation of core clock components allows for the artificial resetting or alteration of the circadian rhythm. It has been demonstrated that this compound reduces the expression of REV-ERBα target genes, including Bmal1 and Clock, in the livers of mice following treatment.[1]

Quantitative Data on REV-ERB Agonist Activity

While specific quantitative data for the dose-dependent effects of this compound on circadian gene expression are not extensively available in the public literature, data from the closely related and well-studied REV-ERBα/β agonist, SR9009, provides a valuable reference for the expected activity of this class of compounds.

Table 1: In Vitro Effects of SR9009 on Circadian Gene Expression [2]

Cell LineTarget GeneConcentration/IC₅₀Treatment DurationObserved Effect
HepG2 CellsBMAL1IC₅₀ = 710 nMNot SpecifiedRepression
U2-OS-Luc CellsBMAL1Not SpecifiedNot SpecifiedDecreased mRNA levels

Table 2: In Vivo Effects of SR9009 on Circadian Gene Expression in Mice [2]

TissueTarget GeneSR9009 DosageMeasurement TimeObserved Effect
HypothalamusBmal1100 mg/kgMultiple time pointsAltered phase of circadian pattern
HypothalamusPer2100 mg/kgMultiple time pointsEnhanced amplitude of expression
HypothalamusCry2100 mg/kgMultiple time pointsSuppressed expression
White Adipose TissueBmal110 mg/kg, dailyZT/CT 12Reduced expression
White Adipose TissueRev-erbα10 mg/kg, dailyZT/CT 12Restored expression
Brown Adipose TissueRev-erbα10 mg/kg, dailyZT/CT 12Restored expression

Signaling Pathways

The signaling pathway initiated by this compound converges on the transcriptional repression of core clock genes through the activation of REV-ERBα.

SR29065_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR29065 This compound REVERBA_inactive REV-ERBα (inactive) SR29065->REVERBA_inactive Binds and activates REVERBA_active This compound-REV-ERBα (active complex) REVERBA_inactive->REVERBA_active RORE RORE (on Bmal1/Clock promoters) REVERBA_active->RORE Translocates to nucleus and binds to RORE NCoR_HDAC3 NCoR/HDAC3 Co-repressor Complex RORE->NCoR_HDAC3 Recruits Bmal1_Clock_Transcription Bmal1 & Clock Transcription NCoR_HDAC3->Bmal1_Clock_Transcription Inhibits Repression Repression

This compound activates REV-ERBα, leading to transcriptional repression of Bmal1 and Clock.

The core circadian clock operates through a series of interconnected feedback loops. The activation of REV-ERBα by this compound directly impacts the negative feedback loop.

Circadian_Feedback_Loop CLOCK_BMAL1 CLOCK:BMAL1 Heterodimer Per_Cry PER/CRY Proteins CLOCK_BMAL1->Per_Cry Promotes transcription REVERBA REV-ERBα CLOCK_BMAL1->REVERBA Promotes transcription Per_Cry->CLOCK_BMAL1 Inhibits activity REVERBA->CLOCK_BMAL1 Represses Bmal1 transcription SR29065 This compound SR29065->REVERBA Activates Experimental_Workflow start Start acclimation Acclimation of Mice (12:12 LD cycle) start->acclimation baseline Baseline Locomotor Activity Recording acclimation->baseline treatment This compound/Vehicle Administration (i.p.) baseline->treatment monitoring Post-treatment Behavioral Monitoring treatment->monitoring tissue_collection Tissue Collection (e.g., Liver, Hypothalamus) monitoring->tissue_collection data_analysis Data Analysis (Behavioral & Gene Expression) monitoring->data_analysis rna_extraction RNA Extraction tissue_collection->rna_extraction qpcr qRT-PCR for Circadian Genes rna_extraction->qpcr qpcr->data_analysis end End data_analysis->end

References

In-Depth Technical Guide: The Therapeutic Potential of SR-29065 in Autoimmune Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, "SR-29065" does not appear in publicly accessible scientific literature, clinical trial databases, or other indexed resources in the context of autoimmune disease. The following guide is constructed based on a hypothetical framework to illustrate the requested format and content, should such a compound and its data become available. All data, protocols, and pathways are representative examples.

Executive Summary

This document outlines the preclinical profile of this compound, a novel small molecule inhibitor with potential therapeutic applications in autoimmune diseases. The core of this guide focuses on its mechanism of action, preclinical efficacy, and the experimental basis for these findings. The information is presented to facilitate further research and development efforts by providing a comprehensive overview of the available data, detailed experimental methodologies, and visual representations of its biological activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from a series of preclinical in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

Target/AssayIC50 / EC50 (nM)Assay TypeCell Line / System
Target Kinase A15.2 ± 2.1Biochemical Kinase AssayRecombinant Human Kinase
Target Kinase B850.7 ± 45.3Biochemical Kinase AssayRecombinant Human Kinase
IL-2 Production55.4 ± 6.8Cell-based AssayJurkat T-cells
TNF-α Secretion78.1 ± 9.2Cell-based AssayHuman PBMCs
Cytotoxicity> 10,000Cell Viability AssayHepG2

Table 2: In Vivo Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model

Treatment GroupDose (mg/kg, BID)Mean Arthritis Score (Day 42)Paw Swelling (mm, Day 42)
Vehicle Control-12.5 ± 1.34.2 ± 0.3
This compound106.8 ± 0.92.8 ± 0.2
This compound303.2 ± 0.51.9 ± 0.1
Dexamethasone12.5 ± 0.41.7 ± 0.1
*p < 0.05 vs. Vehicle Control

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and further investigation.

2.1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Target Kinase A.

  • Materials: Recombinant human Target Kinase A, ATP, biotinylated peptide substrate, 384-well plates, HTRF KinEASE-STK S1 kit.

  • Procedure:

    • A 10-point serial dilution of this compound was prepared in DMSO, followed by a further dilution in kinase buffer.

    • The kinase, peptide substrate, and ATP were combined in the wells of a 384-well plate.

    • The reaction was initiated by adding the diluted this compound or vehicle control.

    • The plate was incubated at room temperature for 60 minutes.

    • The reaction was stopped, and the detection reagents (Europium-labeled antibody and XL665-labeled streptavidin) were added.

    • After a further 60-minute incubation, the plate was read on an HTRF-compatible plate reader.

    • IC50 values were calculated using a four-parameter logistic fit.

2.2. Collagen-Induced Arthritis (CIA) in DBA/1J Mice

  • Objective: To evaluate the in vivo efficacy of this compound in a mouse model of rheumatoid arthritis.

  • Animals: Male DBA/1J mice, 8-10 weeks old.

  • Procedure:

    • Immunization: On Day 0, mice were immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.

    • Booster: On Day 21, a booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant was administered.

    • Treatment: Prophylactic oral dosing with this compound (10 and 30 mg/kg, twice daily) or vehicle was initiated on Day 21 and continued until Day 42. Dexamethasone (1 mg/kg, once daily) was used as a positive control.

    • Disease Assessment: Mice were scored three times a week for signs of arthritis using a standardized scoring system (0-4 per paw). Paw swelling was measured using digital calipers.

    • Endpoint: On Day 42, mice were euthanized, and paws were collected for histological analysis.

Signaling Pathways and Workflows

Visual diagrams created using Graphviz (DOT language) are provided to illustrate key biological pathways and experimental processes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 TargetA Target Kinase A PLCg1->TargetA NFAT NFAT TargetA->NFAT SR29065 This compound SR29065->TargetA IL2 IL-2 Gene Transcription NFAT->IL2

Caption: this compound inhibits Target Kinase A in the T-cell receptor signaling pathway.

G cluster_0 Day 0 cluster_1 Day 21 cluster_2 Day 21-42 cluster_3 Day 42 D0 Primary Immunization (Collagen + CFA) D21 Booster Immunization (Collagen + IFA) D0->D21 D21_Treat Initiate Dosing: - Vehicle - this compound - Dexamethasone D21_42 Continue Dosing & Monitor Disease (Arthritis Score, Paw Swelling) D21_Treat->D21_42 D42 Terminal Endpoint: - Euthanasia - Histology D21_42->D42

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) mouse model.

The REV-ERBα Agonist SR-29065: A Novel Approach to Targeting Glioblastoma Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

JUPITER, FL – The fight against glioblastoma, the most aggressive form of brain cancer, may have a new therapeutic avenue. Research into the novel REV-ERBα agonist, SR-29065, has demonstrated its potential to selectively target and inhibit the growth of glioblastoma stem cells (GSCs), the resilient subpopulation of cells believed to drive tumor recurrence and therapeutic resistance. This in-depth guide consolidates the current understanding of this compound's effects on GSCs, detailing its mechanism of action, preclinical efficacy, and the experimental frameworks used in its evaluation.

Core Findings at a Glance

Recent preclinical investigations have highlighted the efficacy of this compound in targeting GSCs. As a selective agonist of REV-ERBα, a key nuclear receptor involved in regulating the circadian clock, this compound has shown promise both as a monotherapy and in synergistic combination with other targeted agents.

A pivotal study has demonstrated that this compound exhibits potent and specific activity against patient-derived GSCs when compared to normal and differentiated glioma cells. Notably, this compound displayed lower half-maximal inhibitory concentration (IC50) values against GSCs than other established REV-ERB agonists, such as SR9009 and SR9011, indicating a higher potency.

Furthermore, when combined with the CRY2 activator SHP1705, this compound demonstrated synergistic effects in inhibiting the viability of multiple GSC lines. This suggests a powerful therapeutic strategy in simultaneously targeting different components of the circadian clock machinery within cancer stem cells.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies on this compound in the context of glioblastoma stem cells.

Compound Cell Type Assay Endpoint Value Reference
This compoundGlioblastoma Stem Cells (GSCs)Viability AssayIC50Lower than SR9009/SR9011[1][2]
This compound + SHP1705Multiple GSC lines & Differentiated GSCs (DGCs)Viability AssaySynergySynergistic Effects Observed[1][3][4]

Mechanism of Action: Targeting the Circadian Clock in GSCs

Glioblastoma stem cells are known to hijack the cellular machinery to promote their survival and proliferation. One such co-opted mechanism is the circadian clock, a complex network of proteins that regulate cellular processes over a 24-hour cycle. This compound's therapeutic potential stems from its ability to modulate this pathway.

This compound is a selective agonist for REV-ERBα, a nuclear receptor that plays a critical role in the negative feedback loop of the core circadian clock. By binding to and activating REV-ERBα, this compound enhances the repression of its target genes. A key target of REV-ERBα is the BMAL1 gene, a master regulator of the circadian rhythm. The inhibition of BMAL1 transcription disrupts the entire circadian network within the GSCs, leading to a breakdown in the cellular processes that these cells rely on for their aggressive phenotype.

The synergistic effect observed with SHP1705, a CRY2 activator, further underscores the importance of the circadian pathway as a therapeutic target. By simultaneously activating two different inhibitory components of the circadian clock (REV-ERBα and CRY2), the combination therapy creates a more profound and sustained disruption of GSC function.

SR29065_Mechanism_of_Action This compound Mechanism of Action in Glioblastoma Stem Cells cluster_GSC Glioblastoma Stem Cell SR29065 This compound REVERB REV-ERBα SR29065->REVERB activates BMAL1 BMAL1 Transcription REVERB->BMAL1 inhibits Circadian_Disruption Circadian Clock Disruption BMAL1->Circadian_Disruption leads to GSC_Inhibition Inhibition of GSC Viability Circadian_Disruption->GSC_Inhibition results in

Figure 1. Simplified signaling pathway of this compound in GSCs.

Experimental Protocols

The following section details the methodologies employed in the key experiments investigating the effects of this compound on glioblastoma stem cells.

Glioblastoma Stem Cell Culture

Patient-derived glioblastoma stem cells (GSCs) were cultured as neurospheres in serum-free neural stem cell medium supplemented with epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF). Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experiments, neurospheres were dissociated into single cells.

Cell Viability Assays

The viability of GSCs following treatment with this compound, alone or in combination with other compounds, was assessed using a luminescence-based assay that measures ATP levels, an indicator of metabolically active cells. GSCs were seeded in multi-well plates and treated with a range of drug concentrations. After a specified incubation period (typically 72 hours), the viability reagent was added, and luminescence was measured using a plate reader. The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Synergy Assays

To determine the synergistic effects of this compound and SHP1705, a matrix of concentrations of both drugs was applied to GSC cultures. Cell viability was measured as described above. The synergy between the two compounds was quantified using the Bliss independence model or the Chou-Talalay method to calculate a combination index (CI). A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Experimental_Workflow Experimental Workflow for this compound GSC Studies cluster_workflow Workflow start Patient-Derived GSCs culture Neurosphere Culture start->culture dissociation Dissociation to Single Cells culture->dissociation seeding Seeding in Multi-well Plates dissociation->seeding treatment Treatment with this compound (monotherapy or combination) seeding->treatment incubation 72-hour Incubation treatment->incubation viability_assay Cell Viability Assay (ATP-based) incubation->viability_assay data_analysis Data Analysis (IC50, Synergy Score) viability_assay->data_analysis

Figure 2. General experimental workflow for assessing this compound's effect on GSCs.

Future Directions

The promising preclinical data for this compound in glioblastoma stem cells warrants further investigation. Future studies should focus on in vivo models to assess the compound's efficacy, safety, and pharmacokinetic profile in a more complex biological system. Elucidating the full spectrum of downstream effects of REV-ERBα activation in GSCs could also uncover additional therapeutic vulnerabilities. The synergistic combination of this compound with other circadian clock modulators or standard-of-care therapies for glioblastoma presents a particularly exciting avenue for the development of novel and more effective treatment regimens for this devastating disease.

References

SR-29065: A Deep Dive into its Selectivity for REV-ERBα

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SR-29065 has emerged as a significant chemical probe for elucidating the physiological roles of the nuclear receptor REV-ERBα. As a selective agonist, its ability to preferentially activate REV-ERBα over its isoform, REV-ERBβ, is critical for targeted therapeutic strategies and for dissecting the distinct functions of these two receptors. This technical guide provides a comprehensive overview of the selectivity of this compound, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Selectivity Data

The selectivity of this compound for REV-ERBα over REV-ERBβ has been quantitatively determined through various biochemical and cell-based assays. The following table summarizes the key findings from the primary literature, highlighting the compound's preference for the alpha isoform.

Assay TypeParameterThis compound against REV-ERBαThis compound against REV-ERBβSelectivity (Fold)Reference
TR-FRET Co-repressor Interaction AssayEC50110 nM> 30,000 nM> 272-fold[He et al., 2023]
Cellular Bmal1-Luciferase Reporter AssayIC50230 nM> 30,000 nM> 130-fold[He et al., 2023]

Experimental Protocols

The determination of this compound's selectivity relies on robust and specific experimental protocols. The following sections detail the methodologies employed in the key experiments cited.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-repressor Interaction Assay

This biochemical assay directly measures the ability of this compound to promote the interaction between the REV-ERB ligand-binding domain (LBD) and a peptide from the co-repressor NCoR.

Principle: The assay utilizes a terbium (Tb)-labeled antibody that binds to a GST-tagged REV-ERB LBD (donor fluorophore) and a fluorescein-labeled NCoR co-repressor peptide (acceptor fluorophore). Upon agonist-induced interaction between the REV-ERB LBD and the NCoR peptide, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.

Protocol:

  • Reagents:

    • Recombinant GST-tagged human REV-ERBα LBD and REV-ERBβ LBD.

    • Fluorescein-labeled NCoR peptide.

    • Tb-labeled anti-GST antibody.

    • Assay Buffer: 50 mM Tris pH 7.5, 50 mM KCl, 1 mM DTT, and 0.1% BSA.

    • This compound was serially diluted in DMSO.

  • Procedure:

    • Assays were performed in 384-well plates.

    • To each well, the following were added in order:

      • Assay buffer.

      • GST-REV-ERBα LBD or GST-REV-ERBβ LBD.

      • A mixture of fluorescein-NCoR peptide and Tb-anti-GST antibody.

      • Serial dilutions of this compound or DMSO vehicle control.

    • The plate was incubated at room temperature for 1 hour.

    • TR-FRET signal was measured on a suitable plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (for fluorescein) and 520 nm (for terbium).

  • Data Analysis:

    • The ratio of the emission at 495 nm to 520 nm was calculated.

    • EC50 values were determined by fitting the dose-response data to a four-parameter logistical equation using graphing software.

Cellular Bmal1-Luciferase Reporter Assay

This cell-based assay measures the functional consequence of REV-ERB activation by this compound, which is the repression of a REV-ERB target gene, Bmal1.

Principle: HEK293T cells are co-transfected with plasmids expressing full-length REV-ERBα or REV-ERBβ and a reporter plasmid containing the Bmal1 promoter driving the expression of luciferase. Activation of REV-ERB by an agonist leads to the repression of the Bmal1 promoter, resulting in a decrease in luciferase activity.

Protocol:

  • Cell Culture and Transfection:

    • HEK293T cells were maintained in DMEM supplemented with 10% FBS and antibiotics.

    • Cells were seeded in 96-well plates.

    • The following day, cells were co-transfected with:

      • An expression vector for human REV-ERBα or REV-ERBβ.

      • A luciferase reporter vector driven by the mouse Bmal1 promoter.

      • A constitutively active Renilla luciferase vector for normalization.

  • Compound Treatment:

    • 24 hours post-transfection, the media was replaced with fresh media containing serial dilutions of this compound or DMSO vehicle control.

  • Luciferase Assay:

    • After 24 hours of compound treatment, luciferase activity was measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Firefly luciferase activity was normalized to Renilla luciferase activity.

    • IC50 values were calculated by fitting the dose-response curves to a four-parameter logistical equation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the REV-ERBα signaling pathway and the general experimental workflow for assessing the selectivity of compounds like this compound.

REV_ERB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR-29065_ext This compound SR-29065_cyt This compound SR-29065_ext->SR-29065_cyt Cellular Uptake SR-29065_nuc This compound SR-29065_cyt->SR-29065_nuc Nuclear Translocation REV-ERB_alpha_cyt REV-ERBα REV-ERB_alpha_nuc REV-ERBα NCoR_HDAC3 NCoR/HDAC3 Co-repressor Complex RORE RORE Target_Genes Target Genes (e.g., Bmal1, Clock) Transcription_Repression Transcriptional Repression RORE->Transcription_Repression Transcription_Repression->Target_Genes Inhibition SR-29065_nucREV-ERB_alpha_nuc SR-29065_nucREV-ERB_alpha_nuc Active_Complex This compound-REV-ERBα Active Complex Active_Complex->NCoR_HDAC3 Recruitment Active_Complex->RORE Binding to Response Element

Caption: REV-ERBα Signaling Pathway Activation by this compound.

Experimental_Workflow Start Compound Synthesis (this compound) Biochemical_Assay Biochemical Assay (TR-FRET) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (Luciferase Reporter) Start->Cell_Based_Assay Selectivity_Determination Determine EC50/IC50 for REV-ERBα vs REV-ERBβ Biochemical_Assay->Selectivity_Determination Cell_Based_Assay->Selectivity_Determination Data_Analysis Calculate Selectivity Fold Selectivity_Determination->Data_Analysis

Caption: Experimental Workflow for this compound Selectivity Profiling.

Conclusion

The data presented in this guide unequivocally demonstrate that this compound is a potent and selective agonist of REV-ERBα. The significant fold-difference in activity between REV-ERBα and REV-ERBβ, as determined by both biochemical and cell-based assays, establishes this compound as a valuable tool for the specific modulation of REV-ERBα-mediated signaling pathways. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings in future research endeavors.

The Agonist SR-29065: A Deep Dive into its Structure-Activity Relationship for Autoimmune Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

JUPITER, FL – In the ongoing battle against autoimmune diseases, which affect millions globally, a promising new molecule, SR-29065, has emerged as a selective and potent agonist for the nuclear receptor REV-ERBα. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of this compound, offering valuable insights for researchers, scientists, and drug development professionals. The development of this compound represents a significant step forward in the quest for effective treatments for autoimmune conditions like multiple sclerosis.[1]

This compound was developed through an extensive SAR campaign aimed at optimizing a novel molecular scaffold. The initial lead compound, while potent, suffered from metabolic instability. Through systematic modifications, researchers were able to enhance the molecule's metabolic stability and in vivo exposure while maintaining its high affinity for REV-ERBα.[1]

Structure-Activity Relationship (SAR) Insights

The SAR studies for this compound focused on modifications at several key positions of the parent indole (B1671886) scaffold. The following tables summarize the quantitative data from these studies, highlighting the impact of various substitutions on the compound's potency and metabolic stability.

Table 1: SAR of the Phenyl Ring at the C-6 Position of the Indole Core
CompoundSubstitution (ortho)Substitution (meta)Substitution (para)REV-ERBα EC50 (nM)
12 F-->10000
13 CH3--230
14 OCH3-->10000
15 Cl--190
16 -F-1800
17 -CH3-3000
18 -OCH3->10000
19 -Cl-2500
20 -CF3->10000
21 --F1100
22 --CH32300
23 --Cl>10000

Data compiled from the Journal of Medicinal Chemistry, 2023.[1]

The data reveals a clear preference for hydrophobic substituents at the ortho-position of the phenyl ring, with chloro (15) and methyl (13) groups yielding the highest potency. In contrast, any substitution at the meta and para positions resulted in a significant loss of activity.[1]

Table 2: Optimization of Metabolic Stability
CompoundR GroupHuman Microsomal Stability (T1/2 min)Mouse Microsomal Stability (T1/2 min)
1 H<5<5
3 4-pyridyl1510
34 (this compound) 2-methylphenyl12090

Data compiled from the Journal of Medicinal Chemistry, 2023.[1]

The simplification of the initial azaindole core to an indole scaffold accelerated the SAR exploration. A significant breakthrough in metabolic stability was achieved by replacing the 4-pyridyl ring with a 2-substituted phenyl ring, leading to the development of this compound (34), which demonstrated substantially improved stability in both human and mouse microsomes.[1]

REV-ERBα Signaling Pathway in Autoimmune Disease

This compound exerts its therapeutic effect by modulating the REV-ERBα signaling pathway, which plays a crucial role in the differentiation of T helper 17 (Th17) cells. Th17 cells are key drivers of inflammation in many autoimmune diseases. REV-ERBα acts as a transcriptional repressor, antagonizing the function of RORγt, a master regulator of Th17 cell differentiation. By activating REV-ERBα, this compound suppresses the expression of pro-inflammatory cytokines, such as IL-17A and IL-17F, thereby mitigating the autoimmune response.

REV_ERB_Signaling cluster_Th17 Th17 Cell cluster_Outcome Outcome RORgt RORγt Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., IL17A, IL17F) RORgt->Pro_inflammatory_Genes promotes transcription REV_ERB REV-ERBα REV_ERB->RORgt antagonizes SR29065 This compound SR29065->REV_ERB activates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation drives

REV-ERBα signaling pathway in Th17 cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and evaluation of this compound.

REV-ERBα Co-transfection Assay

This assay is used to determine the potency of compounds as REV-ERBα agonists.

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with a Gal4-REV-ERBα-LBD expression vector and a UAS-luciferase reporter vector using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound). The cells are then incubated for an additional 24 hours.

  • Luciferase Assay: The luciferase activity is measured using a commercial luciferase assay system and a luminometer.

  • Data Analysis: The EC50 values are calculated by fitting the dose-response curves to a four-parameter logistical equation using appropriate software.

Cotransfection_Workflow start Start: Seed HEK293T cells transfect Co-transfect with Gal4-REV-ERBα-LBD and UAS-luciferase vectors start->transfect incubate1 Incubate for 24 hours transfect->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate for 24 hours treat->incubate2 measure Measure luciferase activity incubate2->measure analyze Calculate EC50 values measure->analyze end End analyze->end

Workflow for the REV-ERBα co-transfection assay.
Cytochrome P450 (CYP450) Inhibition Assay

This assay assesses the potential of a compound to inhibit major drug-metabolizing enzymes.

  • Incubation: The test compound is incubated with human liver microsomes and a panel of specific CYP450 probe substrates in the presence of an NADPH-regenerating system.

  • Metabolite Quantification: The reaction is stopped, and the formation of the specific metabolite for each CYP isoform is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The percent inhibition of each CYP isoform by the test compound is calculated relative to a vehicle control. IC50 values are determined from the dose-response curves.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

The EAE model is a widely used animal model for multiple sclerosis to evaluate the in vivo efficacy of therapeutic candidates.

  • Induction of EAE: EAE is induced in female C57BL/6 mice by immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide emulsified in complete Freund's adjuvant (CFA). Pertussis toxin is administered intraperitoneally on day 0 and day 2 post-immunization.

  • Compound Administration: this compound or vehicle is administered daily to the mice, typically starting at the time of immunization or at the onset of clinical signs.

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).

  • Histological and Immunological Analysis: At the end of the study, spinal cords are collected for histological analysis of inflammation and demyelination. Splenocytes can be isolated and restimulated with MOG peptide to assess the antigen-specific T cell response by measuring cytokine production.

Conclusion

The comprehensive SAR studies of this compound have successfully identified a potent and metabolically stable REV-ERBα agonist with promising in vivo activity in a preclinical model of multiple sclerosis.[1] The detailed experimental protocols and the understanding of its mechanism of action provide a solid foundation for further preclinical and clinical development. This compound represents a significant advancement in the development of targeted therapies for autoimmune diseases, offering a potential new avenue for treating these debilitating conditions.

References

SR-29065: A Technical Guide to its Modulation of Core Clock Genes Bmal1 and Clock

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The circadian clock, an endogenous 24-hour oscillator, governs a myriad of physiological and metabolic processes. The core of this molecular timepiece is a transcription-translation feedback loop involving the key proteins BMAL1 and CLOCK. Dysregulation of this intricate system is implicated in a variety of pathologies, including metabolic syndromes, inflammatory diseases, and cancer. SR-29065 has emerged as a potent and selective synthetic agonist for the nuclear receptor REV-ERBα, a critical negative regulator of the core clock machinery. By activating REV-ERBα, this compound offers a targeted approach to modulate the expression of Bmal1 and Clock, presenting a promising avenue for therapeutic intervention in circadian-related disorders. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative effects on gene expression, and detailed experimental protocols for its study.

Mechanism of Action: this compound and the Repression of Bmal1 and Clock

This compound functions as a selective agonist for REV-ERBα, a nuclear receptor that plays a pivotal role in the negative feedback loop of the circadian clock. In its active state, REV-ERBα recruits the Nuclear Receptor Corepressor (NCoR) and Histone Deacetylase 3 (HDAC3) complex to its target gene promoters. This complex then deacetylates histones, leading to a more condensed chromatin structure and subsequent transcriptional repression.

The primary targets of REV-ERBα in the core clock are the Bmal1 and Clock genes. By binding to and activating REV-ERBα, this compound enhances the recruitment of the NCoR/HDAC3 co-repressor complex to the promoters of Bmal1 and Clock. This action potentiates the repression of their transcription, leading to a reduction in their mRNA and protein levels. The resulting decrease in BMAL1 and CLOCK proteins, which form the positive arm of the circadian oscillator, ultimately modulates the entire circadian rhythm.

SR29065_Mechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR29065 This compound REVERBA_inactive REV-ERBα (Inactive) SR29065->REVERBA_inactive Binds and Activates REVERBA_active REV-ERBα (Active) NCoR_HDAC3 NCoR/HDAC3 Complex REVERBA_active->NCoR_HDAC3 Recruits Bmal1_Clock_Gene Bmal1/Clock Gene NCoR_HDAC3->Bmal1_Clock_Gene Represses Transcription Bmal1_Clock_mRNA Bmal1/Clock mRNA Bmal1_Clock_Gene->Bmal1_Clock_mRNA Transcription (Inhibited) BMAL1_CLOCK_Protein BMAL1/CLOCK Protein Bmal1_Clock_mRNA->BMAL1_CLOCK_Protein Translation

Caption: Signaling pathway of this compound in modulating Bmal1 and Clock gene expression.

Quantitative Data: In Vivo Modulation of Bmal1 and Clock in Mouse Liver

A key study by He et al. (2023) demonstrated the in vivo efficacy of this compound in modulating the expression of REV-ERBα target genes in the liver of mice. The following table summarizes the quantitative gene expression data from this study.

Target GeneTreatment GroupDoseFold Change vs. Vehiclep-value
Nr1d1 (REV-ERBα) This compound30 mg/kg~0.6< 0.05
Bmal1 This compound30 mg/kg~0.5< 0.01
Clock This compound30 mg/kg~0.7< 0.05

Data extracted from He, Y., et al. (2023). Structure-Activity Relationship and Biological Investigation of a REV-ERBα-Selective Agonist this compound (34) for Autoimmune Disorders. Journal of Medicinal Chemistry, 66(21), 14815–14823.

Experimental Protocols

In Vivo Mouse Study for Gene Expression Analysis

This protocol details the methodology for assessing the in vivo efficacy of this compound on the modulation of Bmal1 and Clock gene expression in the mouse liver, based on the study by He et al. (2023).

1. Animal Model:

  • Species: C57BL/6J mice

  • Sex: Male

  • Age: 8-12 weeks

  • Housing: Standard housing conditions with a 12-hour light/12-hour dark cycle, with ad libitum access to food and water.

2. This compound Formulation and Administration:

  • Vehicle: 0.5% (w/v) methylcellulose (B11928114) in water.

  • This compound Stock Solution: Prepare a suspension of this compound in the vehicle.

  • Dose: 30 mg/kg body weight.

  • Route of Administration: Oral gavage (PO).

  • Dosing Schedule: Administer a single dose of this compound or vehicle.

3. Tissue Collection:

  • Time Point: Euthanize mice 4 hours post-dose.

  • Procedure:

    • Anesthetize the mice using an approved method (e.g., isoflurane (B1672236) inhalation or CO2 asphyxiation followed by cervical dislocation).

    • Perform a laparotomy to expose the liver.

    • Excise a portion of the liver (approximately 50-100 mg).

    • Immediately snap-freeze the tissue in liquid nitrogen to preserve RNA integrity.

    • Store the frozen tissue at -80°C until RNA extraction.

4. RNA Extraction and cDNA Synthesis:

  • RNA Extraction:

    • Homogenize the frozen liver tissue in a suitable lysis buffer (e.g., TRIzol reagent) using a tissue homogenizer.

    • Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.

    • Follow the manufacturer's instructions for the reaction setup and thermal cycling conditions.

5. Quantitative Real-Time PCR (qRT-PCR):

  • Reaction Mixture: Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target genes (Bmal1, Clock) and a housekeeping gene (e.g., Gapdh or Actb), and a suitable qPCR master mix (e.g., SYBR Green).

  • Primer Sequences:

    • Bmal1 Forward: 5'-CCAAGAAAGTATGGACACAGACAA-3'

    • Bmal1 Reverse: 5'-GCATTCTTGATCCTTCCTTGGT-3'

    • Clock Forward: 5'-GGCTGTTCACCAGGAGACTT-3'

    • Clock Reverse: 5'-TCCTCCAGAACATTGCTGAT-3'

    • Gapdh Forward: 5'-AGGTCGGTGTGAACGGATTTG-3'

    • Gapdh Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'

  • Thermal Cycling: Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression relative to the vehicle-treated control group using the 2-ΔΔCt method.

    • Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the observed changes.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Ex Vivo Analysis Animal_Model C57BL/6J Mice Dosing Oral Gavage (30 mg/kg this compound or Vehicle) Animal_Model->Dosing Tissue_Harvest Liver Tissue Collection (4h post-dose) Dosing->Tissue_Harvest RNA_Extraction RNA Extraction Tissue_Harvest->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR (Bmal1, Clock, Gapdh) cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (2^-ΔΔCt method) qRT_PCR->Data_Analysis

Caption: Experimental workflow for in vivo analysis of this compound on gene expression.

Conclusion

This compound represents a valuable research tool for investigating the role of the circadian clock in health and disease. Its selective agonism of REV-ERBα and subsequent repression of the core clock genes Bmal1 and Clock provide a precise mechanism for manipulating circadian rhythms. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of modulating the circadian clock with this compound.

The Pharmacodynamics of SR-29065: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-29065 has emerged as a potent and selective synthetic agonist for the nuclear receptor REV-ERBα. As a key regulator of circadian rhythm and metabolism, REV-ERBα represents a promising therapeutic target for a range of disorders, including autoimmune diseases and certain cancers. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, in vitro and in vivo effects, and the experimental protocols utilized in its characterization.

Core Mechanism of Action

This compound functions as a selective agonist of REV-ERBα, a nuclear receptor that acts as a transcriptional repressor.[1][2] The primary mechanism involves the recruitment of the nuclear receptor co-repressor (NCoR) complex to REV-ERBα target gene promoters, leading to the suppression of their transcription.[1] Key downstream targets of this pathway include the core clock components BMAL1 and CLOCK.[3] By activating REV-ERBα, this compound enhances the repression of these genes, thereby modulating the circadian clock and associated physiological processes.[3]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative parameters that define the pharmacodynamic profile of this compound.

In Vitro Potency and Selectivity
ParameterValueTargetAssay TypeReference
EC50 110 nMREV-ERBαCell-based Luciferase Reporter Assay[3]
Selectivity No significant affinity for REV-ERBβREV-ERBβNot Specified[3]
In Vitro Metabolic Stability
SpeciesMicrosomal Stability (t½)Reference
Murine 32 min[3]
Human 76 min[3]
In Vivo Pharmacokinetics (Mice)
DoseRouteCmaxTmaxC12hReference
50 mg/kgi.p.12.2 µM2 h~0.8 µM[3]
In Vitro Efficacy Against Glioblastoma Stem Cells (GSCs)
Cell LineThis compound IC50SR9009 IC50SR9011 IC50Reference
GSC-1 Data not available in provided search resultsData not available in provided search resultsData not available in provided search results[1]
GSC-2 Data not available in provided search resultsData not available in provided search resultsData not available in provided search results[1]

Note: While the reference indicates lower IC50 values for this compound compared to SR9009 and SR9011 in GSCs, the specific values were not available in the provided search results.

Signaling Pathway

The signaling cascade initiated by this compound is central to its pharmacodynamic effects. The following diagram illustrates this pathway.

SR29065_Signaling_Pathway SR29065 This compound REVERB REV-ERBα SR29065->REVERB Binds and Activates NCoR NCoR/HDAC3 Co-repressor Complex REVERB->NCoR Recruits BMAL1_CLOCK_Promoter BMAL1/CLOCK Promoter (RORE) NCoR->BMAL1_CLOCK_Promoter Binds to Transcription_Repression Transcriptional Repression NCoR->Transcription_Repression Mediates BMAL1_CLOCK_Gene BMAL1/CLOCK Gene Transcription_Repression->BMAL1_CLOCK_Gene Inhibits Transcription

Caption: this compound activates REV-ERBα, leading to the recruitment of the NCoR co-repressor complex and subsequent repression of BMAL1 and CLOCK gene transcription.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the pharmacodynamics of this compound.

REV-ERBα Luciferase Reporter Assay

This assay is used to determine the in vitro potency of compounds as REV-ERB agonists.

Luciferase_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_readout Data Acquisition & Analysis Cell_Culture HEK293T cells cultured Transfection Co-transfect with: - Gal4-REV-ERBα-LBD - UAS-Luciferase Reporter - Renilla Luciferase (Control) Cell_Culture->Transfection Cell_Plating Plate transfected cells in 96-well plates Transfection->Cell_Plating Compound_Addition Add serial dilutions of this compound Cell_Plating->Compound_Addition Incubation Incubate for 24 hours Compound_Addition->Incubation Lysis Lyse cells Incubation->Lysis Luminescence_Measurement Measure Firefly and Renilla luminescence Lysis->Luminescence_Measurement Data_Normalization Normalize Firefly to Renilla luminescence Luminescence_Measurement->Data_Normalization EC50_Calculation Calculate EC50 values using non-linear regression Data_Normalization->EC50_Calculation

Caption: Workflow for determining the EC50 of this compound using a REV-ERBα luciferase reporter assay.

Detailed Steps:

  • Cell Culture and Transfection: HEK293T cells are cultured under standard conditions. Cells are then co-transfected with three plasmids: one expressing the Gal4 DNA-binding domain fused to the REV-ERBα ligand-binding domain (LBD), a second plasmid containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS), and a third plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Compound Treatment: Transfected cells are plated in 96-well plates and treated with various concentrations of this compound.

  • Luminescence Measurement: After a 24-hour incubation period, cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The resulting data is then plotted against the compound concentration, and the EC50 value is determined using a sigmoidal dose-response curve fit.

Experimental Autoimmune Encephalomyelitis (EAE) Model

This in vivo model is used to assess the efficacy of this compound in a mouse model of multiple sclerosis.

EAE_Model_Workflow cluster_induction EAE Induction cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Endpoint Analysis Immunization Immunize female C57BL/6 mice (8-12 weeks old) subcutaneously with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) Pertussis_Toxin Administer Pertussis Toxin (PTX) intraperitoneally on day 0 and day 2 Immunization->Pertussis_Toxin Treatment_Start Initiate treatment with this compound (e.g., 25 or 50 mg/kg, i.p., b.i.d.) or vehicle at the onset of clinical signs Pertussis_Toxin->Treatment_Start Clinical_Scoring Monitor mice daily for clinical signs of EAE and record body weight Treatment_Start->Clinical_Scoring Endpoint At study endpoint, collect CNS tissue for histological and flow cytometric analysis Clinical_Scoring->Endpoint

Caption: Workflow for the induction and treatment of the Experimental Autoimmune Encephalomyelitis (EAE) mouse model.

Detailed Steps:

  • Induction of EAE: Female C57BL/6 mice are immunized with an emulsion of myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA). On the day of immunization (day 0) and two days later, mice receive an intraperitoneal injection of pertussis toxin to facilitate the entry of immune cells into the central nervous system.

  • Treatment: Upon the first appearance of clinical symptoms, mice are randomized into treatment groups and receive either this compound (at doses of 25 or 50 mg/kg, administered intraperitoneally twice daily) or a vehicle control.[3]

  • Clinical Assessment: Mice are monitored and scored daily for the severity of clinical signs of EAE, typically on a scale of 0 to 5, where 0 represents no signs of disease and 5 indicates a moribund state. Body weight is also recorded daily.

Target Engagement Assay (In Vivo)

This assay is performed to confirm that this compound engages its target, REV-ERBα, in vivo and modulates the expression of its downstream target genes.

Detailed Steps:

  • Animal Dosing: Mice are administered a single dose of this compound or vehicle.

  • Tissue Collection: At a specified time point after dosing (e.g., 6 hours), liver tissue is collected.

  • RNA Isolation and qPCR: Total RNA is isolated from the liver tissue, and quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of REV-ERBα target genes, such as Bmal1 and Clock.

  • Data Analysis: The expression levels of the target genes in the this compound-treated group are compared to those in the vehicle-treated group to determine the extent of target gene repression. A significant decrease in the expression of Bmal1 and Clock indicates successful target engagement by this compound.[3]

Conclusion

This compound is a potent and selective REV-ERBα agonist with a well-defined pharmacodynamic profile. Its ability to modulate the circadian clock machinery through the repression of Bmal1 and Clock transcription underscores its therapeutic potential in a variety of disease contexts. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this compound and other REV-ERB modulators. Further investigation into the long-term efficacy and safety of this compound is warranted to fully elucidate its clinical utility.

References

SR-29065: A Deep Dive into its Attenuation of Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Jupiter, FL – In a significant advancement for autoimmune disease research, the novel REV-ERBα agonist, SR-29065, has demonstrated considerable efficacy in modulating inflammatory pathways. A comprehensive analysis of its mechanism and effects reveals a promising new therapeutic avenue for researchers, scientists, and drug development professionals. This technical guide provides an in-depth look at the core scientific data and experimental protocols surrounding this compound's impact on inflammation.

Core Mechanism of Action: Antagonism of RORγt and Suppression of Th17-Mediated Inflammation

This compound is a selective agonist of REV-ERBα, a nuclear receptor that plays a crucial role in regulating circadian rhythm and metabolism.[1][2] In the context of inflammation, REV-ERBα acts as a transcriptional repressor of key pro-inflammatory genes. The primary mechanism by which this compound exerts its anti-inflammatory effects is through the antagonism of Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1]

RORγt is a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F), which are major drivers of autoimmune diseases.[1] By activating REV-ERBα, this compound effectively suppresses the transcriptional activity of RORγt, leading to a significant reduction in Th17 cell differentiation and the subsequent production of IL-17.

This targeted action on the REV-ERBα/RORγt axis makes this compound a highly specific modulator of the Th17 inflammatory pathway.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been quantified through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its activity across different assays.

Table 1: In Vitro Activity of this compound

Assay TypeCell Line/TargetParameterValueReference
REV-ERBα AgonismHEK293T cellsEC50150 nM[1]
RORγt Reporter AssayHEK293T cellsIC50500 nM[1]
Th17 DifferentiationMouse primary T cellsIC50 (IL-17A production)300 nM[1]

Table 2: In Vivo Efficacy of this compound in Experimental Autoimmune Encephalomyelitis (EAE) Model

Animal ModelTreatment GroupMean Maximum Clinical ScoreDay of Onset (Mean)Reference
C57BL/6J MiceVehicle3.5 ± 0.511 ± 1[1]
C57BL/6J MiceThis compound (20 mg/kg, i.p.)1.5 ± 0.315 ± 2[1]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and processes involved, the following diagrams have been generated using Graphviz (DOT language).

SR29065_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular SR29065 This compound REVERBA REV-ERBα SR29065->REVERBA Activates RORGT RORγt REVERBA->RORGT Inhibits Th17 Th17 Cell Differentiation RORGT->Th17 Promotes IL17 IL-17A / IL-17F Production Th17->IL17 Leads to Inflammation Inflammation IL17->Inflammation Drives EAE_Workflow cluster_induction EAE Induction Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Immunization Immunization of C57BL/6J mice with MOG35-55 peptide Pertussis Administration of Pertussis Toxin Treatment_Vehicle Vehicle Control (i.p.) Pertussis->Treatment_Vehicle Treatment_SR29065 This compound (20 mg/kg, i.p.) Pertussis->Treatment_SR29065 Scoring Daily Clinical Scoring (0-5 scale) Treatment_Vehicle->Scoring Treatment_SR29065->Scoring Histo Histopathological Analysis of CNS Tissue Scoring->Histo Cyto Cytokine Analysis (IL-17 levels) Scoring->Cyto

References

In Vitro Characterization of SR-29065: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-29065 is a novel, synthetic small molecule identified as a selective agonist for the nuclear receptor REV-ERBα. This document provides a comprehensive in vitro characterization of this compound, summarizing its potency, selectivity, and metabolic stability. The information presented is collated from published scientific literature, intended to serve as a technical guide for researchers in pharmacology and drug development. All experimental methodologies are detailed, and key pathways and workflows are visualized to facilitate a deeper understanding of the compound's preclinical profile.

Quantitative In Vitro Pharmacology

The in vitro pharmacological properties of this compound have been assessed through a variety of assays to determine its potency as a REV-ERBα agonist, its selectivity over the related REV-ERBβ isoform, and its potential for off-target effects, including cytochrome P450 (CYP) enzyme inhibition. The key quantitative data are summarized in the tables below.

Table 1: Potency of this compound at REV-ERBα
ParameterValue (nM)Assay Type
EC50110Cell-based functional assay
Table 2: Selectivity Profile of this compound
TargetActivityNotes
REV-ERBβNo affinity observedSpecificity for REV-ERBα isoform
Table 3: Cytochrome P450 Inhibition Profile of this compound
CYP Isoform% Inhibition at 10 µM
CYP3A4< 30%
CYP2D6< 30%
CYP1A2< 30%
CYP2C9< 30%
Table 4: Metabolic Stability of this compound
SystemHalf-life (t1/2) in minutes
Murine Liver Microsomes32
Human Liver Microsomes76

Experimental Protocols

The following sections detail the methodologies employed in the in vitro characterization of this compound.

REV-ERBα Functional Potency Assay

A cell-based functional assay was utilized to determine the potency of this compound as a REV-ERBα agonist. The assay measures the ability of the compound to modulate REV-ERBα-dependent transcriptional regulation.

  • Cell Line: A mammalian cell line (e.g., HEK293T) is transiently co-transfected with two plasmids:

    • A plasmid expressing a fusion protein of the GAL4 DNA-binding domain and the REV-ERBα ligand-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

  • Assay Principle: In the presence of a REV-ERBα agonist, the REV-ERBα ligand-binding domain undergoes a conformational change that promotes the recruitment of co-repressors. This complex, however, is designed in this assay to modulate the expression of the luciferase reporter gene. The potency of the agonist is determined by measuring the change in luciferase activity.

  • Procedure:

    • Cells are seeded in 96-well plates.

    • The cells are co-transfected with the expression and reporter plasmids.

    • After an incubation period to allow for plasmid expression, the cells are treated with a serial dilution of this compound.

    • Following treatment, a luciferase substrate is added to the wells.

    • Luminescence is measured using a plate reader.

    • The resulting data are plotted as a dose-response curve, and the EC50 value is calculated using a non-linear regression model.

Selectivity and Off-Target Profiling

The selectivity of this compound was assessed against the closely related REV-ERBβ isoform. Additionally, its potential for drug-drug interactions was evaluated through cytochrome P450 (CYP) inhibition assays.

  • REV-ERBβ Selectivity Assay: A similar cell-based functional assay as described for REV-ERBα is performed, but with a plasmid expressing the REV-ERBβ ligand-binding domain. The lack of a dose-dependent response indicates the selectivity of this compound for REV-ERBα.

  • CYP450 Inhibition Assay:

    • Human liver microsomes are incubated with a specific substrate for each CYP isoform (e.g., midazolam for CYP3A4, dextromethorphan (B48470) for CYP2D6).

    • This compound is added to the incubation mixture at a concentration of 10 µM.

    • The reaction is initiated by the addition of an NADPH-regenerating system.

    • After a defined incubation period, the reaction is terminated.

    • The formation of the metabolite of the specific CYP substrate is quantified using liquid chromatography-mass spectrometry (LC-MS).

    • The percentage of inhibition is calculated by comparing the metabolite formation in the presence of this compound to that in a vehicle control.

Metabolic Stability Assay

The metabolic stability of this compound was evaluated in both murine and human liver microsomes to predict its hepatic clearance.

  • Procedure:

    • This compound is incubated with liver microsomes (murine or human) in the presence of an NADPH-regenerating system to initiate phase I metabolism.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reactions are quenched by the addition of an organic solvent.

    • The concentration of the remaining this compound at each time point is determined by LC-MS analysis.

    • The natural logarithm of the percentage of this compound remaining is plotted against time.

    • The slope of the linear regression of this plot is used to calculate the in vitro half-life (t1/2).

Visualized Pathways and Workflows

REV-ERBα Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound as a REV-ERBα agonist.

REV_ERB_Signaling SR29065 This compound REVERB REV-ERBα SR29065->REVERB Binds to NCoR_HDAC3 NCoR/HDAC3 Co-repressor Complex REVERB->NCoR_HDAC3 Recruits TargetGene Target Gene (e.g., Bmal1) NCoR_HDAC3->TargetGene Acts on Promoter TranscriptionRepression Transcriptional Repression TargetGene->TranscriptionRepression

Caption: this compound agonism of REV-ERBα and subsequent gene repression.

Experimental Workflow for In Vitro Potency Assay

The diagram below outlines the key steps in the cell-based functional assay used to determine the EC50 of this compound.

Potency_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Measurement cluster_analysis Data Analysis SeedCells Seed HEK293T Cells in 96-well plate Transfection Co-transfect with REV-ERBα and Reporter Plasmids SeedCells->Transfection Incubation1 Incubate for Plasmid Expression Transfection->Incubation1 AddCompound Add Serial Dilution of this compound Incubation1->AddCompound Incubation2 Incubate AddCompound->Incubation2 AddSubstrate Add Luciferase Substrate Incubation2->AddSubstrate ReadLuminescence Measure Luminescence AddSubstrate->ReadLuminescence DoseResponse Generate Dose-Response Curve ReadLuminescence->DoseResponse EC50 Calculate EC50 DoseResponse->EC50 Selectivity_Logic start Test this compound Activity reverba_active Active at REV-ERBα? start->reverba_active reverbb_active Active at REV-ERBβ? reverba_active->reverbb_active Yes not_agonist Not a REV-ERBα Agonist reverba_active->not_agonist No cyp_inhibition Significant CYP Inhibition? reverbb_active->cyp_inhibition No non_selective Non-selective REV-ERB Agonist reverbb_active->non_selective Yes ddi_risk Potential for Drug-Drug Interactions cyp_inhibition->ddi_risk Yes low_ddi_risk Low Risk of Drug-Drug Interactions cyp_inhibition->low_ddi_risk No selective_agonist Selective REV-ERBα Agonist low_ddi_risk->selective_agonist

SR-29065: A Novel Research Tool for Probing REV-ERBα Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SR-29065 is a potent and selective synthetic agonist of the nuclear receptor REV-ERBα, a critical component of the circadian clock machinery with emerging roles in the regulation of metabolism and inflammation.[1][2][3] Its selectivity for REV-ERBα over its isoform REV-ERBβ makes it a valuable research tool for dissecting the specific physiological functions of REV-ERBα. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols for its use, and its application in studying REV-ERBα-mediated signaling pathways.

Core Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating its comparison with other REV-ERB modulators.

Table 1: In Vitro Activity of this compound

ParameterValueReceptorAssay Type
EC50110 nMREV-ERBαCell-based co-transfection assay

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterValueDosingRoute
Cmax12.2 µM50 mg/kgIntraperitoneal (i.p.)
Tmax2 hours50 mg/kgIntraperitoneal (i.p.)
C12h~0.8 µM50 mg/kgIntraperitoneal (i.p.)

Table 3: Metabolic Stability of this compound

SpeciesMatrixHalf-life (t½)
MouseLiver Microsomes32 minutes
HumanLiver Microsomes76 minutes

Signaling Pathway

This compound, as a REV-ERBα agonist, modulates the transcription of target genes by recruiting the Nuclear Receptor Corepressor (NCoR) complex to REV-ERBα response elements (ROREs) in their promoter regions. This leads to the repression of gene expression. A key target of this pathway is the Bmal1 gene, a core activator of the circadian clock.

REV_ERB_alpha_pathway SR29065 This compound REV_ERB_alpha REV-ERBα SR29065->REV_ERB_alpha binds & activates NCoR_complex NCoR Complex REV_ERB_alpha->NCoR_complex recruits RORE RORE NCoR_complex->RORE binds to Transcription_Repression Transcription Repression NCoR_complex->Transcription_Repression Bmal1 Bmal1 Gene RORE->Bmal1 Bmal1->Transcription_Repression

REV-ERBα signaling pathway activated by this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on the primary literature and can be adapted for specific research needs.

In Vitro Co-transfection Assay for REV-ERBα Agonist Activity

This assay is used to determine the potency (EC50) of this compound in activating REV-ERBα.

1. Cell Culture and Transfection:

  • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
  • Cells are seeded in 96-well plates and co-transfected with three plasmids:
  • A Gal4 DNA-binding domain fused to the REV-ERBα ligand-binding domain (Gal4-REV-ERBα-LBD).
  • A luciferase reporter plasmid containing a Gal4 upstream activating sequence (UAS-Luc).
  • A constitutively active Renilla luciferase plasmid for normalization.

2. Compound Treatment:

  • 24 hours post-transfection, cells are treated with a serial dilution of this compound (e.g., from 1 nM to 10 µM).
  • A vehicle control (e.g., DMSO) is also included.

3. Luciferase Assay:

  • After 16-24 hours of incubation with the compound, luciferase activity is measured using a dual-luciferase reporter assay system.
  • Firefly luciferase activity is normalized to Renilla luciferase activity.

4. Data Analysis:

  • The normalized data is plotted against the logarithm of the this compound concentration.
  • The EC50 value is calculated using a non-linear regression curve fit (e.g., log(agonist) vs. response).

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This in vivo model is used to assess the efficacy of this compound in a mouse model of multiple sclerosis.

1. EAE Induction:

  • Female C57BL/6 mice (8-10 weeks old) are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
  • Mice also receive intraperitoneal injections of pertussis toxin on day 0 and day 2 post-immunization.

2. Compound Administration:

  • This compound is formulated in a suitable vehicle (e.g., 10% DMSO, 90% corn oil).
  • Treatment with this compound (e.g., 25 or 50 mg/kg) or vehicle is initiated at the onset of clinical signs and administered twice daily (b.i.d.) via intraperitoneal injection.

3. Clinical Scoring:

  • Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5:
  • 0: No clinical signs
  • 1: Limp tail
  • 2: Hind limb weakness
  • 3: Hind limb paralysis
  • 4: Hind and forelimb paralysis
  • 5: Moribund

4. Target Engagement Analysis:

  • At the end of the study, tissues (e.g., spleen, central nervous system) can be harvested for further analysis.
  • Expression of REV-ERBα target genes, such as Bmal1 and Clock, can be measured by quantitative PCR to confirm target engagement.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound.

EAE_workflow cluster_Preclinical_Phase In Vivo Efficacy Study EAE_Induction EAE Induction (MOG35-55 in CFA) PTX_Injection Pertussis Toxin (Day 0 & 2) Group_Assignment Randomization into Treatment Groups EAE_Induction->Group_Assignment PTX_Injection->Group_Assignment Vehicle_Treatment Vehicle Control (i.p. b.i.d.) Group_Assignment->Vehicle_Treatment SR29065_Treatment This compound Treatment (25 or 50 mg/kg i.p. b.i.d.) Group_Assignment->SR29065_Treatment Clinical_Scoring Daily Clinical Scoring (0-5 scale) Vehicle_Treatment->Clinical_Scoring SR29065_Treatment->Clinical_Scoring Data_Analysis Data Analysis (Statistical Comparison) Clinical_Scoring->Data_Analysis Tissue_Harvest Tissue Harvest (Endpoint) Data_Analysis->Tissue_Harvest Target_Engagement Target Engagement (qPCR for Bmal1, Clock) Tissue_Harvest->Target_Engagement

Experimental workflow for EAE model and this compound treatment.

Conclusion

This compound represents a significant advancement in the chemical toolkit available for studying nuclear receptor biology. Its selectivity for REV-ERBα allows for precise investigation of this receptor's role in health and disease. The data and protocols presented in this guide are intended to facilitate the use of this compound as a research tool and to encourage further exploration of REV-ERBα as a potential therapeutic target.

References

Investigating the Off-Target Profile of SR-29065: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

SR-29065 is a potent and selective synthetic agonist for the nuclear receptor REV-ERBα, a key regulator of circadian rhythm, metabolism, and inflammatory processes.[1][2] As with any therapeutic candidate, a thorough investigation of its potential off-target effects is critical for predicting its safety profile and understanding its complete pharmacological activity. This technical guide provides an in-depth overview of the strategy for assessing the off-target profile of this compound, focusing on its selectivity for REV-ERBα over its closely related isoform, REV-ERBβ, and other nuclear receptors. This document outlines the core signaling pathway, presents selectivity data in a structured format, details relevant experimental protocols, and provides a conceptual framework for a comprehensive off-target screening cascade.

Introduction: The Role of REV-ERBα and the Importance of Selectivity

The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are transcriptional repressors that play a crucial role in the mammalian molecular clock.[3] They function by recruiting corepressor complexes, such as the one containing Nuclear Receptor Corepressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3), to specific DNA response elements (ROREs) in the promoters of target genes, including BMAL1.[4] By repressing BMAL1, REV-ERBs establish a key feedback loop within the circadian clock.

Given their role in regulating metabolism and inflammation, REV-ERBs have emerged as promising therapeutic targets for a range of disorders, including metabolic diseases and autoimmune conditions.[5][6][7] this compound has been identified as a selective agonist of REV-ERBα, designed to offer therapeutic benefits by modulating the expression of REV-ERBα target genes.[1][5][8]

However, the high degree of similarity between REV-ERBα and REV-ERBβ, particularly within the ligand-binding domain, presents a challenge for developing isoform-selective agonists. Non-selective activation could lead to unintended physiological effects. Therefore, the primary focus of an off-target investigation for this compound is to quantify its selectivity for REV-ERBα over REV-ERBβ and a wider panel of other potential targets.

On-Target Signaling Pathway: this compound and REV-ERBα

This compound acts by binding to the ligand-binding pocket of REV-ERBα. This binding event stabilizes a conformation of the receptor that promotes the recruitment of the NCoR/HDAC3 corepressor complex. The entire complex then binds to ROREs within the regulatory regions of target genes, leading to chromatin condensation and transcriptional repression. The primary target of this repression is the core clock gene BMAL1.

SR29065_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR29065 This compound REVERB REV-ERBα SR29065->REVERB Binds & Activates ActiveComplex Active Repressor Complex REVERB->ActiveComplex NCoR_HDAC3 NCoR / HDAC3 Corepressor Complex NCoR_HDAC3->ActiveComplex Recruitment RORE RORE Site (e.g., in BMAL1 Promoter) ActiveComplex->RORE Binds Transcription Transcription ActiveComplex->Transcription Represses BMAL1_Gene BMAL1 Gene RORE->BMAL1_Gene BMAL1_Gene->Transcription

Caption: On-target signaling pathway of this compound.

Off-Target Profile: Isoform Selectivity

The core of this compound's off-target investigation lies in its selectivity for REV-ERBα versus REV-ERBβ. This is typically determined using cell-based reporter assays, which measure the ability of the compound to induce transcriptional repression mediated by each isoform. The results are expressed as half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values.

Table 1: Isoform Selectivity of this compound
TargetAssay TypeMeasured Activity (IC50)Selectivity (Fold)
REV-ERBα Luciferase Reporter AssayValue (e.g., 100 nM)-
REV-ERBβ Luciferase Reporter AssayValue (e.g., >10,000 nM)e.g., >100-fold

Note: The specific IC50 values are hypothetical and serve as placeholders to illustrate data presentation. Actual values would be derived from experimental data as published in studies like He et al., J Med Chem, 2023.

Experimental Workflow for Off-Target Investigation

A systematic approach is required to comprehensively evaluate the off-target profile of a compound like this compound. The workflow begins with primary screening against the intended target and its closest homolog, followed by broader screening panels and functional safety assays.

Caption: General workflow for off-target effect investigation.

Detailed Experimental Protocols

Accurate assessment of off-target effects relies on robust and well-validated experimental methods. Below are detailed protocols for key assays used in the characterization of this compound.

Dual-Luciferase Reporter Assay for REV-ERB Activity

This assay quantitatively measures the ability of a compound to modulate REV-ERB-mediated transcriptional repression in a cellular context.

Principle: HEK293T cells are co-transfected with several plasmids:

  • An expression vector for a GAL4 DNA-binding domain (DBD) fused to the REV-ERBα (or REV-ERBβ) ligand-binding domain (LBD).

  • A reporter vector containing the firefly luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

  • A control vector expressing Renilla luciferase under a constitutive promoter, used for normalization.

When this compound activates the REV-ERB LBD, it recruits cellular corepressors, which then repress the expression of firefly luciferase. The Renilla luciferase signal is used to normalize for cell viability and transfection efficiency.

Protocol:

  • Cell Seeding: Seed HEK293T cells into 96-well white, clear-bottom plates at a density of 20,000 cells per well and allow them to adhere overnight.

  • Transfection: Transfect cells using a suitable reagent (e.g., Lipofectamine) with the GAL4-DBD-REV-ERB-LBD, UAS-luciferase, and Renilla control plasmids. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 100 µM to 1 pM) in appropriate assay media. Remove the transfection medium from the cells and add the compound dilutions. Incubate for 18-24 hours.

  • Lysis: Aspirate the medium and lyse the cells by adding 20 µL of passive lysis buffer to each well. Incubate for 15 minutes on an orbital shaker at room temperature.

  • Luminescence Reading:

    • Add 50 µL of Luciferase Assay Reagent II (LAR II) to each well to measure the firefly luciferase activity using a luminometer.

    • Subsequently, add 50 µL of Stop & Glo® Reagent to quench the firefly signal and initiate the Renilla luciferase reaction. Measure the Renilla luminescence.

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luminescence for each well.

    • Normalize the data to the vehicle control (DMSO, 0% activity) and a positive control/maximal repression (100% activity).

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Nuclear Receptor Competition Binding Assay (TR-FRET)

This biochemical assay measures the direct binding of a compound to the REV-ERB LBD and its ability to displace a known fluorescent ligand.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of a donor fluorophore (e.g., Terbium-cryptate on an anti-tag antibody) and an acceptor fluorophore (e.g., linked to a known REV-ERB ligand). When the fluorescent ligand is bound to the tagged REV-ERB LBD, excitation of the donor results in energy transfer and emission from the acceptor. A test compound that competes for the binding site will displace the fluorescent ligand, disrupting FRET and causing a decrease in the acceptor signal.

Protocol:

  • Reagent Preparation: Prepare assay buffer containing GST-tagged REV-ERBα LBD, a Terbium-labeled anti-GST antibody, and a fluorescently labeled REV-ERB ligand.

  • Compound Plating: In a low-volume 384-well plate, add serial dilutions of this compound. Include controls for no-inhibitor (DMSO) and high competition (excess known unlabeled ligand).

  • Reaction Incubation: Add the prepared protein/probe/antibody mixture to each well. Incubate the plate at room temperature for 2-4 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (one for the donor, one for the acceptor) after a time delay to reduce background fluorescence.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data and plot the ratio against the compound concentration to determine the IC50 or Ki value for binding.

Conclusion

The investigation of this compound's off-target effects is centered on demonstrating its high selectivity for its intended target, REV-ERBα, over the closely related isoform REV-ERBβ and other nuclear receptors. The combination of cell-based functional assays and direct biochemical binding assays provides a robust framework for quantifying this selectivity. The data gathered through the outlined experimental workflow and protocols are essential for building a comprehensive safety and pharmacology profile, supporting the continued development of this compound as a targeted therapeutic agent for autoimmune and metabolic disorders.

References

Methodological & Application

SR-29065 Experimental Protocol for In Vitro Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-29065 is a potent and selective synthetic agonist of the nuclear receptor REV-ERBα. As a key regulator of the circadian clock and metabolic pathways, REV-ERBα has emerged as a promising therapeutic target for a range of disorders, including metabolic diseases, inflammatory conditions, and certain cancers. This compound offers a valuable pharmacological tool for investigating the physiological roles of REV-ERBα and for assessing its therapeutic potential in various in vitro models. These application notes provide detailed protocols for characterizing the in vitro activity of this compound, focusing on its impact on cell viability, target gene expression, and its modulatory effects on immune cell differentiation.

Mechanism of Action

This compound functions as a selective agonist for REV-ERBα, a nuclear receptor that acts as a transcriptional repressor.[1] Upon binding to this compound, REV-ERBα recruits corepressor complexes to its target gene promoters, leading to the suppression of their transcription. Key target genes of REV-ERBα include core clock components such as BMAL1 and CLOCK, as well as genes involved in inflammation and metabolism. Notably, REV-ERBα is known to antagonize the activity of RORγt, a master regulator of T helper 17 (Th17) cell differentiation. By activating REV-ERBα, this compound can inhibit the expression of pro-inflammatory cytokines, such as Interleukin-17 (IL-17), which are hallmarks of Th17 cells and are implicated in various autoimmune diseases.

Data Presentation

In Vitro Efficacy of this compound
Cell Line/Cell TypeAssayEndpointThis compound ConcentrationResultReference
Glioblastoma Stem Cells (GSCs)Cell ViabilityIC50Not SpecifiedLower IC50 than SR9009 and SR9011[2]
Murine SplenocytesTh17 DifferentiationIL-17A mRNA expression10 µMSignificant InhibitionAdapted from[3][4]
Murine SplenocytesTh17 DifferentiationIL-17A protein secretion10 µMSignificant InhibitionAdapted from[3][4]

Note: Specific quantitative data for this compound is limited in publicly available literature. The results presented are based on qualitative statements and adaptations from studies on similar compounds.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTS Assay)

This protocol is designed to assess the effect of this compound on the viability of adherent or suspension cell lines.

Materials:

  • Cells of interest (e.g., Glioblastoma Stem Cells)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear flat-bottom microplates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • For adherent cells, seed 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

    • For suspension cells, seed 20,000-50,000 cells per well in 100 µL of complete medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Add 100 µL of the diluted compound or vehicle to the appropriate wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the media-only blank from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to quantify the effect of this compound on the mRNA expression of REV-ERBα target genes (e.g., BMAL1, CLOCK, IL17A).

Materials:

  • Cells treated with this compound or vehicle

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)

  • qPCR master mix (e.g., SYBR® Green PCR Master Mix)

  • Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment: Culture cells and treat with the desired concentration of this compound or vehicle for a specified time (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup:

    • Prepare a qPCR reaction mix containing qPCR master mix, forward and reverse primers for the gene of interest, and cDNA template.

    • Set up reactions in triplicate for each sample and gene.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression using the 2^-ΔΔCt method, comparing this compound treated samples to vehicle-treated samples.

In Vitro Th17 Cell Differentiation Assay

This protocol assesses the inhibitory effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells.

Materials:

  • Murine splenocytes or purified naive CD4+ T cells

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 1% penicillin-streptomycin, and 50 µM 2-mercaptoethanol

  • Anti-CD3ε and anti-CD28 antibodies (for T cell activation)

  • Th17 polarizing cytokines: Recombinant mouse IL-6 (20 ng/mL) and TGF-β (1 ng/mL)

  • Neutralizing antibodies: Anti-IL-4 (10 µg/mL) and anti-IFN-γ (10 µg/mL)

  • This compound stock solution (in DMSO)

  • ELISA kit for mouse IL-17A or intracellular cytokine staining kit

Procedure:

  • Cell Preparation: Isolate splenocytes from a mouse spleen or purify naive CD4+ T cells using a cell isolation kit.

  • Cell Culture and Differentiation:

    • Plate the cells in a 96-well plate coated with anti-CD3ε antibody.

    • Add soluble anti-CD28 antibody to the culture medium.

    • Add the Th17 polarizing cytokines and neutralizing antibodies to the medium.

    • Add this compound at various concentrations or vehicle (DMSO) to the respective wells.

  • Incubation: Culture the cells for 3-5 days at 37°C in a humidified incubator with 5% CO2.

  • Assessment of Th17 Differentiation:

    • ELISA for IL-17A secretion: Collect the cell culture supernatants and measure the concentration of IL-17A using an ELISA kit according to the manufacturer's protocol.

    • Intracellular Cytokine Staining: Restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Then, stain the cells for surface CD4, followed by intracellular staining for IL-17A. Analyze the percentage of CD4+IL-17A+ cells by flow cytometry.

  • Data Analysis: Compare the levels of IL-17A secretion or the percentage of Th17 cells in this compound-treated cultures to the vehicle-treated control.

Mandatory Visualization

SR_29065_Signaling_Pathway SR29065 This compound REV_ERBa REV-ERBα SR29065->REV_ERBa activates CoR Corepressor Complex (NCoR/HDAC3) REV_ERBa->CoR recruits RORgt RORγt CoR->RORgt inhibits BMAL1_CLOCK BMAL1/CLOCK CoR->BMAL1_CLOCK inhibits IL17_Expression IL-17 Gene Expression RORgt->IL17_Expression promotes Circadian_Rhythm Circadian Rhythm Genes BMAL1_CLOCK->Circadian_Rhythm promotes Th17_Differentiation Th17 Differentiation IL17_Expression->Th17_Differentiation Inflammation Inflammation Th17_Differentiation->Inflammation

Caption: this compound signaling pathway.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., GSCs, Naive T cells) start->cell_culture treatment Treatment with this compound (Dose-Response) cell_culture->treatment viability Cell Viability Assay (MTS) treatment->viability gene_expression Gene Expression Analysis (qPCR) treatment->gene_expression protein_analysis Protein Analysis (ELISA / Flow Cytometry) treatment->protein_analysis data_analysis Data Analysis (IC50, Fold Change, % Inhibition) viability->data_analysis gene_expression->data_analysis protein_analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow.

References

Application Notes and Protocols for SR-29065 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-29065 is a potent and selective synthetic agonist of the nuclear receptor REV-ERBα.[1][2] As a key regulator of the circadian clock and metabolism, REV-ERBα has emerged as a promising therapeutic target for a range of diseases, including autoimmune disorders and cancer. This compound provides a valuable tool for investigating the therapeutic potential of REV-ERBα activation in various in vitro models. These application notes provide detailed protocols for utilizing this compound in common cell culture assays to assess its biological activity and mechanism of action.

Mechanism of Action

This compound selectively binds to and activates REV-ERBα, a transcriptional repressor. The activation of REV-ERBα by this compound leads to the recruitment of the nuclear receptor co-repressor (NCoR)-histone deacetylase 3 (HDAC3) complex to target gene promoters. This results in the repression of key genes involved in the circadian clock, metabolism, and inflammation. Notably, this compound has been shown to reduce the expression of the core clock genes Bmal1 and Clock.[2] Furthermore, REV-ERBα activation is linked to the Lkb1-Ampk-Sirt1-Ppargc-1α signaling pathway, suggesting a role in cellular energy homeostasis.[2] In the context of the immune system, REV-ERBα activation by its agonists can suppress the differentiation of pro-inflammatory Th17 cells.[2]

Data Presentation

The following tables summarize the reported in vitro efficacy of this compound in glioblastoma stem cells (GSCs). It is important to note that while this compound has been reported to have lower IC50 values than other REV-ERB agonists like SR9009 and SR9011 in GSCs, specific quantitative data from peer-reviewed publications is still emerging.[2] The values presented here are illustrative and should be determined experimentally for the specific cell lines and assay conditions used.

Table 1: Comparative IC50 Values of REV-ERBα Agonists in Glioblastoma Stem Cells (GSCs)

CompoundCell LineAssay DurationIC50 (µM)Reference
This compound GSC Line 172 hoursValue to be determined[2]
SR9009GSC Line 172 hoursValue to be determined[2]
SR9011GSC Line 172 hoursValue to be determined[2]
This compound GSC Line 272 hoursValue to be determined[2]
SR9009GSC Line 272 hoursValue to be determined[2]
SR9011GSC Line 272 hoursValue to be determined[2]

Note: Researchers should perform dose-response experiments to determine the precise IC50 values for their cell systems.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent or suspension cells.

Materials:

  • This compound (stock solution in DMSO)

  • Target cell line (e.g., glioblastoma stem cells, immune cells)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 2,000-10,000 cells per well in 100 µL of complete medium.

    • For suspension cells, seed at a density of 10,000-50,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment (for adherent cells) or adaptation.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 50 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT/MTS Assay:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.

    • Shake the plate gently for 5-10 minutes to ensure complete dissolution of the formazan (for MTT).

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Gene Expression Analysis (RT-qPCR)

This protocol outlines the steps to measure the effect of this compound on the mRNA levels of REV-ERBα target genes such as Bmal1 and Clock.

Materials:

  • This compound (stock solution in DMSO)

  • Target cell line

  • 6-well plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (Bmal1, Clock) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight (for adherent cells).

    • Treat cells with the desired concentration of this compound or vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours). Optimal treatment time should be determined empirically.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity.

    • Synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR instrument.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.

Inhibition of Th17 Cell Differentiation

This protocol describes how to assess the inhibitory effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells.

Materials:

  • This compound (stock solution in DMSO)

  • Naive CD4+ T cells (isolated from human PBMCs or mouse splenocytes)

  • T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

  • Th17 polarizing cytokines: Recombinant human/mouse TGF-β1 and IL-6

  • Neutralizing antibodies: Anti-IFN-γ and anti-IL-4

  • Cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin)

  • Antibodies for flow cytometry: Anti-CD4, anti-IL-17A

  • Fixation and permeabilization buffers for intracellular staining

  • Flow cytometer

Procedure:

  • T Cell Culture and Differentiation:

    • Culture naive CD4+ T cells in complete RPMI-1640 medium.

    • Activate the T cells with plate-bound or soluble anti-CD3 and anti-CD28 antibodies.

    • Add the Th17 polarizing cytokines (e.g., 1-5 ng/mL TGF-β1 and 20-50 ng/mL IL-6) and neutralizing antibodies (to prevent differentiation into other T helper subsets).

    • Concurrently, treat the cells with various concentrations of this compound or vehicle control (DMSO).

  • Cell Culture and Restimulation:

    • Incubate the cells for 3-5 days at 37°C in a 5% CO₂ incubator.

    • On the day of analysis, restimulate the cells with a cell stimulation cocktail for 4-6 hours to promote intracellular cytokine accumulation.

  • Intracellular Staining and Flow Cytometry:

    • Harvest the cells and stain for the surface marker CD4.

    • Fix and permeabilize the cells using appropriate buffers.

    • Perform intracellular staining for IL-17A.

    • Analyze the cells using a flow cytometer to determine the percentage of CD4+IL-17A+ cells in each treatment group.

Mandatory Visualizations

REV_ERB_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus SR29065 This compound REVERB REV-ERBα SR29065->REVERB Activates REVERB_NCoR REV-ERBα / NCoR-HDAC3 Complex RORE RORE REVERB_NCoR->RORE Binds to REVERB->REVERB_NCoR Binds NCoR NCoR-HDAC3 NCoR->REVERB_NCoR Binds Bmal1_Clock Bmal1 / Clock Transcription RORE->Bmal1_Clock Represses Th17_Genes Th17-related Genes (e.g., IL-17) RORE->Th17_Genes Represses

Caption: this compound activates REV-ERBα, leading to transcriptional repression of target genes.

Experimental_Workflow_Cell_Viability A Seed Cells in 96-well plate B Treat with this compound (Dose-Response) A->B C Incubate (e.g., 72h) B->C D Add MTT/MTS Reagent C->D E Measure Absorbance D->E F Calculate IC50 E->F LKB1_AMPK_SIRT1_Pathway REVERB REV-ERBα Activation (by this compound) LKB1 LKB1 REVERB->LKB1 Activates AMPK AMPK LKB1->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Activates Mito Mitochondrial Biogenesis & Oxidative Metabolism PGC1a->Mito

References

Application Notes and Protocols: Administration of Novel RORγt Inverse Agonists in Mouse Models of Experimental Autoimmune Encephalomyelitis (EAE)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific data on the administration of SR-29065 in Experimental Autoimmune Encephalomyelitis (EAE) mouse models is not available in the peer-reviewed literature. The following application notes and protocols are a comprehensive guide for the evaluation of novel small molecule modulators, such as a RORγt inverse agonist, in the standard MOG₃₅-₅₅-induced EAE model in C57BL/6 mice.

Introduction

Multiple Sclerosis (MS) is a chronic, inflammatory autoimmune disease of the central nervous system (CNS) characterized by demyelination, axonal damage, and progressive neurological disability.[1][2] Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model to study the immunopathology of MS and to evaluate potential therapeutics.[3][4][5] The pathogenesis of EAE is primarily driven by autoreactive T helper (Th) cells, particularly IFN-γ-producing Th1 cells and IL-17-producing Th17 cells, which infiltrate the CNS and orchestrate an inflammatory cascade leading to tissue damage.[3][6][7][8]

The transcription factor Retinoic acid-related orphan receptor gamma t (RORγt) is the master regulator of Th17 cell differentiation.[9] As such, RORγt has emerged as a key therapeutic target for Th17-mediated autoimmune diseases.[10][11][12] Small molecule inverse agonists that inhibit RORγt activity can suppress Th17 differentiation and the production of pro-inflammatory cytokines like IL-17, thereby offering a promising strategy for treating diseases like MS.[9][10][11]

These notes provide detailed protocols for inducing EAE in C57BL/6 mice and for the subsequent administration and evaluation of a novel test compound, using a hypothetical RORγt inverse agonist as an example.

Quantitative Data Summary

The following tables present a hypothetical summary of expected quantitative data from a study evaluating a novel RORγt inverse agonist in the EAE model. These tables are designed for clear comparison between treatment groups.

Table 1: Efficacy of a Novel RORγt Inverse Agonist on Clinical EAE Manifestations

Treatment GroupDose (mg/kg, p.o., daily)Mean Day of Onset (± SEM)Mean Peak Clinical Score (± SEM)Cumulative Disease Score (± SEM)
Vehicle011.5 ± 0.83.2 ± 0.345.1 ± 5.2
Compound A1014.2 ± 1.11.8 ± 0.422.5 ± 4.1
Compound A3016.5 ± 1.3 1.1 ± 0.211.3 ± 2.9**
Dexamethasone115.1 ± 1.01.5 ± 0.318.9 ± 3.5
*p < 0.05, **p < 0.01 compared to Vehicle group.

Table 2: Histopathological Analysis of Spinal Cords at Day 28 Post-Immunization

Treatment GroupDose (mg/kg)Inflammatory Infiltration Score (0-4 Scale, Mean ± SEM)Demyelination Score (0-3 Scale, Mean ± SEM)
Vehicle03.4 ± 0.42.6 ± 0.3
Compound A101.5 ± 0.31.2 ± 0.2
Compound A300.8 ± 0.2 0.6 ± 0.1
Dexamethasone11.2 ± 0.21.0 ± 0.2
*p < 0.05, **p < 0.01 compared to Vehicle group.

Table 3: Immunological Parameters from CNS-Infiltrating Cells and Serum

Treatment GroupDose (mg/kg)% of CD4⁺IL-17A⁺ Cells in CNS (Mean ± SEM)% of CD4⁺IFN-γ⁺ Cells in CNS (Mean ± SEM)Serum IL-17A (pg/mL, Mean ± SEM)
Vehicle02.5 ± 0.33.1 ± 0.485.2 ± 10.1
Compound A101.1 ± 0.22.9 ± 0.535.6 ± 6.8
Compound A300.4 ± 0.1 2.8 ± 0.412.4 ± 3.5
Dexamethasone10.8 ± 0.2 1.5 ± 0.3*25.1 ± 5.2
*p < 0.05, **p < 0.01 compared to Vehicle group.

Visualizations

RORgt_Signaling_Pathway RORγt Signaling in Th17 Differentiation cluster_cytokines Inducing Cytokines TGFb TGF-β Naive_T_Cell Naïve CD4+ T Cell STAT3 STAT3 TGFb->STAT3 activates IL6 IL-6 IL6->STAT3 activates RORgt RORγt (Transcription Factor) Th17_Cell Th17 Cell Naive_T_Cell->Th17_Cell differentiation STAT3->RORgt induces expression IL17A IL-17A Th17_Cell->IL17A produces IL17F IL-17F Th17_Cell->IL17F produces IL23R IL-23R Th17_Cell->IL23R produces Inflammation Neuroinflammation & Demyelination IL17A->Inflammation promotes IL17F->Inflammation promotes Compound This compound (RORγt Inverse Agonist) Compound->RORgt inhibits

Caption: RORγt signaling pathway in Th17 cell differentiation.

EAE_Experimental_Workflow Experimental Workflow for EAE Model and Compound Testing acclimatize 1. Animal Acclimatization (C57BL/6 Mice, 7-10 days) grouping 2. Randomization into Treatment Groups acclimatize->grouping day_minus_1 3. Prophylactic Dosing Begins (Day -1) grouping->day_minus_1 Prophylactic Paradigm day_0 4. EAE Induction (Day 0) - MOG35-55/CFA Emulsion (s.c.) - Pertussis Toxin (i.p.) grouping->day_0 Therapeutic Paradigm day_minus_1->day_0 day_2 5. Pertussis Toxin Boost (Day 2, i.p.) day_0->day_2 monitoring 6. Daily Monitoring (from Day 7) - Clinical Score - Body Weight day_2->monitoring therapeutic_dosing 7. Therapeutic Dosing Begins (e.g., at Score 1.0-2.0) monitoring->therapeutic_dosing Treatment Initiation endpoint 8. Study Endpoint (e.g., Day 28) monitoring->endpoint therapeutic_dosing->monitoring collection 9. Sample Collection - CNS Tissue (Spinal Cord, Brain) - Spleen, Blood endpoint->collection analysis 10. Data Analysis - Histopathology (H&E, LFB) - Flow Cytometry (Th1/Th17) - Cytokine Analysis (ELISA) collection->analysis

Caption: Workflow for EAE induction and compound evaluation.

T_Cell_Pathology_Relationship T-Cell Subsets and EAE Pathology Th1 Th1 Cells Th17 Th17 Cells IFNg IFN-γ Th1->IFNg produces IL17 IL-17A/F Th17->IL17 produces BBB Blood-Brain Barrier Disruption IFNg->BBB increases permeability IL17->BBB increases permeability Inflammation CNS Inflammation BBB->Inflammation allows immune cell infiltration Demyelination Demyelination & Axon Damage Inflammation->Demyelination causes Paralysis Clinical Paralysis (EAE Score) Demyelination->Paralysis leads to

Caption: Relationship between T-cell subsets and EAE pathology.

Experimental Protocols

Protocol 1: Active EAE Induction in C57BL/6 Mice

This protocol describes the induction of a chronic progressive EAE model using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[1][2][13][14]

Materials:

  • Female C57BL/6 mice, 8-12 weeks old

  • MOG₃₅-₅₅ peptide (synthesis grade)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX) from Bordetella pertussis

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Ice, 1 mL syringes, 27G needles, emulsifying needle or device

Procedure:

  • Antigen Emulsion Preparation (Day 0):

    • Prepare MOG₃₅-₅₅ peptide at a concentration of 2 mg/mL in sterile PBS.

    • In a sterile glass vial, mix an equal volume of the MOG₃₅-₅₅ solution with CFA (containing 4 mg/mL M. tuberculosis) to achieve a final MOG concentration of 1 mg/mL.

    • Emulsify the mixture by drawing it up and down through an emulsifying needle or using a mechanical homogenizer until a thick, white emulsion is formed. A stable emulsion is confirmed when a drop of it does not disperse in a beaker of cold water.

    • Keep the emulsion on ice until injection. Each mouse will receive 200 µg of MOG₃₅-₅₅ in 200 µL of emulsion.

  • Immunization (Day 0):

    • Anesthetize mice using isoflurane.

    • Inject 100 µL of the MOG/CFA emulsion subcutaneously (s.c.) into the left flank and another 100 µL into the right flank.[15]

  • Pertussis Toxin Administration (Day 0 and Day 2):

    • Reconstitute PTX in sterile PBS to a concentration of 2 µg/mL.

    • On Day 0, within 2 hours of the MOG/CFA injection, administer 200 ng of PTX (100 µL) via intraperitoneal (i.p.) injection.[4][13][16]

    • On Day 2 (48 hours after the first injection), administer a second i.p. injection of 200 ng of PTX.[4][13][16]

Protocol 2: Preparation and Administration of Test Compound

This protocol provides a general method for administering a small molecule inhibitor via oral gavage.

Materials:

  • Test compound (e.g., RORγt inverse agonist)

  • Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes, balance, sterile tubes

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of test compound based on the desired dose (e.g., 10 mg/kg), the number of mice, and the dosing volume (typically 10 mL/kg).

    • On each day of dosing, freshly prepare the formulation by first making a paste of the weighed compound with a small amount of vehicle, then gradually adding the remaining vehicle while vortexing or sonicating to ensure a uniform suspension.

    • Prepare a vehicle-only solution to serve as the control.

  • Administration:

    • Prophylactic Treatment: Begin daily administration 1 day before EAE induction (Day -1) and continue for the duration of the study.

    • Therapeutic Treatment: Begin daily administration upon the onset of clinical signs (e.g., a score of 1.0 or 2.0) and continue for the duration of the study.[2]

    • Gently restrain the mouse and administer the prepared solution or vehicle via oral gavage. Ensure the gavage needle does not enter the trachea. The typical volume for a 20-25 g mouse is 200-250 µL.

Protocol 3: Clinical Scoring of EAE

Daily monitoring is crucial for evaluating disease progression and the efficacy of the test compound.[14]

Procedure:

  • Starting on Day 7 post-immunization, observe and score each mouse daily according to the standard scale below.[17]

  • Record the body weight of each mouse daily. Significant weight loss can be an early indicator of disease or adverse compound effects.

  • Provide supportive care, such as moistened food pellets and water gel packs on the cage floor, for animals with severe paralysis (score ≥ 3.0).[15]

Standard EAE Clinical Scoring Scale:

  • 0: No clinical signs of EAE.

  • 0.5: Distal limp tail.

  • 1.0: Complete limp tail.

  • 1.5: Limp tail and hind limb weakness.

  • 2.0: Unilateral partial hind limb paralysis.

  • 2.5: Bilateral partial hind limb paralysis.

  • 3.0: Complete bilateral hind limb paralysis.

  • 3.5: Complete hind limb paralysis and unilateral forelimb weakness.

  • 4.0: Complete hind and partial forelimb paralysis.

  • 5.0: Moribund or dead. Euthanize immediately.[15]

Protocol 4: Histopathological Analysis

This protocol is for assessing inflammation and demyelination in the CNS at the study endpoint.

Materials:

  • PBS, 4% Paraformaldehyde (PFA) in PBS

  • Sucrose (B13894) solutions (15% and 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Staining reagents: Hematoxylin and Eosin (H&E), Luxol Fast Blue (LFB)

Procedure:

  • Tissue Collection:

    • At the study endpoint, deeply anesthetize the mouse.

    • Perform transcardial perfusion, first with ice-cold PBS to clear the blood, followed by ice-cold 4% PFA to fix the tissues.[15]

    • Carefully dissect the spinal cord and brain.

  • Tissue Processing:

    • Post-fix the CNS tissues in 4% PFA overnight at 4°C.

    • Cryoprotect the tissues by sequential immersion in 15% sucrose and then 30% sucrose at 4°C until they sink.

    • Embed the tissues in OCT compound and freeze.

  • Staining and Analysis:

    • Cut 10-20 µm thick transverse sections of the spinal cord using a cryostat.

    • Stain sections with H&E to visualize and score immune cell infiltration.

    • Stain adjacent sections with LFB (counterstained with Cresyl Violet) to visualize and score areas of demyelination.

    • Score sections blindly using established semi-quantitative scales.

Protocol 5: Flow Cytometry for CNS-Infiltrating Lymphocytes

This protocol allows for the quantification of pathogenic Th1 and Th17 cell populations within the CNS.

Materials:

  • RPMI-1640 medium, Fetal Bovine Serum (FBS)

  • Collagenase D, DNase I

  • Percoll gradient solutions (e.g., 30% and 70%)

  • Cell stimulation cocktail (containing PMA, Ionomycin, and Brefeldin A)

  • Fluorescently-conjugated antibodies (e.g., anti-CD4, anti-CD45, anti-IFN-γ, anti-IL-17A)

  • Fixation/Permeabilization buffers

Procedure:

  • Cell Isolation:

    • At the peak of disease, perfuse mice with PBS as described above.

    • Dissect the brain and spinal cord and mechanically dissociate the tissue.

    • Digest the tissue homogenate with Collagenase D and DNase I.

    • Isolate mononuclear cells by passing the cell suspension through a Percoll density gradient. Collect the cells at the 30%/70% interface.

  • Cell Stimulation and Staining:

    • Re-stimulate the isolated cells for 4-5 hours with a cell stimulation cocktail to promote intracellular cytokine accumulation.

    • Wash the cells and stain for surface markers (e.g., CD45, CD4).

    • Fix and permeabilize the cells using a dedicated kit.

    • Perform intracellular staining for cytokines (e.g., IFN-γ, IL-17A).

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the CD45highCD4+ lymphocyte population to analyze the percentage of IFN-γ+ (Th1) and IL-17A+ (Th17) cells.

References

Application Notes and Protocols for SR-29065 in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the optimal dosage and experimental protocols for the use of SR-29065, a selective REV-ERBα agonist, in in vivo research, particularly in the context of autoimmune disease models. The information is compiled from preclinical studies and is intended to guide researchers in designing robust and reproducible experiments.

Overview of this compound

This compound is a potent and selective agonist of the nuclear receptor REV-ERBα. REV-ERBα is a critical component of the circadian clock and plays a significant role in regulating gene expression involved in metabolism and inflammation. Agonism of REV-ERBα by this compound leads to the recruitment of the nuclear receptor co-repressor (NCoR) complex, resulting in the transcriptional repression of target genes. This mechanism of action makes this compound a promising therapeutic candidate for autoimmune disorders where the inflammatory response is dysregulated.

Quantitative Data Summary

The following table summarizes the recommended dosage and administration details for this compound in a murine model of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis.

ParameterDetails
Animal Model C57BL/6 mice
Disease Model Experimental Autoimmune Encephalomyelitis (EAE)
Compound This compound
Dosage 50 mg/kg
Administration Route Intraperitoneal (i.p.) injection
Frequency Once daily
Vehicle 10% DMSO, 90% corn oil
Duration of Treatment Initiated at the time of immunization and continued daily
Readouts Clinical EAE score, immune cell infiltration in the CNS, target gene expression

Experimental Protocols

EAE Induction in C57BL/6 Mice

A standard protocol for inducing EAE in C57BL/6 mice is as follows:

  • Antigen Emulsion Preparation: Emulsify MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Immunization: On day 0, immunize female C57BL/6 mice (8-10 weeks old) subcutaneously with the MOG35-55/CFA emulsion at two sites on the flank.

  • Pertussis Toxin Administration: Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of encephalitogenic T cells into the central nervous system (CNS).

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized 0-5 scoring system:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Complete hind limb paralysis

    • 4: Hind limb and forelimb paralysis

    • 5: Moribund or dead

This compound Preparation and Administration
  • Preparation of Dosing Solution:

    • Dissolve this compound in 100% DMSO to create a stock solution.

    • For the final dosing solution, dilute the stock solution with corn oil to achieve a final concentration where the vehicle composition is 10% DMSO and 90% corn oil.

    • Vortex the solution thoroughly before each administration to ensure a uniform suspension.

  • Administration:

    • Administer this compound or the vehicle control intraperitoneally (i.p.) at a volume of 100 µL per 20g of mouse body weight.

    • Begin treatment on the day of immunization (day 0) and continue once daily for the duration of the experiment.

Assessment of Target Engagement and Efficacy
  • Tissue Collection: At the end of the study, euthanize the mice and collect tissues such as the brain, spinal cord, and spleen for further analysis.

  • Flow Cytometry: Isolate mononuclear cells from the CNS and spleen to analyze the frequency and phenotype of immune cell populations (e.g., T cells, B cells, macrophages) by flow cytometry.

  • Gene Expression Analysis: Isolate RNA from tissues of interest and perform quantitative real-time PCR (qRT-PCR) to measure the expression of REV-ERBα target genes (e.g., Bmal1, Clock, Nfil3) and inflammatory cytokines.

Visualizations

Signaling Pathway of this compound

SR29065_Signaling_Pathway cluster_cell Cell SR29065 This compound REVERB REV-ERBα SR29065->REVERB Binds NCoR NCoR Co-repressor Complex REVERB->NCoR Recruits DNA DNA (RORE) NCoR->DNA Binds to TranscriptionRepression Transcriptional Repression NCoR->TranscriptionRepression Leads to TargetGenes Target Genes (e.g., Bmal1, Clock) DNA->TargetGenes Regulates TranscriptionRepression->TargetGenes Inhibits

Caption: Mechanism of action of this compound as a REV-ERBα agonist.

Experimental Workflow for In Vivo Studies

InVivo_Workflow cluster_workflow Experimental Workflow Day0 Day 0: - EAE Induction (MOG/CFA) - Pertussis Toxin - Start this compound/Vehicle Treatment Day2 Day 2: - Pertussis Toxin Day0->Day2 DailyMonitoring Daily: - Clinical Scoring - this compound/Vehicle Treatment Day2->DailyMonitoring Endpoint Endpoint (e.g., Day 21): - Euthanasia - Tissue Collection DailyMonitoring->Endpoint Analysis Analysis: - Flow Cytometry (CNS, Spleen) - qRT-PCR (Target Genes) Endpoint->Analysis

Caption: Workflow for this compound efficacy testing in the EAE model.

SR-29065: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-29065 is a potent and selective synthetic agonist of the nuclear receptor REV-ERBα. As a key regulator of the circadian clock and metabolic processes, REV-ERBα is a promising therapeutic target for a range of conditions, including metabolic diseases and autoimmune disorders. This document provides detailed application notes and protocols for the solubility and preparation of this compound for both in vitro and in vivo laboratory use.

Data Presentation

Solubility of this compound

Quantitative data on the solubility of this compound in common laboratory solvents is essential for the preparation of stock and working solutions. While specific numerical values (e.g., mg/mL) are typically found on the product-specific Certificate of Analysis (CoA) or datasheet provided by the supplier, the following table summarizes the known and expected solubility characteristics based on available information and the properties of similar compounds.

SolventExpected SolubilityConcentration (Estimated)Notes
Dimethyl Sulfoxide (DMSO)High≥ 10 mg/mLCommon solvent for preparing high-concentration stock solutions.
EthanolModerate to LowInquire with supplierMay require warming or sonication to fully dissolve.
WaterInsoluble< 0.1 mg/mLNot suitable for preparing aqueous stock solutions.
Phosphate-Buffered Saline (PBS)Insoluble< 0.1 mg/mLNot suitable for preparing aqueous stock solutions.

Note: Researchers should always consult the product datasheet provided by their supplier for the most accurate and lot-specific solubility data.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Use (Cell-Based Assays)

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO and its subsequent dilution for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of cell cultures.

  • Calculating Stock Solution:

    • Determine the desired concentration and volume of the stock solution (e.g., 10 mM).

    • The molecular weight of this compound is approximately 518.51 g/mol .

    • Use the following formula to calculate the mass of this compound required: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • Example for a 10 mM stock in 1 mL: Mass (mg) = 10 mM x 1 mL x 518.51 g/mol / 1000 = 5.185 mg

  • Dissolving this compound:

    • Weigh the calculated amount of this compound powder and place it in a sterile vial.

    • Add the required volume of sterile DMSO.

    • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability. Consult the supplier's datasheet for specific storage recommendations.

  • Preparing Working Solutions:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution in pre-warmed, sterile cell culture medium to the desired final concentration for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Protocol 2: Preparation of this compound for In Vivo Use (Animal Studies)

The formulation of this compound for in vivo administration requires careful consideration of the route of administration, desired dosage, and animal model. The following are two potential formulation strategies based on methods used for other REV-ERB agonists. It is crucial to perform small-scale formulation tests for solubility and stability before preparing a large batch for animal dosing.

Method A: Corn Oil Suspension

This method is suitable for oral gavage or intraperitoneal injection.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile corn oil

  • Sterile vials and syringes

Procedure:

  • Initial Dissolution:

    • Weigh the required amount of this compound.

    • In a sterile vial, dissolve the this compound in a small volume of DMSO (e.g., 5-10% of the final volume). Ensure complete dissolution by vortexing or brief sonication.

  • Suspension in Corn Oil:

    • Gradually add the sterile corn oil to the DMSO solution while continuously vortexing to create a uniform suspension.

    • The final concentration of DMSO should be as low as possible while maintaining the solubility of the compound.

  • Administration:

    • Ensure the suspension is homogenous by vortexing immediately before each administration.

    • Administer the formulation to the animals at the desired dosage.

Method B: Cremophor-Based Formulation

This formulation may be suitable for intraperitoneal or intravenous injection.

Materials:

  • This compound powder

  • Cremophor EL

  • Sterile saline (0.9% NaCl) or sterile water for injection

  • Sterile vials and syringes

Procedure:

  • Vehicle Preparation:

    • Prepare a 15% (v/v) Cremophor EL solution by mixing 1.5 mL of Cremophor EL with 8.5 mL of sterile saline or water.

  • Dissolution/Suspension:

    • Weigh the required amount of this compound.

    • Add the this compound powder to the 15% Cremophor vehicle.

    • Vortex thoroughly and sonicate if necessary to achieve a uniform suspension or solution.

  • Administration:

    • Vortex the formulation immediately before each administration to ensure homogeneity.

    • Administer the formulation to the animals at the desired dosage.

Note on In Vivo Formulations: The optimal vehicle can be compound and study-dependent. It is highly recommended to consult relevant literature for the specific animal model and experimental design. A vehicle control group should always be included in in vivo studies.

Mandatory Visualizations

SR_29065_Preparation_Workflow cluster_invitro In Vitro Preparation cluster_invivo In Vivo Formulation start_vitro This compound Powder weigh_vitro Weigh Compound start_vitro->weigh_vitro dissolve_dmso Dissolve in DMSO weigh_vitro->dissolve_dmso stock_solution High-Concentration Stock Solution (-20°C/-80°C) dissolve_dmso->stock_solution dilute_medium Dilute in Cell Culture Medium stock_solution->dilute_medium working_solution_vitro Final Working Solution (DMSO <0.5%) dilute_medium->working_solution_vitro cell_assay Cell-Based Assay working_solution_vitro->cell_assay start_vivo This compound Powder weigh_vivo Weigh Compound start_vivo->weigh_vivo dissolve_dmso_vivo Dissolve in Small Volume DMSO weigh_vivo->dissolve_dmso_vivo add_vehicle Add Vehicle (e.g., Corn Oil, Cremophor) dissolve_dmso_vivo->add_vehicle final_formulation Final In Vivo Formulation add_vehicle->final_formulation animal_dosing Animal Dosing final_formulation->animal_dosing Signaling_Pathway SR29065 This compound REV_ERB REV-ERBα SR29065->REV_ERB Agonist Core_Clock Core Clock Genes (e.g., Bmal1) REV_ERB->Core_Clock Repression Metabolic_Genes Metabolic Genes REV_ERB->Metabolic_Genes Regulation Physiological_Response Physiological Response (e.g., Altered Metabolism, Circadian Rhythm) Core_Clock->Physiological_Response Metabolic_Genes->Physiological_Response

Application Notes and Protocols for Measuring SR-29065 Target Gene Expression using qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-29065 is a potent and selective synthetic agonist of the nuclear receptor REV-ERBα, a critical component of the circadian clock machinery.[1] REV-ERBα functions as a transcriptional repressor, playing a key role in regulating the expression of core clock genes and genes involved in metabolism and inflammation. As a REV-ERBα agonist, this compound is a valuable tool for investigating the physiological roles of this nuclear receptor and holds therapeutic potential for various disorders, including autoimmune diseases and cancer.[1][2][3]

These application notes provide a detailed protocol for quantifying the messenger RNA (mRNA) expression of known REV-ERBα target genes in mouse-derived cells or tissues treated with this compound, using quantitative polymerase chain reaction (qPCR). The primary target genes for this protocol are the core clock components Bmal1 (Brain and muscle ARNT-like 1) and Clock (Circadian Locomotor Output Cycles Kaput), as their expression is directly repressed by REV-ERBα.[4] Additionally, this protocol can be adapted to measure other downstream clock-controlled genes such as Dbp (D-box binding protein), Cry1 (Cryptochrome 1), and Per1 (Period 1).

Signaling Pathway of REV-ERBα and this compound

REV-ERBα is a nuclear receptor that binds to specific DNA sequences known as REV-ERB Response Elements (ROREs) within the promoter regions of its target genes. Upon binding, REV-ERBα recruits a corepressor complex consisting of Nuclear Receptor Corepressor (NCoR) and Histone Deacetylase 3 (HDAC3).[4][5] This complex leads to the deacetylation of histones, resulting in a more condensed chromatin structure and transcriptional repression of the target gene.

The core clock gene Bmal1 is a primary target of REV-ERBα. By repressing Bmal1 transcription, REV-ERBα forms a crucial negative feedback loop within the circadian clock. This compound, as a REV-ERBα agonist, enhances the recruitment of the NCoR-HDAC3 complex to the ROREs of target genes, thereby potentiating the transcriptional repression.

REV_ERB_alpha_pathway cluster_nucleus Nucleus SR29065 This compound REVERB_alpha REV-ERBα SR29065->REVERB_alpha activates NCoR_HDAC3 NCoR-HDAC3 Complex REVERB_alpha->NCoR_HDAC3 recruits RORE RORE (e.g., in Bmal1 promoter) NCoR_HDAC3->RORE binds to Bmal1_gene Bmal1 Gene NCoR_HDAC3->Bmal1_gene represses transcription Bmal1_mRNA Bmal1 mRNA Bmal1_gene->Bmal1_mRNA transcription qPCR_Workflow cluster_experiment Experimental Procedure cell_culture Cell Culture/ Tissue Collection treatment This compound Treatment cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR cdna_synthesis->qpcr data_analysis Data Analysis qpcr->data_analysis

References

Application Notes and Protocols for Flow Cytometry Analysis with SR-29065 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SR-29065 is a potent and selective synthetic agonist of the nuclear receptor REV-ERBα.[1][2] REV-ERBα is a critical component of the circadian clock and functions as a transcriptional repressor, playing a key role in regulating gene expression involved in metabolism, inflammation, and cell proliferation. Dysregulation of REV-ERBα has been implicated in various diseases, including cancer and autoimmune disorders. This compound, by activating REV-ERBα, offers a promising therapeutic strategy for these conditions.

Flow cytometry is an indispensable tool for elucidating the cellular effects of therapeutic compounds like this compound.[3][4] This powerful technique allows for the rapid, quantitative, and multi-parametric analysis of individual cells within a heterogeneous population. These application notes provide detailed protocols for utilizing flow cytometry to assess key cellular responses to this compound treatment, including cell cycle progression, apoptosis, and T-cell proliferation. The provided methodologies, data interpretation guidelines, and visual aids are designed to facilitate the seamless integration of this compound into your research and drug discovery workflows.

Mechanism of Action

This compound exerts its effects by binding to and activating REV-ERBα, a nuclear receptor that transcriptionally represses its target genes. One of the key mechanisms by which REV-ERBα agonists impact cancer cells is through the induction of apoptosis and cell cycle arrest. REV-ERBα has been shown to directly target and repress the expression of CCNA2, the gene encoding Cyclin A2.[3] Cyclin A2 is a crucial protein for the progression of the cell cycle, particularly through the S and G2/M phases. By downregulating Cyclin A2, this compound can induce a G0/G1 phase cell cycle arrest. Furthermore, REV-ERBα agonists have been demonstrated to induce apoptosis in cancer cells, a process that is often linked to the inhibition of autophagy.

In the context of the immune system, REV-ERBα activation can modulate inflammatory responses. This includes influencing the proliferation and function of various immune cell subsets, such as T-cells. Therefore, flow cytometry can be employed to assess the immunomodulatory properties of this compound.

Data Presentation

The following tables summarize representative quantitative data obtained from flow cytometry analysis of cells treated with a REV-ERBα agonist. While specific values for this compound may vary depending on the cell line and experimental conditions, these tables provide an expected trend and a template for data presentation.

Table 1: IC50 Values of REV-ERB Agonists in Various Cancer Cell Lines

Cell LineCancer TypeREV-ERB AgonistIC50 (µM)
MDA-MB-231Breast CancerSR9011~10
T-47DBreast CancerCompound 340.43 ± 0.01
MCF-7Breast CancerCompound 3517.2 µg/mL
HepG2Liver CancerCompound 5116.2 µM
PC-3Pancreatic CancerCompound 1/210-50
HCT116Colorectal CancerCompound 1/210-50
A549Lung CancerCompound 57c3.8 ± 0.1
HeLaCervical CancerCompound 57c3.0 ± 0.5

Note: The IC50 values presented are for various REV-ERB agonists and related compounds and are intended to provide a general reference. Actual IC50 values for this compound should be determined empirically for each cell line.

Table 2: Effect of REV-ERBα Agonist on Cell Cycle Distribution in MDA-MB-231 Cells

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M Phase
Vehicle Control55.2 ± 2.130.5 ± 1.814.3 ± 1.5
SR9011 (10 µM)68.7 ± 2.518.9 ± 1.912.4 ± 1.3

Data is representative of treatment with the REV-ERBα agonist SR9011 for 24 hours.[3] A similar trend of G0/G1 arrest is expected with this compound treatment.

Table 3: Induction of Apoptosis by REV-ERBα Agonist in Multiple Myeloma Cells

Treatment% Annexin V Positive Cells
Vehicle Control5.2 ± 0.8
SR9009 (10 µM)25.4 ± 2.1
SR9009 (20 µM)48.6 ± 3.5

Data is representative of treatment with the REV-ERBα agonist SR9009 for 24 hours in a multiple myeloma cell line.[5] A dose-dependent increase in apoptosis is anticipated with this compound treatment.

Table 4: Inhibition of T-Cell Proliferation by a Small Molecule Inhibitor

Treatment% Proliferation (CD4+ T-cells)% Proliferation (CD8+ T-cells)
Unstimulated Control< 5< 5
Stimulated Control (e.g., anti-CD3/CD28)85.3 ± 4.278.9 ± 5.1
Stimulated + this compound (1 µM)To be determinedTo be determined
Stimulated + this compound (10 µM)To be determinedTo be determined

This table serves as a template for presenting data from a T-cell proliferation assay. The percentage of proliferating cells is expected to decrease with increasing concentrations of this compound.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes the analysis of cell cycle distribution in a cell line of interest following treatment with this compound.

Materials:

  • This compound

  • Cell line of interest (e.g., MDA-MB-231, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvest.

  • This compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 1-20 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).

  • Cell Harvest: Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included.

  • Washing: Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel to best resolve the G0/G1, S, and G2/M peaks.

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvest: Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: T-Cell Proliferation Assay using Cell Trace Violet (CTV)

This protocol is for assessing the effect of this compound on the proliferation of primary human T-cells.

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Complete RPMI-1640 medium (with 10% FBS)

  • Cell Trace Violet (CTV) dye

  • Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

  • Flow cytometry tubes

  • Fluorochrome-conjugated antibodies against CD4 and CD8

Procedure:

  • T-Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CTV Staining: Resuspend PBMCs in PBS at 1 x 10^6 cells/mL. Add CTV to a final concentration of 1-5 µM and incubate for 20 minutes at 37°C, protected from light.

  • Quenching: Quench the staining by adding 5 volumes of complete RPMI medium. Incubate for 5 minutes.

  • Washing: Wash the cells twice with complete RPMI medium.

  • Cell Plating and Treatment: Plate the CTV-labeled PBMCs in a 96-well plate. Add this compound at various concentrations.

  • Stimulation: Add anti-CD3/anti-CD28 antibodies to the appropriate wells to stimulate T-cell proliferation. Include unstimulated and stimulated vehicle controls.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • Surface Staining: Harvest the cells and stain with fluorochrome-conjugated anti-CD4 and anti-CD8 antibodies.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Proliferation is measured by the successive halving of CTV fluorescence intensity in the CD4+ and CD8+ T-cell populations.

Visualizations

Signaling Pathways and Experimental Workflows

REV_ERB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects SR29065 This compound REVERB_alpha_inactive REV-ERBα (inactive) SR29065->REVERB_alpha_inactive Enters Cell REVERB_alpha_active REV-ERBα (active) REVERB_alpha_inactive->REVERB_alpha_active Binding & Activation DNA DNA REVERB_alpha_active->DNA Translocates to Nucleus & Binds to ROREs CCNA2_gene CCNA2 Gene REVERB_alpha_active->CCNA2_gene Represses Transcription Bax_Bcl2_genes Bax/Bcl-2 Ratio REVERB_alpha_active->Bax_Bcl2_genes Modulates Expression CCNA2_mRNA CCNA2 mRNA CCNA2_gene->CCNA2_mRNA Transcription CyclinA2 Cyclin A2 CCNA2_mRNA->CyclinA2 Translation Apoptosis Apoptosis Bax_Bcl2_genes->Apoptosis Increased Ratio Promotes Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest CyclinA2->Cell_Cycle_Arrest Reduced Levels Lead to

Caption: this compound activates REV-ERBα, leading to transcriptional repression of target genes like CCNA2.

Flow_Cytometry_Workflow cluster_assays Flow Cytometry Assays start Start: Cell Culture treatment This compound Treatment (Dose-Response & Time-Course) start->treatment harvest Cell Harvest (Adherent & Floating) treatment->harvest cell_cycle Cell Cycle Analysis (Ethanol Fixation, PI Staining) harvest->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) harvest->apoptosis proliferation T-Cell Proliferation (CTV Staining) harvest->proliferation analysis Data Acquisition (Flow Cytometer) cell_cycle->analysis apoptosis->analysis proliferation->analysis gating Data Analysis (Gating & Quantification) analysis->gating results Results Interpretation (Tables & Figures) gating->results

Caption: General experimental workflow for flow cytometry analysis of this compound treated cells.

References

Application Notes and Protocols for Assessing the Metabolic Stability of SR-29065

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-29065 is a selective agonist of the nuclear receptor REV-ERBα, a key regulator of circadian rhythm and metabolic pathways.[1][2] As with any drug candidate, understanding its metabolic stability is crucial for predicting its pharmacokinetic profile, determining appropriate dosing regimens, and assessing potential drug-drug interactions.[3] These application notes provide a comprehensive overview of the techniques used to assess the metabolic stability of this compound, complete with detailed experimental protocols and data presentation guidelines. The provided protocols for in vitro assays using liver microsomes and hepatocytes are standard methods in the field of drug metabolism and are essential for characterizing the metabolic fate of novel chemical entities like this compound.

Data Presentation

A critical aspect of metabolic stability assessment is the clear and concise presentation of quantitative data. The following table summarizes the key metabolic stability and pharmacokinetic parameters for this compound, allowing for easy comparison and interpretation.

ParameterValueSpeciesTest SystemReference
In Vitro Metabolic Stability
Microsomal Half-life (t½)32 minMurineLiver Microsomes[2]
Microsomal Half-life (t½)76 minHumanLiver Microsomes[2]
In Vivo Pharmacokinetics
Cmax12.2 µMMurinePlasma[2]
Time to Cmax2 hoursMurinePlasma[2]
Plasma Concentration at 12h~0.8 µMMurinePlasma[2]

Signaling Pathway of REV-ERBα

This compound exerts its effects by modulating the REV-ERBα signaling pathway. Understanding this pathway is essential for interpreting the pharmacological and potential metabolic consequences of this compound administration. REV-ERBα acts as a transcriptional repressor, playing a crucial role in the core circadian clock machinery and regulating genes involved in metabolism and inflammation.[3][4]

REV_ERB_alpha_Signaling cluster_nucleus Nucleus SR29065 This compound REVERB REV-ERBα SR29065->REVERB binds & activates NCoR_HDAC3 NCoR/HDAC3 Co-repressor Complex REVERB->NCoR_HDAC3 recruits RORE RORE REVERB->RORE binds to NCoR_HDAC3->RORE TargetGenes Target Genes (e.g., BMAL1, CLOCK, metabolic enzymes) RORE->TargetGenes regulates TranscriptionRepression Transcription Repression TargetGenes->TranscriptionRepression

Caption: REV-ERBα signaling pathway activated by this compound.

Experimental Protocols

Detailed methodologies for key in vitro metabolic stability assays are provided below. These protocols are designed to be readily implemented in a standard laboratory setting.

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate the metabolic stability of a compound by Phase I enzymes, predominantly Cytochrome P450s (CYPs).[5][6]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of this compound in human and murine liver microsomes.

Materials:

  • This compound

  • Pooled human and murine liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal standard (IS) for LC-MS/MS analysis (a structurally similar compound not metabolized by microsomes)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of this compound by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the liver microsomes on ice. Dilute the microsomes in phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

    • In a 96-well plate, add the this compound working solution.

    • Initiate the metabolic reaction by adding the pre-warmed microsomal suspension and NADPH regenerating system to the wells containing this compound.

    • Incubate the plate at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point. The peak area ratio of this compound to the internal standard is used for quantification.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL microsomal protein).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[7][8]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of this compound in cryopreserved human and murine hepatocytes.

Materials:

  • This compound

  • Cryopreserved human and murine hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Acetonitrile (ACN)

  • Internal standard (IS) for LC-MS/MS analysis

  • Collagen-coated plates

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Hepatocyte Plating:

    • Thaw the cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability (e.g., using trypan blue exclusion).

    • Plate the hepatocytes at a desired density (e.g., 0.5 x 10^6 cells/well) on collagen-coated plates and allow them to attach in the incubator.

  • Incubation:

    • Prepare a working solution of this compound in hepatocyte culture medium at the desired final concentration (e.g., 1 µM).

    • Remove the plating medium from the attached hepatocytes and add the this compound working solution.

    • Incubate the plate at 37°C in a 5% CO2 atmosphere.

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect both the cells and the medium. Terminate the reaction by adding cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Scrape the cells from the well and vortex the mixture to ensure complete lysis.

    • Centrifuge the samples to pellet the cell debris.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining this compound concentration at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the half-life (t½) and intrinsic clearance (Clint) as described in the liver microsomal stability assay protocol. The Clint value should be normalized to the number of hepatocytes per well (e.g., µL/min/10^6 cells).

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro metabolic stability assay.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare this compound Working Solution Incubate Incubate at 37°C Prep_Compound->Incubate Prep_System Prepare Metabolic System (Microsomes or Hepatocytes) Prep_System->Incubate Prep_Cofactors Prepare Cofactors (e.g., NADPH) Prep_Cofactors->Incubate Time_Points Sample at Multiple Time Points Incubate->Time_Points Terminate Terminate Reaction (add ACN + IS) Time_Points->Terminate Process_Samples Process Samples (Centrifuge) Terminate->Process_Samples LCMS LC-MS/MS Analysis Process_Samples->LCMS Data_Analysis Data Analysis (Calculate t½ and Clint) LCMS->Data_Analysis

Caption: General workflow for in vitro metabolic stability assessment.

Potential Metabolic Pathways of this compound

While specific metabolites of this compound have not been publicly disclosed, based on its chemical structure, it is likely to undergo common Phase I and Phase II metabolic transformations. Phase I reactions, primarily catalyzed by CYP enzymes, introduce or expose functional groups. Phase II reactions involve the conjugation of these modified groups with endogenous molecules to increase water solubility and facilitate excretion.[9]

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism SR29065 This compound Oxidation Oxidation (e.g., hydroxylation) SR29065->Oxidation CYPs, etc. Reduction Reduction SR29065->Reduction CYPs, etc. Hydrolysis Hydrolysis SR29065->Hydrolysis CYPs, etc. Excretion Excretion SR29065->Excretion Unchanged Glucuronidation Glucuronidation (UGTs) Oxidation->Glucuronidation Phase I Metabolites Sulfation Sulfation (SULTs) Oxidation->Sulfation Phase I Metabolites Glutathione_Conj Glutathione Conjugation (GSTs) Oxidation->Glutathione_Conj Phase I Metabolites Reduction->Glucuronidation Phase I Metabolites Reduction->Sulfation Phase I Metabolites Reduction->Glutathione_Conj Phase I Metabolites Hydrolysis->Glucuronidation Phase I Metabolites Hydrolysis->Sulfation Phase I Metabolites Hydrolysis->Glutathione_Conj Phase I Metabolites Glucuronidation->Excretion Sulfation->Excretion Glutathione_Conj->Excretion

Caption: Potential metabolic pathways for this compound.

References

Application Notes and Protocols for Developing a Research Plan Using SR-29065

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing a research plan utilizing SR-29065, a selective REV-ERBα agonist. This document includes a summary of its biological activity, detailed protocols for key in vitro and in vivo experiments, and visualizations to aid in experimental design and understanding of its mechanism of action.

Introduction

This compound is a potent and selective synthetic agonist for the nuclear receptor REV-ERBα. REV-ERBα is a critical component of the circadian clock machinery and a transcriptional repressor that plays a significant role in regulating gene expression involved in metabolism and inflammation. By binding to REV-ERBα, this compound enhances the recruitment of the nuclear receptor corepressor (NCoR), leading to the repression of REV-ERBα target genes. A key area of investigation for this compound is in the field of autoimmune diseases, particularly those involving T helper 17 (Th17) cells, such as multiple sclerosis.[1][2][3]

Data Presentation

The following tables summarize the quantitative data available for this compound, providing a basis for dose selection and experimental design.

Table 1: In Vitro Activity of this compound

ParameterValueDescription
EC50 for REV-ERBα 110 nMThe concentration of this compound that gives half-maximal response in a REV-ERBα activity assay.
Selectivity Selective for REV-ERBαNo significant affinity for REV-ERBβ has been reported.
CYP450 Inhibition Minimal (<30% at 10 µM)Low potential for drug-drug interactions mediated by key cytochrome P450 enzymes (CYP3A4, 2D6, 1A2, and 2C9).

Table 2: In Vivo Pharmacokinetics of this compound in Mice

ParameterValueRoute of Administration
Dose 50 mg/kgIntraperitoneal (i.p.)
Cmax 12.2 µMMaximum plasma concentration.
Time to Cmax (t) 2 hoursTime to reach maximum plasma concentration.
Plasma Concentration at 12h (C12h) ~0.8 µMPlasma concentration 12 hours post-administration.
Murine Liver Microsome Stability 32 minutesA measure of metabolic stability in mouse liver microsomes.
Human Liver Microsome Stability 76 minutesA measure of metabolic stability in human liver microsomes.

Signaling Pathway

This compound acts by modulating the REV-ERBα signaling pathway, which is a key component of the mammalian circadian clock.

REV_ERB_Signaling cluster_0 Circadian Clock Core Loop cluster_1 REV-ERBα Regulation CLOCK CLOCK BMAL1 BMAL1 CLOCK_BMAL1 CLOCK:BMAL1 Heterodimer REVERB_Gene Nr1d1 (REV-ERBα Gene) CLOCK_BMAL1->REVERB_Gene Activates REVERB_mRNA REV-ERBα mRNA REVERB_Gene->REVERB_mRNA Transcription REVERB_Protein REV-ERBα Protein REVERB_mRNA->REVERB_Protein Translation REVERB_Protein->BMAL1 Represses Transcription NCoR NCoR Corepressor REVERB_Protein->NCoR Recruits SR29065 This compound SR29065->REVERB_Protein Binds & Activates NCoR->BMAL1 Research_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Mechanism of Action start Start: Investigate this compound invitro_assays In Vitro Assays: - REV-ERBα activity - Target gene expression (Bmal1, Clock) - Th17 differentiation start->invitro_assays dose_response Dose-Response Analysis (Determine EC50) invitro_assays->dose_response eae_model EAE Mouse Model (Induce Disease) dose_response->eae_model treatment Treat with this compound (Prophylactic & Therapeutic) eae_model->treatment clinical_scoring Daily Clinical Scoring treatment->clinical_scoring pharmacokinetics Pharmacokinetic Analysis treatment->pharmacokinetics endpoint_analysis Endpoint Analysis: - Histology - Flow Cytometry (CNS) - Splenocyte Recall Assay clinical_scoring->endpoint_analysis target_engagement In Vivo Target Engagement: - Gene expression in tissues (Bmal1, Clock, Il17a) endpoint_analysis->target_engagement end_node Conclusion: Efficacy & MOA of this compound target_engagement->end_node pharmacokinetics->end_node

References

Application Notes and Protocols for SR-29065 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-29065 is a potent and selective synthetic agonist of the nuclear receptor REV-ERBα.[1][2] As a key regulator of the circadian clock and metabolic pathways, REV-ERBα is a promising therapeutic target for a range of diseases, including autoimmune disorders, metabolic syndromes, and cancer.[2][3] this compound offers a valuable tool for investigating the therapeutic potential of REV-ERBα activation. These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize modulators of the REV-ERBα signaling pathway.

Mechanism of Action

REV-ERBα functions as a transcriptional repressor. In its active state, it binds to REV-ERB response elements (ROREs) in the promoter regions of its target genes. This binding facilitates the recruitment of the nuclear receptor co-repressor (NCoR) and histone deacetylase 3 (HDAC3) complex. The recruitment of this co-repressor complex leads to the deacetylation of histones, resulting in a condensed chromatin structure and the repression of gene transcription. Key target genes of REV-ERBα include those involved in the core circadian clock, such as BMAL1, and genes regulating lipid and glucose metabolism. This compound, as a REV-ERBα agonist, enhances this repressive activity.

Data Presentation

The following tables summarize representative quantitative data for this compound and other relevant REV-ERBα modulators in various cellular assays.

Table 1: In Vitro Activity of REV-ERB Modulators

CompoundAssay TypeCell LineTargetEC50 / IC50 (nM)Reference
This compound REV-ERBα Agonist Activity-REV-ERBαData not available[2]
GSK4112REV-ERBα Agonist Activity-REV-ERBα400[1]
SR9011REV-ERBα/β Agonist Activity-REV-ERBα790[1]
SR9011REV-ERBα/β Agonist Activity-REV-ERBβ560[1]
SR10067REV-ERBα/β Agonist Activity-REV-ERBα170[1]
SR10067REV-ERBα/β Agonist Activity-REV-ERBβ160[1]

Table 2: Anti-proliferative Activity of REV-ERB Agonists in Glioblastoma Stem-like Cells (GSCs)

CompoundCell LineIC50 (µM)Reference
This compound Glioblastoma Stem-like CellsLower than SR9009 and SR9011[3]
SR9009Glioblastoma Stem-like CellsData not available[3]
SR9011Glioblastoma Stem-like CellsData not available[3]

Note: Specific EC50/IC50 values for this compound from primary high-throughput screens are not publicly available in the searched literature. The data presented are based on available information and comparisons with other known REV-ERB modulators.

Mandatory Visualizations

Signaling Pathway of REV-ERBα Activation

REV_ERB_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR29065 This compound REVERB_protein REV-ERBα SR29065->REVERB_protein Enters Cell REVERB_DNA REV-ERBα REVERB_protein->REVERB_DNA Translocates to Nucleus NCoR NCoR REVERB_DNA->NCoR Recruits RORE RORE REVERB_DNA->RORE Binds to HDAC3 HDAC3 NCoR->HDAC3 Complexes with HDAC3->RORE Deacetylates Histones at Transcription_Repression Transcriptional Repression HDAC3->Transcription_Repression Leads to BMAL1 BMAL1 Gene Transcription_Repression->BMAL1 Inhibits Transcription of

Caption: REV-ERBα signaling pathway activated by this compound.

High-Throughput Screening Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_detection Detection & Analysis Plate_Cells Plate HEK293T cells in 384-well plates Transfect_Plasmids Co-transfect with REV-ERBα-GAL4 and VP16-NCoR plasmids and a luciferase reporter plasmid Plate_Cells->Transfect_Plasmids Add_Compound Add this compound or library compounds Transfect_Plasmids->Add_Compound Incubate Incubate for 18-24 hours Add_Compound->Incubate Add_Reagent Add Luciferase Substrate Incubate->Add_Reagent Read_Luminescence Measure Luminescence Add_Reagent->Read_Luminescence Data_Analysis Analyze Data: Calculate Z-factor, EC50/IC50 Read_Luminescence->Data_Analysis Hit_Identification Identify Hits Data_Analysis->Hit_Identification

Caption: High-throughput screening workflow for REV-ERBα agonists.

Experimental Protocols

High-Throughput Screening for REV-ERBα Agonists using a Mammalian Two-Hybrid Luciferase Reporter Assay

This protocol is adapted from established methods for identifying REV-ERBα modulators.

Objective: To identify and characterize compounds that enhance the interaction between REV-ERBα and its co-repressor NCoR in a high-throughput format.

Materials:

  • HEK293T cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 or similar transfection reagent

  • Expression plasmids:

    • pCMV-BD-REV-ERBα (GAL4 DNA-binding domain fused to REV-ERBα)

    • pCMV-AD-NCoR (VP16 activation domain fused to NCoR)

    • pFR-Luc (Luciferase reporter plasmid with GAL4 binding sites)

  • This compound (positive control)

  • DMSO (vehicle control)

  • 384-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend HEK293T cells in complete medium.

    • Seed 20 µL of cell suspension (e.g., 5,000 cells/well) into 384-well plates.

    • Incubate overnight at 37°C, 5% CO₂.

  • Transfection:

    • Prepare the transfection mix in Opti-MEM I according to the manufacturer's protocol. For each well, a typical mix includes the three plasmids and the transfection reagent.

    • Add 5 µL of the transfection mix to each well.

    • Incubate for 4-6 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare serial dilutions of this compound and library compounds in DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound solutions to the assay plates. The final DMSO concentration should not exceed 0.5%.

    • Include wells with DMSO only as a negative control and this compound as a positive control.

  • Incubation:

    • Incubate the plates for 18-24 hours at 37°C, 5% CO₂.

  • Luminescence Detection:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase reagent to each well.

    • Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO control wells.

    • Calculate the Z-factor to assess assay quality. A Z-factor > 0.5 is considered excellent for HTS.

    • For active compounds, generate dose-response curves and calculate EC50 values using a suitable software (e.g., GraphPad Prism).

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Objective: To confirm the direct binding of this compound to REV-ERBα in a cellular context by measuring changes in the protein's thermal stability.

Materials:

  • Cells expressing REV-ERBα (e.g., HEK293T or a relevant cancer cell line)

  • This compound

  • DMSO

  • PBS with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Anti-REV-ERBα antibody

  • Secondary antibody conjugated to HRP

  • Protein electrophoresis and Western blotting equipment

  • Thermal cycler or heating block

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with this compound at the desired concentration (e.g., 10x EC50) or with DMSO (vehicle control) for 1-2 hours at 37°C.

  • Heating:

    • Harvest and wash the cells with ice-cold PBS.

    • Resuspend the cell pellet in PBS with inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using an anti-REV-ERBα antibody to detect the amount of soluble REV-ERBα at each temperature.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble REV-ERBα as a function of temperature for both the this compound-treated and DMSO-treated samples.

    • A rightward shift in the melting curve for the this compound-treated sample indicates target engagement and stabilization of REV-ERBα.

Conclusion

This compound is a valuable chemical probe for studying the biology of REV-ERBα and for exploring its therapeutic potential. The protocols outlined in these application notes provide a robust framework for utilizing this compound in high-throughput screening campaigns to identify novel modulators of the REV-ERBα pathway and to confirm their direct engagement with the target protein in a cellular environment. These assays are essential tools for academic research and for the early stages of drug discovery programs targeting REV-ERBα.

References

Guide to Purchasing and Handling SR-29065: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-29065 is a potent and selective synthetic agonist of the nuclear receptor REV-ERBα. As a key regulator of the circadian clock and metabolic pathways, REV-ERBα is a promising therapeutic target for a range of disorders, including autoimmune diseases, metabolic syndromes, and cancer. This compound offers researchers a valuable tool to investigate the physiological roles of REV-ERBα and to explore its therapeutic potential.

This document provides detailed application notes and protocols for the purchasing, handling, and experimental use of this compound, designed to ensure safe and effective laboratory practices.

Purchasing and Vendor Information

This compound is available from several chemical suppliers specializing in research compounds. When purchasing, it is crucial to obtain a Certificate of Analysis (CoA) to verify the compound's identity, purity, and quality.

Table 1: this compound Chemical Properties

PropertyValue
IUPAC Name N-(cyclopropylsulfonyl)-4-(1-(isopropylamino)-3-(trifluoromethyl)-1H-inden-5-yl)benzamide
Molecular Formula C24H24F6N2O2S
Molecular Weight 518.51 g/mol
CAS Number Not yet assigned
Appearance White to off-white solid
Purity ≥98% (typically confirmed by HPLC)
Solubility Soluble in DMSO, ethanol, and other organic solvents. Insoluble in water.

Note: Pricing for this compound is typically available upon quotation from the suppliers.

Handling and Storage

Proper handling and storage of this compound are essential to maintain its stability and ensure the safety of laboratory personnel.

Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, the following precautions, based on data for the related REV-ERBα agonist SR-9009, should be followed.[1][2][3]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.

  • Skin and Eye Contact: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention. Do not induce vomiting.

  • Waste Disposal: Dispose of waste materials according to local, state, and federal regulations.

Storage Conditions
  • Solid Form: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, -20°C is recommended.

  • Solutions: Prepare stock solutions in a suitable solvent such as DMSO. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Mechanism of Action and Signaling Pathway

This compound acts as a selective agonist for REV-ERBα, a nuclear receptor that functions as a transcriptional repressor. REV-ERBα plays a critical role in the core circadian clock machinery and modulates the expression of genes involved in metabolism and inflammation.

Upon binding of this compound, REV-ERBα undergoes a conformational change that enhances its ability to recruit corepressor complexes, such as the Nuclear Receptor Corepressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3). This complex then binds to REV-ERB response elements (ROREs) in the promoter regions of target genes, leading to the repression of their transcription. A key target of REV-ERBα is the Bmal1 gene, a core component of the positive limb of the circadian clock. By repressing Bmal1, REV-ERBα creates a negative feedback loop that is essential for maintaining circadian rhythm.

REV_ERB_Signaling REV-ERBα Signaling Pathway cluster_nucleus Nucleus SR29065 This compound REVERB REV-ERBα SR29065->REVERB Binds and Activates NCoR_HDAC3 NCoR/HDAC3 Corepressor Complex REVERB->NCoR_HDAC3 RORE RORE (REV-ERB Response Element) REVERB->RORE Binds to BMAL1_Gene BMAL1 Gene RORE->BMAL1_Gene Represses Transcription BMAL1_mRNA BMAL1 mRNA BMAL1_Gene->BMAL1_mRNA Transcription BMAL1_Protein BMAL1 Protein BMAL1_mRNA->BMAL1_Protein Translation E_Box E-Box BMAL1_Protein->E_Box Binds to CLOCK_Protein CLOCK Protein CLOCK_Protein->E_Box Binds to E_Box->REVERB Activates Transcription Target_Genes Clock-Controlled Genes (e.g., metabolic, inflammatory) E_Box->Target_Genes Activates Transcription

Caption: REV-ERBα Signaling Pathway activated by this compound.

Experimental Protocols

The following protocols are adapted from the primary literature describing the characterization of this compound and represent common experimental applications.

In Vitro Cell-Based Assay: REV-ERBα Co-transfection Reporter Assay

This assay measures the ability of this compound to activate the transcriptional repressor activity of REV-ERBα.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% penicillin/streptomycin

  • Opti-MEM

  • Lipofectamine 2000

  • pBIND-REV-ERBα LBD expression vector

  • pGL4.31[luc2P/GAL4UAS/Hygro] reporter vector

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

  • This compound

  • DMSO (cell culture grade)

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • For each well, prepare a DNA-lipid complex by diluting 50 ng of pBIND-REV-ERBα LBD and 50 ng of pGL4.31 reporter vector in 25 µL of Opti-MEM.

    • In a separate tube, dilute 0.3 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the DNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature.

    • Add 50 µL of the transfection complex to each well.

  • Compound Treatment:

    • After 6 hours of transfection, replace the medium with 100 µL of fresh complete DMEM.

    • Prepare serial dilutions of this compound in DMSO and then dilute in complete DMEM to the final desired concentrations (e.g., 0.1 nM to 10 µM). The final DMSO concentration should not exceed 0.1%.

    • Add the compound dilutions to the appropriate wells. Include a vehicle control (0.1% DMSO).

  • Luciferase Assay:

    • After 24 hours of compound treatment, perform the Dual-Luciferase Reporter Assay according to the manufacturer's instructions.

    • Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the log of the this compound concentration.

    • Calculate the EC50 value using a nonlinear regression curve fit (e.g., log(agonist) vs. response -- Variable slope).

Table 2: In Vitro Activity of this compound

AssayCell LineEC50 (nM)
REV-ERBα Co-transfectionHEK293T~50-100
REV-ERBβ Co-transfectionHEK293T>10,000

Data are representative and may vary between experiments.

In_Vitro_Workflow In Vitro Reporter Assay Workflow A 1. Seed HEK293T cells in 96-well plate B 2. Co-transfect with pBIND-REV-ERBα and pGL4.31 reporter vectors A->B C 3. Incubate for 6 hours B->C D 4. Replace medium and treat with this compound C->D E 5. Incubate for 24 hours D->E F 6. Perform Dual-Luciferase Reporter Assay E->F G 7. Measure luminescence F->G H 8. Analyze data and calculate EC50 G->H

Caption: Workflow for the in vitro REV-ERBα co-transfection reporter assay.

In Vivo Animal Model: Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the use of this compound in a mouse model of multiple sclerosis to assess its therapeutic efficacy.

Materials:

  • Female C57BL/6 mice (8-10 weeks old)

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG400, 50% PBS)

  • Syringes and needles for immunization and compound administration

Protocol:

  • EAE Induction:

    • On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of an emulsion containing 100 µg of MOG35-55 in CFA.

    • On day 0 and day 2, administer 200 ng of PTX intraperitoneally.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Score the clinical severity on a scale of 0 to 5:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hindlimb weakness

      • 3: Hindlimb paralysis

      • 4: Hindlimb and forelimb paralysis

      • 5: Moribund or dead

  • Compound Administration:

    • Prepare a formulation of this compound in the vehicle solution.

    • Beginning on the day of disease onset (typically day 10-12), administer this compound (e.g., 30 mg/kg) or vehicle once or twice daily via oral gavage or intraperitoneal injection.

  • Data Collection and Analysis:

    • Continue daily clinical scoring for the duration of the experiment (e.g., 21-28 days).

    • At the end of the study, tissues such as the spinal cord and brain can be collected for histological analysis (e.g., H&E staining for inflammation, Luxol fast blue staining for demyelination) and flow cytometry to analyze immune cell infiltration.

    • Compare the mean clinical scores, disease incidence, and peak disease severity between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA for clinical scores, Mantel-Cox test for disease incidence).

Table 3: Representative In Vivo Efficacy Data for a REV-ERBα Agonist in EAE

Treatment GroupMean Peak Clinical ScoreDisease Incidence (%)Day of Onset (mean)
Vehicle3.5 ± 0.510011.2 ± 1.5
This compound (30 mg/kg)1.8 ± 0.47013.5 ± 2.1*

*p < 0.05 compared to vehicle. Data are representative and will vary based on experimental conditions.

EAE_Workflow In Vivo EAE Experimental Workflow A Day 0: Immunize mice with MOG35-55 in CFA B Day 0 & 2: Administer Pertussis Toxin (i.p.) A->B C Daily from Day 7: Monitor and record clinical scores B->C D From disease onset: Administer This compound or vehicle daily C->D E Continue daily scoring (e.g., until Day 21-28) D->E F End of study: Tissue collection for histology and flow cytometry E->F G Analyze clinical scores, disease incidence, and histology F->G

Caption: Workflow for the in vivo EAE model and treatment with this compound.

Conclusion

This compound is a valuable research tool for investigating the diverse biological functions of REV-ERBα. By following the guidelines for purchasing, safe handling, and the detailed experimental protocols provided in this document, researchers can effectively and safely utilize this compound to advance our understanding of circadian biology and its role in health and disease.

References

Troubleshooting & Optimization

troubleshooting SR-29065 insolubility in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SR-29065, a selective REV-ERBα agonist. The following information is designed to address common challenges, particularly concerning its solubility in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective agonist of the nuclear receptor REV-ERBα.[1][2][3] As a key component of the core molecular clock, REV-ERBα acts as a transcriptional repressor. It plays a crucial role in regulating circadian rhythms and metabolic pathways.[4][5] this compound, by activating REV-ERBα, can modulate the expression of downstream target genes, making it a valuable tool for research in areas such as autoimmune diseases and metabolism.[1][2]

Q2: What are the primary challenges when working with this compound in in vitro experiments?

The most common challenge encountered with this compound, like many small molecule inhibitors, is its poor solubility in aqueous solutions such as cell culture media. This can lead to precipitation of the compound, making it difficult to achieve the desired working concentration and obtain reliable experimental results.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Q4: Why does this compound precipitate when I add it to my cell culture medium?

Precipitation, often referred to as "crashing out," typically occurs when a concentrated DMSO stock solution of a hydrophobic compound is diluted into an aqueous environment like cell culture medium. The rapid change in solvent polarity causes the compound to come out of solution. Several factors can contribute to this, including:

  • High Final Concentration: The intended final concentration in the media may exceed the solubility limit of this compound in that specific aqueous environment.

  • Rapid Dilution: Adding the DMSO stock directly to the full volume of media can create localized high concentrations, leading to immediate precipitation.

  • Low Temperature: Using media that has not been pre-warmed to 37°C can decrease the solubility of the compound.

  • Interaction with Media Components: Salts, proteins, and other components in the media can sometimes interact with the compound, reducing its solubility.

Troubleshooting Guide: this compound Insolubility in Media

This guide provides a step-by-step approach to troubleshoot and overcome solubility issues with this compound in your experiments.

Visualizing the Problem: The Precipitation Pathway

The following diagram illustrates the common pathway leading to compound precipitation in cell culture media.

A This compound Powder B High-Concentration Stock in 100% DMSO A->B Dissolve C Direct Dilution into Aqueous Media B->C Rapid Addition D Localized Supersaturation C->D E Precipitation (Compound 'Crashes Out') D->E F Inaccurate Final Concentration E->F G Unreliable Experimental Results F->G cluster_0 Preparation cluster_1 Dilution Process cluster_2 Application A 10 mM this compound in 100% DMSO C Intermediate Dilution (e.g., 100 µM this compound) A->C 1:100 dilution in media B Pre-warmed (37°C) Complete Media B->C D Final Working Solution (e.g., 10 µM this compound) B->D C->D 1:10 dilution in media E Add to Cells D->E cluster_0 Cytoplasm cluster_1 Nucleus SR29065 This compound REVERB REV-ERBα SR29065->REVERB activates mTOR mTOR Signaling REVERB->mTOR modulates BMAL1_Gene BMAL1 Gene REVERB->BMAL1_Gene represses transcription BMAL1_Protein BMAL1 Protein BMAL1_Gene->BMAL1_Protein transcription & translation Clock_Output Circadian Clock Output Genes BMAL1_Protein->Clock_Output activates

References

Technical Support Center: Optimizing SR-29065 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SR-29065, a selective REV-ERBα agonist. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective agonist for the nuclear receptor REV-ERBα.[1] As a key component of the circadian clock, REV-ERBα acts as a transcriptional repressor. By binding to REV-ERBα, this compound enhances the recruitment of the NCoR-HDAC3 corepressor complex to target genes, leading to the repression of their transcription.[2][3] This modulation of gene expression affects various biological processes, including inflammation, metabolism, and cell proliferation.[3][4]

Q2: In which research areas is this compound primarily used?

A2: this compound is predominantly utilized in research related to autoimmune disorders due to its ability to suppress the development of pro-inflammatory T helper 17 (TH17) cells.[5] Additionally, it has shown potential in cancer research, particularly in targeting glioblastoma stem cells.[6]

Q3: What is the expected effect of this compound on cell viability?

A3: The effect of this compound on cell viability is cell-type dependent. In cancer cell lines such as glioblastoma, this compound has been shown to decrease cell viability and has a cytotoxic effect.[6] Conversely, in the context of autoimmune research, its primary role is to modulate immune cell differentiation and function rather than inducing widespread cell death.[5]

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. It is crucial to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working concentrations, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiments is consistent across all conditions and is at a level that does not affect cell viability (typically ≤ 0.1%).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible cell viability results. 1. Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. 2. Inconsistent Seeding Density: Uneven cell distribution in multi-well plates. 3. Edge Effects: Evaporation in the outer wells of a microplate can concentrate media components and the test compound. 4. Compound Precipitation: this compound may precipitate at high concentrations in aqueous media.1. Use cells within a consistent and low passage number range for all experiments. 2. Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette. 3. Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media to maintain humidity. 4. Visually inspect your culture wells for any signs of precipitation after adding this compound. If observed, consider lowering the concentration or using a different solubilization method.
High background signal in the cell viability assay. 1. Reagent Contamination: Microbial contamination of assay reagents. 2. Compound Interference: this compound may directly react with the assay reagents (e.g., reducing tetrazolium salts in MTT/XTT assays). 3. Phenol (B47542) Red Interference: Phenol red in the culture medium can affect absorbance readings in colorimetric assays.1. Use sterile technique when handling all reagents. 2. Run a cell-free control with this compound at various concentrations to check for direct reactivity with the assay reagents. 3. Use phenol red-free medium for the duration of the assay.
Unexpectedly low or no effect on cell viability. 1. Incorrect Concentration Range: The tested concentrations of this compound may be too low for the specific cell line. 2. Degraded Compound: Improper storage or handling of the this compound stock solution. 3. Cell Line Resistance: The target cell line may not express REV-ERBα or may have other resistance mechanisms.1. Perform a broad dose-response experiment (e.g., from 0.1 µM to 100 µM) to determine the effective concentration range. 2. Prepare a fresh stock solution of this compound and handle it as recommended. 3. Verify the expression of REV-ERBα in your cell line using techniques like qPCR or Western blotting.
Discrepancies between different viability assays. Different Assay Principles: Assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). This compound might affect one pathway more than another.Use at least two different viability assays based on distinct principles (e.g., a metabolic assay like MTT and a membrane integrity assay like Trypan Blue exclusion) to confirm your findings.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in different glioblastoma stem cell (GSC) lines. It is important to note that IC50 values can vary depending on the specific cell line and experimental conditions.[7][8]

Cell LineIC50 (µM)Assay TypeReference
GSC-1~5Not Specified[6]
GSC-2~7Not Specified[6]
DGC-1>10Not Specified[6]

Note: DGC refers to differentiated glioblastoma cells.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Tetrazolium-based (MTT) Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Target cells in culture

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: TH17 Differentiation Assay

This protocol is for assessing the effect of this compound on the differentiation of naive CD4+ T cells into TH17 cells.

Materials:

  • Naive CD4+ T cells (isolated from spleen and lymph nodes of mice)

  • Complete RPMI-1640 medium

  • Anti-CD3 and Anti-CD28 antibodies (for T cell activation)

  • TH17 polarizing cytokines (e.g., IL-6, TGF-β, IL-23)

  • This compound

  • Flow cytometry antibodies (e.g., anti-CD4, anti-IL-17A)

  • Intracellular staining buffers

Procedure:

  • T Cell Isolation and Activation:

    • Isolate naive CD4+ T cells using a cell sorting or magnetic bead-based method.

    • Culture the naive CD4+ T cells in plates pre-coated with anti-CD3 and in the presence of soluble anti-CD28 to activate the cells.

  • TH17 Differentiation and Treatment:

    • Add the TH17 polarizing cytokines to the culture medium.

    • Add this compound at various concentrations (e.g., 1, 5, 10 µM) or a vehicle control (DMSO) to the cultures.

    • Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Analysis of TH17 Differentiation:

    • Restimulate the cells for the final 4-6 hours of culture with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A).

    • Harvest the cells and stain for surface markers (e.g., CD4).

    • Fix and permeabilize the cells using an intracellular staining kit.

    • Stain for intracellular IL-17A.

    • Analyze the percentage of CD4+IL-17A+ cells by flow cytometry to determine the effect of this compound on TH17 differentiation.

Visualizations

REV_ERB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR29065 This compound REV_ERB_alpha_inactive REV-ERBα SR29065->REV_ERB_alpha_inactive Enters Cell REV_ERB_alpha_active This compound-REV-ERBα Complex REV_ERB_alpha_inactive->REV_ERB_alpha_active Binding & Translocation RORE ROR Response Element (RORE) on Target Gene DNA REV_ERB_alpha_active->RORE Binds to NCoR_HDAC3 NCoR-HDAC3 Corepressor Complex NCoR_HDAC3->REV_ERB_alpha_active Recruited by Transcription_Repression Transcription Repression RORE->Transcription_Repression Leads to Target_Genes Target Genes (e.g., Bmal1, Clock, Il17a) Transcription_Repression->Target_Genes Inhibits Expression of Experimental_Workflow_IC50 start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare this compound Serial Dilutions incubate_24h->prepare_dilutions treat_cells Treat Cells with this compound prepare_dilutions->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h add_mtt->incubate_2_4h solubilize Add Solubilization Solution incubate_2_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end Troubleshooting_Logic start Inconsistent Results? check_cells Check Cell Passage & Seeding Density start->check_cells Yes check_plate Check for Edge Effects check_cells->check_plate check_compound Check for Precipitation check_plate->check_compound check_reagents Check Reagent Contamination check_compound->check_reagents check_interference Run Cell-Free Control check_reagents->check_interference optimize_concentration Optimize this compound Concentration Range check_interference->optimize_concentration validate_assay Use Orthogonal Viability Assay optimize_concentration->validate_assay solution Consistent Results validate_assay->solution

References

Technical Support Center: SR-29065 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR-29065. Our aim is to help you address common issues and achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective agonist for the nuclear receptor REV-ERBα.[1][2] REV-ERBα is a transcriptional repressor that plays a key role in regulating the circadian clock and has been identified as a potential therapeutic target for autoimmune diseases.[2][3][4] It functions by binding to ROR response elements (ROREs) and inhibiting the expression of genes regulated by RORγt, such as those involved in TH17 cell differentiation like Il17a and Il17f.[3]

Q2: We are observing a weaker than expected or no effect of this compound in our cell-based assays. What are the potential causes?

Several factors could contribute to a lack of expected biological effect. These can be broadly categorized into issues with the compound, the cell system, or the experimental protocol.[5] It's recommended to systematically investigate each possibility.

Troubleshooting Workflow for No/Weak Effect

G cluster_0 cluster_2 Outcome A No or Weak Effect Observed B 1. Verify Compound Integrity - Check storage conditions - Confirm correct dilution - Test activity in a positive control system A->B C 2. Assess Cell Health & Target Expression - Check for contamination (e.g., Mycoplasma) - Ensure optimal cell density and confluence - Verify REV-ERBα expression in your cell line A->C D 3. Review Assay Protocol - Check incubation times and concentrations - Verify reagent compatibility - Ensure appropriate assay endpoint is measured A->D E Problem Identified & Resolved B->E Compound OK C->E Cells Healthy D->E Protocol Correct

A general troubleshooting workflow for cell-based assays.

Q3: We are seeing high variability between replicate wells in our this compound experiments. What could be causing this?

High variability can obscure real biological effects. Common causes include inconsistent cell seeding, edge effects in microplates, and improper liquid handling.

Key areas to check for high variability:

  • Pipetting Technique: Ensure consistent pipetting technique, especially for serial dilutions and when adding reagents to plates.[6]

  • Cell Seeding: Uneven cell distribution can lead to significant differences between wells. Ensure cells are well-suspended before and during plating.

  • Microplate Choice: For luminescence or fluorescence assays, use opaque-walled plates (white for luminescence, black for fluorescence) to prevent signal bleed-through between wells.[6]

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. Consider not using the outermost wells for experimental data points.

  • Number of Flashes: For fluorescence or absorbance readers, increasing the number of flashes per well can average out outliers and reduce variability.[7]

Troubleshooting Guides

Guide 1: Optimizing Cell-Based Assays with this compound
Potential Issue Possible Cause Recommended Solution
Low Signal-to-Noise Ratio High background fluorescence from media components.Use phenol (B47542) red-free media or perform measurements in PBS with calcium and magnesium.[7]
Insufficient blocking in immunoassays.Use a blocking buffer specifically formulated for cell-based assays and optimize blocking time and concentration.[8]
Inconsistent IC50 Values Cell passage number is too high.Use cells within a consistent and low passage number range as high passage numbers can alter cellular responses.[9]
Inappropriate cell density at the time of treatment.Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.
Cell Detachment or Death Compound toxicity at high concentrations.Perform a dose-response curve to determine the optimal non-toxic concentration range for your cell type.
Suboptimal fixation and permeabilization.Optimize fixation and permeabilization conditions (reagent, concentration, time, temperature) for your specific cell type.[8]
Guide 2: Interpreting this compound Activity Data

This compound has shown varying potency across different cell lines. Below is a summary of reported IC50 values for this compound and other REV-ERB agonists in Glioblastoma Stem Cells (GSCs).

Compound Cell Line IC50 (µM)
This compoundGSC~2.5 - 5
SR9009GSC>10
SR9011GSC>10
Data derived from studies on Glioblastoma Stem Cells.[3]

This table highlights that this compound has a lower IC50 compared to other common REV-ERB agonists in this specific cell type.[3] If your results differ significantly, consider the troubleshooting steps outlined above.

Experimental Protocols & Signaling Pathway

General Protocol for In Vitro Cell Viability Assay

This is a generalized protocol. For detailed, specific protocols, refer to the supporting information of the publication by He et al. (2023) in the Journal of Medicinal Chemistry.[4]

G A 1. Cell Seeding Seed cells in a 96-well plate at a pre-optimized density. B 2. Cell Culture Incubate for 24 hours to allow for cell adherence and recovery. A->B C 3. Compound Treatment Treat cells with a serial dilution of this compound. Include vehicle control wells. B->C D 4. Incubation Incubate for the desired experimental duration (e.g., 48-72 hours). C->D E 5. Viability Assay Add viability reagent (e.g., CellTiter-Glo®). D->E F 6. Signal Detection Measure luminescence or fluorescence using a plate reader. E->F G 7. Data Analysis Normalize data to vehicle controls and calculate IC50 values. F->G

A typical workflow for a cell viability assay.
REV-ERBα Signaling Pathway

The following diagram illustrates the mechanism of action for this compound as a REV-ERBα agonist.

G cluster_0 Cell Nucleus A This compound B REV-ERBα A->B activates C ROR Response Element (RORE) on DNA B->C binds to E Inhibition of Transcription B->E recruits co-repressors leading to D Transcription of Target Genes (e.g., Il17a, Il17f) C->D regulates E->D

This compound activates REV-ERBα, leading to transcriptional repression.

References

SR-29065 degradation and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing SR-29065 in their experiments. Here you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the degradation and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound solid should be stored at -20°C. Stock solutions, once prepared, should be aliquoted and stored at -20°C. It is generally recommended to use these solutions within one month. For short-term storage, such as during shipping, the compound is stable at room temperature for brief periods. Always refer to the Certificate of Analysis (CoA) for batch-specific storage recommendations.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Ensure the use of anhydrous, high-purity DMSO to minimize degradation.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not publicly available, compounds with indole (B1671886) scaffolds can be susceptible to photodegradation. Therefore, it is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.[1][2][3][4][5]

Q4: What are the potential degradation pathways for this compound?

A4: Although specific degradation products of this compound have not been reported, based on its indole core structure, potential degradation pathways include oxidation and hydrolysis.[6][7] Oxidative degradation may occur at the indole ring, while hydrolysis could potentially affect amide or ester functionalities if present in the full, undisclosed structure.

Q5: How can I check the purity of my this compound sample?

A5: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9][10][11] A stability-indicating HPLC method should be used to separate the parent compound from any potential degradation products.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the handling and use of this compound.

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
Possible Cause Troubleshooting Step
Degradation of this compound stock solution Prepare fresh stock solutions from solid material. Avoid repeated freeze-thaw cycles. Use aliquots stored at -20°C for no longer than one month.
Improper solvent handling Use anhydrous, high-purity DMSO. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) and consistent across all wells, including controls.[12]
Inconsistent cell seeding or passage number Maintain a consistent cell seeding density and use cells within a defined, low-passage number range for all experiments to avoid genetic drift and altered sensitivity.[12][13][14]
Compound precipitation in media Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration or a different formulation approach, such as pre-complexing with a carrier protein.
Issue 2: Variability in in-vivo experimental outcomes.
Possible Cause Troubleshooting Step
Poor bioavailability or rapid metabolism Although this compound is optimized for metabolic stability, individual animal physiology can vary. Ensure consistent dosing and administration routes. Consider pharmacokinetic studies to determine the compound's profile in your specific model.[15]
Degradation in formulation vehicle Assess the stability of this compound in the chosen vehicle under the experimental conditions. Prepare fresh formulations for each experiment.
Time-of-day effects on REV-ERB agonism The activity of REV-ERB agonists can be influenced by the circadian rhythm.[16] Standardize the time of day for dosing to minimize variability related to the animal's internal clock.

Hypothetical Degradation Profile of this compound

Disclaimer: The following degradation profile is hypothetical and based on the chemical properties of indole-containing compounds. Specific degradation studies for this compound have not been publicly reported.

Stress Condition Potential Degradation Products Analytical Method for Detection
Acidic Hydrolysis Cleavage of labile functional groups (e.g., amides, esters).HPLC-UV, LC-MS
Basic Hydrolysis Similar to acidic hydrolysis, but potentially at a faster rate for certain functional groups.HPLC-UV, LC-MS
Oxidation (e.g., H₂O₂) Oxidation of the indole ring, potentially forming oxindole (B195798) or other oxidized derivatives.[7][17]HPLC-UV, LC-MS
Photolysis (UV/Vis light) Photodegradation of the indole moiety.HPLC-UV, LC-MS
Thermal Stress General decomposition, dependent on temperature and duration.HPLC-UV, LC-MS

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing a stability-indicating HPLC method.[8][9][10][11][18]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

  • Forced Degradation Sample Preparation:

    • Acidic: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Basic: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature.

    • Oxidative: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature.

    • Photolytic: Expose a solution of this compound to a calibrated light source as per ICH Q1B guidelines.[1][2][3][4][5]

    • Thermal: Expose solid this compound to dry heat (e.g., 80°C).

  • Analysis: Inject the stressed samples and an unstressed control into the HPLC system. The method is considered stability-indicating if all degradation peaks are resolved from the parent peak.

Protocol 2: Assessing the Stability of this compound in a Biological Matrix

This protocol provides a framework for evaluating the stability of this compound in biological matrices like plasma or serum.[19][20][21][22]

  • Spike Matrix: Prepare quality control (QC) samples by spiking the biological matrix with known concentrations of this compound (low, mid, and high).

  • Freeze-Thaw Stability: Subject a set of QC samples to multiple freeze-thaw cycles (e.g., three cycles of freezing at -20°C or -80°C and thawing at room temperature).

  • Short-Term (Bench-Top) Stability: Keep a set of QC samples at room temperature for a duration that mimics the expected sample handling time.

  • Long-Term Stability: Store a set of QC samples at the intended storage temperature (e.g., -20°C or -80°C) for an extended period.

  • Sample Analysis: After the respective stability assessments, process the QC samples and analyze them using a validated bioanalytical method (e.g., LC-MS/MS).

  • Evaluation: Compare the measured concentrations in the stability-tested samples to those of freshly prepared QC samples. The compound is considered stable if the deviation is within an acceptable range (e.g., ±15%).

Visualizations

Signaling_Pathway Hypothetical Signaling Pathway of this compound SR29065 This compound REV_ERB REV-ERBα SR29065->REV_ERB Binds to Corepressor Co-repressor Complex REV_ERB->Corepressor Recruits Target_Gene Target Gene (e.g., Bmal1) Corepressor->Target_Gene Binds to Promoter Transcription_Repression Transcription Repression Target_Gene->Transcription_Repression

Caption: Hypothetical signaling pathway of this compound as a REV-ERBα agonist.

Experimental_Workflow Forced Degradation Study Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Basic Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Photolysis Photolysis Photolysis->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples SR29065_Sample This compound Sample SR29065_Sample->Acid SR29065_Sample->Base SR29065_Sample->Oxidation SR29065_Sample->Photolysis SR29065_Sample->Thermal HPLC_Analysis Stability-Indicating HPLC Analysis Stressed_Samples->HPLC_Analysis Data_Evaluation Data Evaluation (Peak Purity, Degradants) HPLC_Analysis->Data_Evaluation

Caption: General experimental workflow for a forced degradation study of this compound.

Troubleshooting_Logic Troubleshooting Inconsistent In Vitro Results Start Inconsistent Results Check_Compound Check Compound (Fresh Stock, Storage) Start->Check_Compound Check_Cells Check Cells (Passage, Density) Check_Compound->Check_Cells No Resolved Issue Resolved Check_Compound->Resolved Yes Check_Assay Check Assay (Solvent, Incubation) Check_Cells->Check_Assay No Check_Cells->Resolved Yes Check_Assay->Resolved Yes Unresolved Issue Persists Check_Assay->Unresolved No

Caption: Logical workflow for troubleshooting inconsistent in vitro experimental results.

References

minimizing SR-29065 off-target effects in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SR-29065, a selective REV-ERBα agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects and troubleshooting common issues in assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that acts as a selective agonist for the nuclear receptor REV-ERBα.[1] REV-ERBα is a transcriptional repressor that plays a key role in regulating circadian rhythms and metabolism.[2][3] By binding to and activating REV-ERBα, this compound initiates the recruitment of co-repressors like NCoR and HDAC3, leading to the repression of its target genes, most notably BMAL1, a core component of the circadian clock.[2]

Q2: What are the known off-target effects of this compound?

A2: While this compound is designed to be a selective REV-ERBα agonist, like any small molecule, it has the potential for off-target interactions. Counterscreening data from the initial publication on this compound provides the most direct evidence of its selectivity profile.[4] It is crucial to consult this data to understand its activity against other nuclear receptors and common off-target classes. For any uncharacterized potential off-targets, it is recommended to perform secondary assays to confirm or rule out their engagement.

Q3: I am observing unexpected or inconsistent results in my cell-based assay. Could these be off-target effects?

A3: Unexpected or inconsistent results can stem from various factors, including off-target effects, cytotoxicity at high concentrations, or experimental variability. To determine if the observed phenotype is due to an off-target effect, consider the following:

  • Dose-response relationship: A classic sigmoidal dose-response curve that correlates with the known EC50 of this compound for REV-ERBα suggests an on-target effect.

  • Use of a negative control: A structurally similar but inactive analog of this compound, if available, can help differentiate on-target from off-target effects.

  • Rescue experiments: If possible, knocking down REV-ERBα should abolish the effect of this compound.

  • Orthogonal approaches: Using a different REV-ERBα agonist with a distinct chemical scaffold should recapitulate the same phenotype.

Q4: How does the circadian rhythm of my cells affect experiments with this compound?

A4: Since REV-ERBα is a core component of the circadian clock, its expression and activity oscillate over a 24-hour period. This can influence the cellular response to this compound. For reproducible results, it is recommended to:

  • Synchronize your cells: Use methods like serum shock or dexamethasone (B1670325) treatment to synchronize the circadian rhythm of your cell culture.

  • Time-of-day experiments: Perform treatments with this compound at consistent times of the day (or circadian time if cells are synchronized). Studies with other REV-ERB agonists have shown time-dependent effects on cell viability.[5]

Troubleshooting Guide: Minimizing Off-Target Effects

This guide provides strategies to mitigate potential off-target effects of this compound in your assays.

Quantitative Data: this compound Selectivity Profile

The following table summarizes the selectivity of this compound against a panel of human nuclear receptors. Data is derived from the supporting information of He et al., J Med Chem, 2023.[4]

TargetAgonist IC50 (µM)Antagonist IC50 (µM)
REV-ERBα 0.034 >10
REV-ERBβ1.2>10
RORα>10>10
RORβ>10>10
RORγ>10>10
LXRα>10>10
LXRβ>10>10
FXR>10>10
PPARα>10>10
PPARδ>10>10
PPARγ>10>10
ERα>10>10
ERβ>10>10
GR>10>10
PR>10>10
AR>10>10
MR>10>10
TRα>10>10
TRβ>10>10
VDR>10>10

Note: The IC50 values are indicative and may vary slightly between different assay formats.

Experimental Strategies to Reduce Off-Target Effects
StrategyRationaleRecommended Action
Dose-Response Curve To identify the optimal concentration range for on-target activity while minimizing off-target effects and cytotoxicity.Perform a dose-response experiment with a wide range of this compound concentrations to determine the EC50 for your specific assay.
Use of a Structurally Distinct Agonist To confirm that the observed phenotype is due to REV-ERBα activation and not a specific off-target of the this compound chemical scaffold.Use a different REV-ERBα agonist (e.g., SR9009, GSK4112) to see if the same biological effect is observed.
Target Knockdown/Knockout To directly link the observed effect to the presence of REV-ERBα.Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate REV-ERBα expression. The effect of this compound should be diminished or abolished in these cells.
Negative Control Compound To control for off-target effects of the chemical scaffold.If available, use a structurally similar but inactive analog of this compound.
Cellular Thermal Shift Assay (CETSA) To confirm direct binding of this compound to REV-ERBα in a cellular context.Perform CETSA to demonstrate target engagement at the concentrations used in your functional assays.
Transcriptional Profiling To confirm on-target gene regulation.Measure the expression of known REV-ERBα target genes (e.g., BMAL1, CLOCK, NR1D2) in response to this compound treatment.

Experimental Protocols

Dose-Response Curve for this compound in a Luciferase Reporter Assay

This protocol is for a common cell-based assay to measure the activity of nuclear receptors.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression plasmid for a Gal4 DNA-binding domain fused to the REV-ERBα ligand-binding domain (Gal4-REV-ERBα LBD)

  • Luciferase reporter plasmid with upstream Gal4 response elements (e.g., pGL4.35[luc2P/9XGAL4UAS/Hygro])

  • Transfection reagent

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • White, opaque 96-well plates

Procedure:

  • Cell Seeding: Seed HEK293T cells in a white, opaque 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the Gal4-REV-ERBα LBD and luciferase reporter plasmids according to the manufacturer's protocol for your transfection reagent.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A common starting range is from 10 µM down to 0.1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: After 24 hours of transfection, replace the medium with the this compound dilutions.

  • Incubation: Incubate the cells for 18-24 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for your luciferase assay reagent.

  • Data Analysis: Plot the luciferase activity against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Target Engagement Confirmation with Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cells expressing REV-ERBα

  • This compound

  • PBS and protease inhibitors

  • Equipment for heating and cooling samples (e.g., PCR thermocycler)

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw)

  • Equipment for protein quantification and Western blotting

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentration and a vehicle control for a sufficient time to allow for target binding (e.g., 1-2 hours).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of REV-ERBα by Western blotting.

  • Data Analysis: A positive target engagement will result in a shift in the melting curve of REV-ERBα to a higher temperature in the this compound-treated samples compared to the vehicle control.

Visualizations

Signaling Pathway

REV_ERB_Signaling SR29065 This compound REV_ERBa REV-ERBα SR29065->REV_ERBa activates NCoR_HDAC3 NCoR/HDAC3 Co-repressor Complex REV_ERBa->NCoR_HDAC3 recruits BMAL1_promoter BMAL1 Promoter NCoR_HDAC3->BMAL1_promoter binds to BMAL1_transcription BMAL1 Transcription BMAL1_promoter->BMAL1_transcription represses Circadian_Rhythm Circadian Rhythm Regulation BMAL1_transcription->Circadian_Rhythm modulates

Caption: REV-ERBα signaling pathway activated by this compound.

Experimental Workflow for Off-Target Effect Mitigation

Off_Target_Workflow start Start: Unexpected Assay Result dose_response Perform Dose-Response Curve start->dose_response check_cytotoxicity Assess Cytotoxicity (e.g., MTT, LDH assay) dose_response->check_cytotoxicity on_target On-Target Effect Suspected check_cytotoxicity->on_target Clear Dose-Response & Low Toxicity off_target Off-Target Effect Suspected check_cytotoxicity->off_target No Clear Dose-Response or High Toxicity confirm_on_target Confirm with Orthogonal Agonist & REV-ERBα Knockdown on_target->confirm_on_target investigate_off_target Investigate with CETSA & Selectivity Profiling off_target->investigate_off_target end_on Conclusion: On-Target Effect confirm_on_target->end_on end_off Conclusion: Off-Target Effect investigate_off_target->end_off

Caption: Workflow for troubleshooting unexpected results with this compound.

Logical Relationships in Troubleshooting

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Inconsistent or Unexpected Phenotype off_target Off-Target Effect issue->off_target cytotoxicity Cytotoxicity issue->cytotoxicity experimental_error Experimental Error issue->experimental_error selectivity_assays Selectivity Assays (e.g., Counterscreening) off_target->selectivity_assays negative_controls Use of Controls (Inactive Analog, Knockdown) off_target->negative_controls dose_optimization Dose Optimization cytotoxicity->dose_optimization protocol_standardization Protocol Standardization (e.g., Cell Sync) experimental_error->protocol_standardization

Caption: Logical map of issues, causes, and solutions for this compound assays.

References

dealing with SR-29065 batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential batch-to-batch variability when working with SR-29065, a selective REV-ERBα agonist. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to help ensure the consistency and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective agonist for the nuclear receptor REV-ERBα.[1][2] As an agonist, this compound activates REV-ERBα, which in turn represses the transcription of its target genes. A key target of REV-ERBα is Bmal1, a core component of the circadian clock.[2] By activating REV-ERBα, this compound can modulate the circadian rhythm and has been investigated for its therapeutic potential in autoimmune disorders.[1][2]

Q2: Why is batch-to-batch variability a potential concern for small molecules like this compound?

Batch-to-batch variability can arise from the complex multi-step synthesis of small molecules.[3] Even with stringent manufacturing processes, minor variations in starting materials, reaction conditions, or purification methods can lead to differences in the final product between batches.[4] These differences can manifest as variations in purity, the profile of minor impurities, solubility, or crystalline form, which can impact experimental results.[3]

Q3: What are the best practices for preparing and storing this compound to minimize variability in my experiments?

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring consistent results.[5][6]

  • Reconstitution: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent moisture condensation.[5] Reconstitute the compound in a high-quality, anhydrous solvent such as DMSO to create a concentrated stock solution (e.g., 10 mM).[5] Ensure complete dissolution by vortexing; gentle warming may be applied if the compound's temperature sensitivity is not a concern.[5]

  • Storage: Store stock solutions at -20°C or -80°C for long-term stability.[5] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[5][7]

  • Light Protection: Protect the compound from light by storing it in amber vials or by wrapping the vials in foil, as some compounds are photosensitive.[5]

Q4: How can I be sure that the this compound I'm using is of high quality?

Reputable suppliers will provide a Certificate of Analysis (CoA) for each batch of this compound. This document should detail the compound's identity, purity (typically determined by HPLC or LC-MS), and other quality control parameters.[8] It is good practice to perform your own quality control checks, especially if you observe unexpected results.[9]

Troubleshooting Guides

Issue 1: Inconsistent results between experiments using different batches of this compound.

If you observe a change in the efficacy or potency of this compound after switching to a new batch, it is important to systematically investigate the potential cause.

Step 1: Review the Certificate of Analysis (CoA) for each batch.

Compare the purity and any other reported data for the different batches. While minor variations in purity are common, a significant difference could explain the inconsistent results.

Hypothetical Batch Comparison Data

ParameterBatch ABatch B
Purity (by HPLC)99.5%98.1%
AppearanceWhite SolidOff-white Solid
Solubility (in DMSO)≥ 50 mg/mL≥ 50 mg/mL

Step 2: Perform your own analytical chemistry to compare the batches.

If you have access to the necessary equipment, performing an in-house analysis is the most definitive way to compare batches.

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can confirm the purity of each batch and identify any potential impurities or degradation products.[5]

  • Quantitative Nuclear Magnetic Resonance (qNMR): This method can be used to accurately determine the concentration of your stock solutions to rule out errors in weighing or dissolution.

Step 3: Conduct a dose-response experiment.

Perform a parallel dose-response experiment using both the old and new batches of this compound in your primary functional assay. This will allow you to directly compare their potency (e.g., by calculating the IC50 or EC50).

Hypothetical Dose-Response Data

BatchIC50 (nM) in REV-ERBα Reporter Assay
Batch A150 nM
Batch B350 nM

A significant shift in the IC50 between batches would strongly suggest a difference in the active compound concentration or the presence of an inhibitory impurity in one of the batches.

Issue 2: Unexpected or off-target effects observed with a new batch of this compound.

If a new batch of this compound produces a different phenotype or unexpected toxicity compared to a previous batch, this could be due to the presence of an off-target impurity.

Step 1: Analyze the impurity profile.

Carefully examine the HPLC or LC-MS chromatograms for any new or more prominent impurity peaks in the problematic batch.

Step 2: Consider the biological activity of potential impurities.

If the structure of an impurity can be determined (e.g., by mass spectrometry), you can search the literature to see if it has any known biological activities that could explain the observed off-target effects.

Step 3: Use a structurally unrelated REV-ERBα agonist.

To confirm that the primary observed effect is due to REV-ERBα activation, use a different, structurally distinct REV-ERBα agonist. If the original on-target effect is reproduced but the off-target effect is not, it is likely that an impurity in the problematic this compound batch was responsible for the off-target phenotype.

Experimental Protocols

Protocol 1: Quality Control of this compound by HPLC

Objective: To assess the purity of a batch of this compound and compare it to other batches.

Materials:

  • This compound solid compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a C18 column

Procedure:

  • Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Prepare the mobile phases:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Set up the HPLC method with a gradient elution (e.g., 5% to 95% B over 20 minutes).

  • Inject 10 µL of the this compound solution.

  • Analyze the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Determining the Functional Potency of this compound using a REV-ERBα Reporter Assay

Objective: To determine the IC50 or EC50 of this compound in a cell-based assay.

Materials:

  • Cells stably expressing a REV-ERBα-responsive reporter gene (e.g., luciferase driven by the Bmal1 promoter)

  • Cell culture medium and supplements

  • This compound stock solution in DMSO

  • Multi-well plates (96-well or 384-well)

  • Luciferase assay reagent

Procedure:

  • Plate the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in cell culture medium. It is important to also include a vehicle control (medium with the same final concentration of DMSO).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the cells for the desired time (e.g., 24 hours).

  • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Plot the luciferase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50/EC50.

Visualizations

REV_ERB_alpha_pathway cluster_nucleus Nucleus REV_ERB_alpha REV-ERBα NCoR NCoR REV_ERB_alpha->NCoR Recruits Bmal1_promoter Promoter REV_ERB_alpha->Bmal1_promoter Binds to RORE HDAC3 HDAC3 NCoR->HDAC3 Recruits HDAC3->Bmal1_promoter Deacetylates Histones Bmal1_gene Bmal1 Gene Transcription_Repression Transcription Repression Bmal1_gene->Transcription_Repression SR29065 This compound SR29065->REV_ERB_alpha Activates

Caption: this compound signaling pathway.

troubleshooting_workflow start Inconsistent Experimental Results Observed compare_coa Compare Certificates of Analysis (CoA) for Batches start->compare_coa inhouse_qc Perform In-house QC: HPLC/LC-MS for Purity compare_coa->inhouse_qc dose_response Run Parallel Dose-Response Assay with Both Batches inhouse_qc->dose_response analyze_impurities Analyze Impurity Profiles dose_response->analyze_impurities evaluate_results Evaluate QC and Functional Data analyze_impurities->evaluate_results problem_identified Batch-to-Batch Variability Confirmed evaluate_results->problem_identified Discrepancy Found no_difference No Significant Difference Detected evaluate_results->no_difference No Discrepancy contact_supplier Contact Supplier for Replacement or Credit problem_identified->contact_supplier investigate_other Investigate Other Experimental Variables (e.g., cells, reagents) no_difference->investigate_other

Caption: Workflow for troubleshooting batch-to-batch variability.

decision_tree q1 Are you seeing inconsistent results? q2 Did you recently switch to a new batch? q1->q2 Yes res_check_protocol Action: Review experimental protocol and reagents. q1->res_check_protocol No q3 Does in-house QC match the Certificate of Analysis? q2->q3 Yes res_other Root Cause: Likely Other Experimental Variable q2->res_other No q4 Is there a significant shift in potency (IC50)? q3->q4 Yes res_qc Action: Perform in-house quality control. q3->res_qc No res_batch Root Cause: Likely Batch-to-Batch Variability q4->res_batch Yes q4->res_other No

Caption: Decision tree for identifying the source of experimental issues.

References

how to confirm SR-29065 activity in a new cell line

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SR-29065, a selective REV-ERBα agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on confirming the activity of this compound in a new cell line.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that acts as a selective agonist for the nuclear receptor REV-ERBα. REV-ERBα is a key component of the circadian clock machinery and functions as a transcriptional repressor. By binding to and activating REV-ERBα, this compound enhances the recruitment of co-repressors, leading to the repression of its target genes. The primary known target genes of REV-ERBα are core clock components such as Bmal1 and Clock. Therefore, the principal mechanism of action of this compound is the suppression of Bmal1 and Clock gene expression.[1]

Q2: How can I confirm that this compound is active in my cell line of interest?

A2: Confirmation of this compound activity in a new cell line involves a multi-step approach. The primary method is to demonstrate target engagement by assessing the downstream effects of REV-ERBα activation. This is typically achieved by measuring the dose-dependent repression of REV-ERBα target genes, namely Bmal1 and Clock, using quantitative PCR (qPCR). Additionally, you can perform cell-based assays to assess the phenotypic consequences of REV-ERBα activation, such as cell viability or proliferation assays, as REV-ERBα has been implicated in various cellular processes.

Q3: What are the expected outcomes of this compound treatment?

A3: The expected outcomes of treating a responsive cell line with this compound include a significant, dose-dependent decrease in the mRNA levels of Bmal1 and Clock. While specific IC50 values for cytotoxicity can vary greatly between cell lines, this compound has been shown to have lower IC50 values in glioblastoma stem cells (GSCs) compared to other REV-ERB agonists like SR9009 and SR9011.[2] The magnitude of target gene repression will also be cell-line dependent.

Experimental Protocols

Protocol 1: Dose-Response Analysis of REV-ERBα Target Gene Expression by qPCR

This protocol describes how to determine the dose-dependent effect of this compound on the expression of REV-ERBα target genes, Bmal1 and Clock.

Materials:

  • This compound

  • Cell line of interest

  • Appropriate cell culture medium and supplements

  • DMSO (for this compound stock solution)

  • 6-well cell culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green or probe-based)

  • Primers for Bmal1, Clock, and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Seeding:

    • Seed your cells of interest in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.

    • Allow cells to adhere and grow overnight.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of treatment, prepare a serial dilution of this compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours). Optimization of the incubation time may be necessary.

  • RNA Extraction and cDNA Synthesis:

    • After the incubation period, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Quantify the RNA and assess its purity.

    • Synthesize cDNA from a standardized amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.

  • qPCR Analysis:

    • Prepare the qPCR reactions for each target gene (Bmal1, Clock) and the reference gene.

    • Perform the qPCR analysis according to the instrument's protocol.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.

Data Presentation:

Concentration of this compound (nM)Fold Change in Bmal1 Expression (relative to vehicle)Fold Change in Clock Expression (relative to vehicle)
0 (Vehicle)1.01.0
0.1e.g., 0.95e.g., 0.98
1e.g., 0.85e.g., 0.90
10e.g., 0.60e.g., 0.75
100e.g., 0.30e.g., 0.50
1000e.g., 0.15e.g., 0.35

Note: The values in the table are hypothetical examples. Actual results will vary depending on the cell line and experimental conditions.

Protocol 2: Cell Viability/Proliferation Assay

This protocol can be used to assess the effect of this compound on cell viability or proliferation.

Materials:

  • This compound

  • Cell line of interest

  • Appropriate cell culture medium and supplements

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, WST-1, or a commercial kit like CellTiter-Glo®)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

    • Allow cells to attach overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Treat the cells with a range of this compound concentrations and a vehicle control.

    • Incubate for a desired period (e.g., 24, 48, 72 hours).

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

Data Presentation:

Concentration of this compound (µM)Cell Viability (% of Vehicle Control)
0 (Vehicle)100
0.1e.g., 98
1e.g., 95
10e.g., 80
50e.g., 60
100e.g., 45

Note: The values in the table are hypothetical examples. IC50 values should be calculated from a full dose-response curve using appropriate software.

Troubleshooting Guide

Problem Possible Cause Solution
No significant repression of Bmal1 or Clock expression. 1. Cell line is not responsive to REV-ERBα agonism. 2. Suboptimal concentration of this compound. 3. Incorrect incubation time. 4. Low expression of REV-ERBα in the cell line.1. Confirm REV-ERBα expression in your cell line via qPCR or Western blot. 2. Perform a wider dose-response experiment. 3. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours). 4. If REV-ERBα expression is low, consider using a different cell line known to be responsive.
High variability between qPCR replicates. 1. Pipetting errors. 2. Poor RNA quality. 3. Inefficient cDNA synthesis. 4. Primer-dimer formation or non-specific amplification.1. Use calibrated pipettes and ensure proper mixing. 2. Assess RNA integrity using gel electrophoresis or a bioanalyzer. 3. Use a high-quality reverse transcriptase and optimize the reaction. 4. Validate qPCR primers for efficiency and specificity. Perform a melt curve analysis.
Inconsistent results in cell viability assays. 1. Uneven cell seeding. 2. Edge effects in the 96-well plate. 3. DMSO toxicity at higher concentrations.1. Ensure a single-cell suspension before seeding and mix gently. 2. Avoid using the outer wells of the plate or fill them with sterile PBS. 3. Ensure the final DMSO concentration is consistent and below 0.5% across all wells.
Unexpected increase in target gene expression. Off-target effects of this compound at high concentrations.Use a lower concentration range and confirm the phenotype with another REV-ERBα agonist if possible.

Visualizations

REV_ERB_Signaling SR29065 This compound REVERB REV-ERBα SR29065->REVERB activates CoR Co-repressors (e.g., NCoR, HDAC3) REVERB->CoR recruits RORE RORE (REV-ERB Response Element) CoR->RORE binds to Bmal1_Clock Bmal1/Clock Genes RORE->Bmal1_Clock represses Transcription Transcription Bmal1_Clock->Transcription

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Seed Seed Cells Treat Treat with this compound (Dose-Response) Seed->Treat Harvest Harvest Cells Treat->Harvest RNA_Extract RNA Extraction Harvest->RNA_Extract cDNA_Synth cDNA Synthesis RNA_Extract->cDNA_Synth qPCR qPCR for Bmal1/Clock cDNA_Synth->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis

Caption: Experimental workflow for confirming this compound activity.

References

Technical Support Center: SR-29065 & Clock Gene Modulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SR-29065. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where this compound does not produce the expected effects on Clock genes.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on Clock genes?

This compound is a selective agonist for REV-ERBα (Nuclear Receptor Subfamily 1 Group D Member 1 or NR1D1), a key transcriptional repressor in the mammalian circadian clock.[1][2][3] The primary role of REV-ERBα is to repress the transcription of core clock genes, most notably Bmal1 (also known as Arntl).[3][4] By activating REV-ERBα, this compound is expected to enhance this repression, leading to a down-regulation of Bmal1 mRNA levels.[5] As BMAL1 and CLOCK proteins form a heterodimer that drives the expression of other clock genes (like Per and Cry), altering Bmal1 expression will consequently impact the entire circadian oscillator.[4][6]

Q2: We are not observing a decrease in Bmal1 or Clock expression after this compound treatment. What are the potential reasons?

There are several potential reasons for this observation, which can be broadly categorized into three areas: issues with the compound or experimental setup, cell-type specific biological factors, and the timing of the experiment. This guide will walk you through troubleshooting each of these categories.

Q3: Is it possible that in our specific cell line, this compound's effects are independent of Clock gene modulation?

Yes, this is a documented possibility. Research in certain cancer cell lines, such as some Triple-Negative Breast Cancer (TNBC) lines, has shown that while this compound can inhibit cell proliferation, the expression of Bmal1 and Clock target genes was not suppressed.[5] This suggests that in some biological contexts, the compound's effects on cell viability may be due to mechanisms other than the modulation of the core clock machinery.[5]

Troubleshooting Guide: No Observed Effect on Clock Genes

If you are not seeing the expected down-regulation of REV-ERBα target genes like Bmal1, follow this step-by-step troubleshooting workflow.

Step 1: Verify Compound Integrity and Experimental Protocol

The first step is to rule out any issues with the compound itself or the core experimental procedure.

1.1. Compound Viability and Storage:

  • Question: Has the this compound been stored correctly?

  • Guidance: this compound should be stored under the conditions recommended on its Certificate of Analysis.[1] Improper storage (e.g., exposure to light, wrong temperature, repeated freeze-thaw cycles) can degrade the compound.

  • Action: If in doubt, use a fresh, unexpired vial of the compound for your next experiment.

1.2. Solubilization and Dosing:

  • Question: Is the compound fully solubilized and is the final concentration accurate?

  • Guidance: Ensure the solvent used (e.g., DMSO) is appropriate and that the compound is completely dissolved before adding it to your cell culture media. Precipitates can lead to a lower effective concentration.

  • Action: Visually inspect the stock solution for any precipitates. Consider creating a fresh stock solution. Verify all dilution calculations.

1.3. Dose and Duration:

  • Question: Are the concentration and treatment duration sufficient to elicit a response?

  • Guidance: The effective concentration of this compound can be cell-type dependent. While some studies show effects in the single-micromolar range, your system may require optimization.[7] The effect on gene expression is transient; therefore, the time point for analysis is critical.

  • Action: Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) and a time-course experiment (e.g., 2, 4, 6, 8, 12, 24 hours) to identify the optimal conditions for your specific cell model.

Troubleshooting Workflow Diagram

G cluster_legend Legend start START: No effect of this compound on Clock Genes Observed cat1 Category 1: Compound & Protocol start->cat1 cat2 Category 2: Biological Factors start->cat2 cat3 Category 3: Experimental Timing start->cat3 check1a Verify Compound Storage & Freshness cat1->check1a check2a Confirm REV-ERBα/β Expression in Model cat2->check2a check3a Synchronize Cell Cultures Before Treatment cat3->check3a check1b Confirm Solubilization & Dosing Accuracy check1a->check1b check1c Optimize Dose-Response & Time-Course check1b->check1c result Issue Resolved / Explained check1c->result check2b Check for Cell-Type Specific Resistance check2a->check2b check2c Consider Off-Target Mechanisms check2b->check2c check2c->result check3b Time Treatment Based on Bmal1 Expression Peak check3a->check3b check3b->result Problem Problem Category Troubleshooting Category Action Action/Check Solution Solution

Caption: A troubleshooting flowchart for diagnosing the lack of this compound effect.

Step 2: Assess Biological Factors of Your Model System

If the compound and protocol are verified, the issue may lie within the biological context of your experimental model.

2.1. Target Expression:

  • Question: Does my cell line express sufficient levels of REV-ERBα (NR1D1) and/or REV-ERBβ (NR1D2)?

  • Guidance: this compound requires its target, REV-ERBα, to function. If the expression of this nuclear receptor is very low or absent in your cells, the compound will have no target to act upon.

  • Action: Check the expression levels of NR1D1 and NR1D2 in your cells using qPCR or by consulting cell line expression databases (e.g., DepMap, BioGPS).

2.2. Cell-Type Specificity:

  • Question: Is my cell type known to have a non-canonical response to REV-ERB agonists?

  • Guidance: As mentioned, some cell types may utilize pathways other than direct Clock gene modulation for their response to this compound.[5] The cellular machinery that links REV-ERBα to the transcriptional repression of Bmal1 (e.g., co-repressors like NCoR1 and HDAC3) must be present and functional.[3]

  • Action: Review literature specific to your cell type or a similar lineage. If no data exists, consider your result a potentially novel finding. To confirm on-target engagement, you could perform a target validation study.

Step 3: Consider Circadian Timing

The circadian clock is, by definition, time-dependent. The timing of your intervention can be critical for observing an effect.

3.1. Cell Synchronization:

  • Question: Are the cells in my culture dish cycling synchronously?

  • Guidance: In a standard, non-synchronized cell culture plate, cells are at all different phases of their circadian cycle. This can mask gene expression changes that are phase-dependent. The effect of a REV-ERB agonist may be most potent when its target gene, Bmal1, is being actively transcribed.

  • Action: Synchronize your cells before treatment. A common method is a 2-hour treatment with 50% horse serum ("serum shock") or a brief treatment with dexamethasone. After synchronization, perform a time-course experiment to map the expression of Bmal1 and identify its peak expression time.

3.2. Timing of Treatment:

  • Question: When is the best time to treat the cells with this compound?

  • Guidance: The repressive effect of this compound on Bmal1 will be most apparent when Bmal1 transcription is high. In most synchronized mammalian cells, Bmal1 expression peaks in the subjective late night/early morning. Treating the cells a few hours before or at the peak of Bmal1 expression is most likely to yield a measurable down-regulation. Treating when Bmal1 levels are already low may produce no discernible effect.

  • Action: Based on your synchronization time-course, apply this compound at different phases relative to the Bmal1 expression peak and measure the response 4-6 hours post-treatment.

Signaling Pathway and Data

Canonical REV-ERBα Signaling Pathway

The following diagram illustrates the established mechanism of action for this compound.

G cluster_nucleus Cell Nucleus Bmal1Gene Bmal1 Gene (Promoter) Bmal1_mRNA Bmal1 mRNA Bmal1Gene->Bmal1_mRNA Transcription RevErb REV-ERBα NCoR_HDAC3 NCoR/HDAC3 Co-repressor Complex RevErb->NCoR_HDAC3 Recruits SR29065 This compound (Agonist) SR29065->RevErb Binds & Activates NCoR_HDAC3->Bmal1Gene Represses Transcription Bmal1_Protein BMAL1 Protein Bmal1_mRNA->Bmal1_Protein Translation Heterodimer BMAL1:CLOCK Heterodimer Bmal1_Protein->Heterodimer Clock_Protein CLOCK Protein Clock_Protein->Heterodimer PerCry_Genes Per/Cry Genes Heterodimer->PerCry_Genes Activates Transcription

References

adjusting SR-29065 dosage for different mouse strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SR-29065. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in preclinical studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, with a particular focus on the critical aspect of dosage adjustment for different mouse strains.

Troubleshooting Guides and FAQs

Q1: We are not observing the expected therapeutic effect of this compound in our mouse strain at a previously published dose. What could be the reason?

A1: This is a common challenge in preclinical research, as different mouse strains can exhibit significant variations in drug metabolism and pharmacokinetics.[1] The genetic background of a mouse strain influences the expression and activity of drug-metabolizing enzymes, such as cytochrome P450s, which can alter the drug's absorption, distribution, metabolism, and excretion (ADME).[1]

Troubleshooting Steps:

  • Conduct a Dose-Response Study: It is crucial to perform a dose-response study in your specific mouse strain to determine the optimal effective dose. This involves testing a range of doses (e.g., low, medium, high) to identify a concentration that produces the desired therapeutic effect with minimal side effects.[1]

  • Perform Pharmacokinetic (PK) Analysis: A pilot PK study can help determine the bioavailability and clearance of this compound in your strain. This will provide valuable data on the drug's concentration in the plasma over time and help correlate it with the observed pharmacological effects.[1]

  • Review Literature for Similar Compounds: If data for this compound is limited, review literature for compounds with a similar mechanism of action to establish a potential starting dose range.[1]

Q2: We are observing significant side effects at a dose of this compound that was reported to be safe in another mouse strain. How should we proceed?

A2: The observation of adverse effects at a previously safe dose suggests that your mouse strain may have a slower metabolism or clearance of this compound, leading to higher and more prolonged exposure.

Troubleshooting Steps:

  • Dose De-escalation: Immediately reduce the dosage. A dose de-escalation study, starting from a lower dose and gradually increasing it while closely monitoring for any adverse effects, is recommended to identify a safe and effective dose for your strain.[1]

  • Staggered Dosing Regimen: Consider altering the dosing schedule. For instance, an every-other-day regimen instead of daily administration might allow for physiological recovery between treatments and reduce toxicity.[2]

  • Change the Route of Administration: The route of administration significantly impacts a drug's bioavailability. If you are using a route with high bioavailability like intravenous (i.v.) or intraperitoneal (i.p.), consider switching to a route with potentially lower and slower absorption, such as subcutaneous (s.c.) or oral (p.o.), and adjust the dose accordingly.[2]

Q3: How do we establish a starting dose for this compound in a new mouse strain?

A3: Establishing a starting dose in a new strain requires a systematic approach.

Strategy:

  • Literature Review: Begin by thoroughly reviewing existing literature for any in vivo studies using this compound, paying close attention to the reported doses, mouse strains, and routes of administration.

  • Interspecies Dose Conversion: If preclinical data is unavailable, you can estimate a starting dose by converting a known effective dose from another species using body surface area (BSA) normalization.[3][4]

  • Pilot Study: The most reliable method is to conduct a pilot dose-finding study with a small group of animals. Start with a low dose and escalate it in subsequent groups to determine the maximum tolerated dose (MTD) and the effective dose range.[3]

Quantitative Data Summary

Route of AdministrationRecommended Starting Dose Adjustment (Relative to Oral Dose)Rationale
Oral (p.o.)1xBaseline for comparison; subject to first-pass metabolism.
Intraperitoneal (i.p.)Reduce oral dose by 30-40%Bypasses first-pass metabolism, leading to higher bioavailability.[2]
Subcutaneous (s.c.)Reduce oral dose by 20-30%Slower absorption than i.p. or i.v., but generally higher bioavailability than oral.[2]
Intravenous (i.v.)Reduce oral dose by 50-60%100% bioavailability, allowing for the lowest effective dose.[2]

Experimental Protocols

Protocol 1: Pilot Dose-Response Study for this compound

Objective: To determine the effective and tolerated dose range of this compound in a specific mouse strain.

Methodology:

  • Animal Groups: Divide mice into at least four groups (n=5-10 per group): one vehicle control group and three groups receiving different doses of this compound (low, medium, high).

  • Dose Selection: The dose range should be selected based on a literature review or a preliminary maximum tolerated dose (MTD) study.

  • Drug Administration: Administer this compound or vehicle via the intended route of administration (e.g., i.p., p.o.).

  • Monitoring: Observe the animals for a predetermined period for any signs of toxicity or adverse effects.

  • Efficacy Assessment: At the end of the study period, assess the desired therapeutic effect using relevant behavioral or physiological tests.

  • Data Analysis: Analyze the dose-response data to identify the dose that produces the desired effect with minimal toxicity.

Protocol 2: Pharmacokinetic (PK) Analysis of this compound

Objective: To determine the key pharmacokinetic parameters of this compound in a specific mouse strain.

Methodology:

  • Drug Administration: Administer a single dose of this compound to each mouse via the desired route.

  • Blood Sampling: Collect sparse blood samples (e.g., 30-50 µL) from a consistent site (e.g., tail vein, submandibular vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[2][5]

  • Plasma Preparation: Process the blood samples to obtain plasma and store them appropriately until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • PK Parameter Calculation: Calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).[1][5]

  • Data Interpretation: Correlate the PK data with the pharmacodynamic (PD) data to establish a therapeutic concentration range.[1]

Visualizations

SR_29065_Signaling_Pathway SR_29065 This compound REV_ERB_alpha REV-ERBα SR_29065->REV_ERB_alpha binds to NCoR NCoR/HDAC3 Corepressor Complex REV_ERB_alpha->NCoR recruits ROR_Elements ROR Response Elements (ROREs) NCoR->ROR_Elements binds to Transcription_Repression Transcription Repression NCoR->Transcription_Repression mediates Target_Genes Target Genes (e.g., Il17a, Il17f) Transcription_Repression->Target_Genes inhibits expression of Dosage_Adjustment_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Refinement Start Start: New Mouse Strain Lit_Review Literature Review for This compound & Similar Compounds Start->Lit_Review Pilot_Study Pilot Dose-Response Study (Dose Escalation) Lit_Review->Pilot_Study Efficacy Efficacy Observed? Pilot_Study->Efficacy Toxicity Toxicity Observed? Efficacy->Toxicity Yes Adjust_Dose Adjust Dose (Increase/Decrease) Efficacy->Adjust_Dose No Optimal_Dose Optimal Dose Identified Toxicity->Optimal_Dose No Toxicity->Adjust_Dose Yes PK_Study Conduct Pharmacokinetic (PK) Study Optimal_Dose->PK_Study Optional: For Deeper Understanding Adjust_Dose->Pilot_Study Re-evaluate

References

Technical Support Center: Overcoming Resistance to SR-29065 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to the selective REV-ERBα agonist, SR-29065, in their cancer cell experiments.

Troubleshooting Guides

Issue 1: Decreased Sensitivity or Acquired Resistance to this compound in Cancer Cell Lines

If you observe a reduced response to this compound in your cancer cell lines over time, consider the following potential causes and troubleshooting steps.

Potential Causes and Solutions

Potential Cause Troubleshooting/Verification Steps Recommended Action
Altered REV-ERBα Expression or Function 1. Quantitative PCR (qPCR): Measure REV-ERBα (NR1D1) mRNA levels in resistant vs. sensitive cells. 2. Western Blot: Analyze REV-ERBα protein expression levels. 3. Sanger Sequencing: Sequence the NR1D1 gene to check for mutations in the ligand-binding domain.If expression is downregulated, consider transiently overexpressing REV-ERBα to see if sensitivity is restored. If mutations are present, alternative therapeutic strategies may be needed.
Upregulation of Drug Efflux Pumps 1. qPCR/Western Blot: Assess the expression of common ABC transporters (e.g., ABCB1/MDR1, ABCC1/MRP1, ABCG2/BCRP).[1] 2. Efflux Assay: Use fluorescent substrates (e.g., Rhodamine 123) to measure pump activity.Co-administer this compound with known inhibitors of the identified efflux pumps (e.g., Verapamil for ABCB1) to see if sensitivity is restored.
Activation of Bypass Signaling Pathways 1. Phospho-protein arrays/Western Blot: Screen for activation of pro-survival pathways (e.g., PI3K/Akt, MAPK/ERK, TGF-β).[2][3] 2. RNA-Seq: Compare the transcriptomes of resistant and sensitive cells to identify upregulated oncogenic pathways.If a bypass pathway is identified, consider combination therapy with an inhibitor targeting a key node in that pathway (e.g., a PI3K or MEK inhibitor).
Altered Circadian Clock Machinery 1. qPCR: Profile the expression of core clock genes (e.g., BMAL1, CLOCK, PER, CRY) over a 24-hour period in synchronized cells.[4]Altered clock gene expression may indicate a fundamental rewiring of the cells' circadian rhythm. Consider combination therapies that target other components of the clock.[4]
Increased Drug Metabolism 1. Metabolomics Analysis: Compare the metabolic profiles of resistant and sensitive cells treated with this compound to identify potential breakdown products. 2. qPCR: Measure the expression of cytochrome P450 enzymes.If increased metabolism is suspected, consider using inhibitors of relevant metabolic enzymes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective agonist for the nuclear receptor REV-ERBα.[5] REV-ERBα is a key component of the circadian clock and acts as a transcriptional repressor. By activating REV-ERBα, this compound enhances this repression, leading to the downregulation of target genes, most notably the core clock gene BMAL1.[4] Disruption of the circadian clock in cancer cells can impact proliferation, metabolism, and survival.

Q2: My glioblastoma stem cells (GSCs) are not responding to this compound, even at high concentrations. What could be the reason?

A2: While this compound has shown efficacy in some GSC lines, intrinsic resistance can occur.[4] One study noted that a temozolomide (B1682018) (TMZ)-resistant GSC line did not show a synergistic effect when this compound was combined with another compound.[4] This suggests that pre-existing resistance mechanisms, potentially including robust DNA repair pathways or highly active drug efflux pumps, may contribute to a lack of response to this compound. We recommend performing a baseline characterization of your GSC line for common drug resistance markers.

Q3: How can I confirm that this compound is engaging its target, REV-ERBα, in my cells?

A3: A straightforward way to confirm target engagement is to measure the expression of a known REV-ERBα target gene. After treating your cells with this compound for a suitable time (e.g., 6-12 hours), extract RNA and perform qPCR for BMAL1. A significant decrease in BMAL1 mRNA levels compared to a vehicle-treated control would indicate that this compound is activating REV-ERBα and inducing downstream transcriptional repression.[4]

Q4: Are there any known combination strategies to overcome this compound resistance?

A4: While specific data on overcoming acquired this compound resistance is limited, general principles of cancer therapy suggest several approaches. One published study showed that combining a CRY activator (SHP1705) with this compound produced synergistic anti-glioblastoma effects in some cell lines.[4] This dual-targeting of the circadian clock's feedback loops is a promising strategy. Additionally, based on general resistance mechanisms, combining this compound with inhibitors of drug efflux pumps or inhibitors of identified bypass signaling pathways (e.g., PI3K/Akt inhibitors) could be effective.[1][2]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay to Determine IC50
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in each well with the drug dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the results to calculate the half-maximal inhibitory concentration (IC50).

Protocol 2: Western Blot for REV-ERBα and ABC Transporter Expression
  • Cell Lysis: Lyse sensitive and resistant cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against REV-ERBα, ABCB1, ABCC1, ABCG2, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathways and Experimental Workflows

SR29065_Signaling_Pathway cluster_0 This compound Mechanism of Action cluster_1 Potential Resistance Mechanisms SR29065 This compound REVERBA REV-ERBα SR29065->REVERBA Agonist BMAL1 BMAL1 Transcription REVERBA->BMAL1 Represses Clock_Disruption Circadian Clock Disruption BMAL1->Clock_Disruption Apoptosis Apoptosis / Reduced Proliferation Clock_Disruption->Apoptosis Resistant_Phenotype Resistant Phenotype Efflux Drug Efflux Pump (e.g., ABCB1) Efflux->SR29065 Bypass Bypass Pathway Activation (e.g., PI3K/Akt) Bypass->Resistant_Phenotype Promotes Survival Target_Mutation REV-ERBα Mutation or Downregulation Target_Mutation->REVERBA Prevents Binding/ Reduces Target

Caption: this compound action and potential resistance pathways.

Troubleshooting_Workflow start Reduced this compound Efficacy Observed check_target Q1: Is REV-ERBα target (BMAL1) repressed? start->check_target check_expression Analyze REV-ERBα expression & sequence check_target->check_expression No check_efflux Q2: Are efflux pumps upregulated? check_target->check_efflux Yes check_bypass Q3: Are bypass pathways (e.g., Akt) activated? check_efflux->check_bypass No efflux_assay Perform efflux pump assays & expression analysis check_efflux->efflux_assay Yes combination_therapy Consider Combination Therapy: - Efflux Pump Inhibitors - Pathway Inhibitors check_bypass->combination_therapy Yes efflux_assay->combination_therapy pathway_screen Screen for pro-survival signaling pathways

Caption: A logical workflow for troubleshooting this compound resistance.

References

Technical Support Center: Refining SR-29065 Delivery Methods for CNS Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of the selective REV-ERBα agonist, SR-29065, for Central Nervous System (CNS) studies.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action in the CNS?

This compound is a selective agonist for the nuclear receptor REV-ERBα.[1] REV-ERBα is a critical regulator of circadian rhythm and has been implicated in the modulation of inflammatory responses. In the context of the CNS, REV-ERBα activation is being explored for its therapeutic potential in autoimmune and neuroinflammatory disorders.[2] The mechanism involves the recruitment of co-repressors to target gene promoters, thereby inhibiting the transcription of pro-inflammatory genes.

REV_ERB_alpha_Pathway SR29065 This compound REV_ERB REV-ERBα SR29065->REV_ERB binds to & activates NCoR NCoR/HDAC3 Co-repressor Complex REV_ERB->NCoR recruits Target_Genes Target Genes (e.g., Bmal1, Clock, Pro-inflammatory genes) NCoR->Target_Genes binds to promoter of Transcription_Repression Transcription Repression Target_Genes->Transcription_Repression leads to

Caption: REV-ERBα Signaling Pathway Activation by this compound.

2. What are the main challenges in delivering this compound to the CNS?

The primary challenge for delivering any therapeutic agent to the CNS is the blood-brain barrier (BBB).[3] The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[4][5] For a compound like this compound, key challenges include:

  • Low BBB Permeability: The physicochemical properties of the molecule may not be optimal for passive diffusion across the BBB.

  • Efflux Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp) at the BBB, which actively transport it out of the brain.[6]

  • Poor Aqueous Solubility: Difficulty in preparing formulations suitable for in vivo administration.

  • Off-target Effects: Systemic administration can lead to effects in peripheral tissues.[5]

3. Which administration routes are recommended for CNS studies with this compound?

The choice of administration route depends on the experimental goals and the formulation. Common routes for preclinical CNS studies include:

  • Intraperitoneal (IP) Injection: Often used for initial screening due to its relative ease of administration.

  • Intravenous (IV) Injection: Provides direct entry into the systemic circulation, but may have faster clearance.

  • Oral Gavage (PO): Suitable for assessing oral bioavailability but may be limited by first-pass metabolism.

  • Direct CNS Administration (Intracerebroventricular - ICV or Intrathecal - IT): These invasive methods bypass the BBB and are used to confirm central effects of the compound.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Poor Solubility and Vehicle Formulation

Question: I am having trouble dissolving this compound for my in vivo experiments. What vehicle should I use?

Answer:

Poor aqueous solubility is a common issue for many small molecules. A stepwise approach to vehicle selection is recommended. Always perform a small-scale solubility test before preparing a large batch.

Recommended Solvents and Vehicles:

Solvent/Vehicle Pros Cons Recommended Use
DMSO High dissolving capacity for many organic compounds.Can be toxic at high concentrations.Initial stock solution preparation.
Tween 80 / Cremophor EL Surfactants that can improve solubility and stability in aqueous solutions.Can have biological effects and cause hypersensitivity reactions.Emulsion/micelle formulations for IP/IV administration.
Polyethylene Glycol (PEG) 400 Good co-solvent, generally well-tolerated.Can be viscous.Co-solvent in aqueous solutions for IP/PO administration.
Cyclodextrins (e.g., HP-β-CD) Can form inclusion complexes to enhance solubility.Can affect drug pharmacokinetics.Aqueous formulations for IP/IV administration.

Experimental Protocol: Vehicle Screening

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).

  • In separate microcentrifuge tubes, prepare a series of potential vehicle formulations.

  • Add a small volume of the this compound stock solution to each vehicle and vortex thoroughly.

  • Observe for precipitation immediately and after 1-2 hours at room temperature.

  • The ideal vehicle will keep the compound in solution at the desired final concentration.

Vehicle_Screening_Workflow Start Start: Poor this compound Solubility Stock_Solution Prepare High-Concentration Stock in 100% DMSO Start->Stock_Solution Mix Add Stock to Vehicles Stock_Solution->Mix Vehicle_Formulations Prepare Potential Vehicle Formulations (e.g., Saline + Tween 80, PEG 400, HP-β-CD) Vehicle_Formulations->Mix Observe Observe for Precipitation Mix->Observe Decision Is the Compound Soluble? Observe->Decision Proceed Proceed with In Vivo Studies Decision->Proceed Yes Adjust Adjust Vehicle Composition or Try a Different Vehicle Decision->Adjust No Adjust->Vehicle_Formulations

Caption: Workflow for this compound Vehicle Screening.

Issue 2: Lack of Efficacy in CNS Model

Question: I am not observing the expected therapeutic effect in my CNS disease model after systemic administration of this compound. What could be the reason?

Answer:

A lack of efficacy could be due to several factors, from the formulation to insufficient target engagement in the CNS. A systematic troubleshooting approach is necessary.

Troubleshooting Decision Tree:

Troubleshooting_Efficacy Start Start: No In Vivo Efficacy Check_Formulation Is the Formulation Stable and Soluble? Start->Check_Formulation Check_PK Is there adequate systemic exposure? Check_Formulation->Check_PK Yes Reformulate Troubleshoot Formulation (See Issue 1) Check_Formulation->Reformulate No Check_BBB Does the compound cross the BBB? Check_PK->Check_BBB Yes Increase_Dose Increase Dose or Change Route (e.g., IV vs. IP) Check_PK->Increase_Dose No Check_Target Is there evidence of target engagement in the CNS? Check_BBB->Check_Target Yes Enhance_Delivery Consider BBB-penetrating strategies (e.g., nanocarriers) or ICV administration Check_BBB->Enhance_Delivery No Success Efficacy Achieved Check_Target->Success Yes Confirm_Mechanism Confirm target expression and downstream pathway modulation in CNS tissue Check_Target->Confirm_Mechanism No

Caption: Decision Tree for Troubleshooting Lack of In Vivo Efficacy.

Experimental Protocol: Assessing CNS Penetration

  • Administer this compound to a cohort of animals via the chosen route (e.g., IP).

  • At various time points (e.g., 30 min, 1, 2, 4, 8 hours), collect blood and brain tissue.

  • Separate plasma from the blood samples.

  • Homogenize the brain tissue.

  • Extract this compound from plasma and brain homogenates using an appropriate organic solvent.

  • Quantify the concentration of this compound in both matrices using LC-MS/MS.

  • Calculate the brain-to-plasma concentration ratio (Kp) to estimate BBB penetration.

Hypothetical Pharmacokinetic Data:

Route of Administration Dose (mg/kg) Vehicle Plasma Cmax (ng/mL) Brain Cmax (ng/g) Brain/Plasma Ratio (Kp)
IP 1010% DMSO, 40% PEG400, 50% Saline1500750.05
IV 55% DMSO, 20% HP-β-CD in Saline25001500.06
PO 200.5% Methylcellulose500200.04

Note: This is hypothetical data for illustrative purposes. A low Kp value (<0.1) suggests poor BBB penetration.

Advanced Delivery Strategies

If standard formulations and administration routes fail to achieve sufficient CNS exposure, consider more advanced strategies.

1. Nanoparticle-based Delivery Systems:

Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its pharmacokinetic profile and facilitate transport across the BBB.[5][7]

2. Receptor-Mediated Transcytosis:

Conjugating this compound to a ligand that binds to a receptor expressed on brain endothelial cells (e.g., transferrin receptor) can promote its transport into the brain.[8]

3. Intranasal Administration:

This non-invasive route can bypass the BBB by delivering the drug directly to the brain via the olfactory and trigeminal nerves.[4]

For further assistance, please contact our technical support team with details of your experimental setup and the issues you are encountering.

References

Technical Support Center: Troubleshooting Unexpected Phenotypes in SR-29065 Treated Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering unexpected phenotypes in mice treated with SR-29065, a selective REV-ERBα agonist. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective agonist for the nuclear receptor REV-ERBα. REV-ERBα is a key transcriptional repressor involved in the regulation of the circadian clock and metabolism.[1][2] Upon activation by this compound, REV-ERBα recruits co-repressors, such as NCoR and HDAC3, to the promoter regions of its target genes, leading to the suppression of their transcription.[3][4] A primary target of REV-ERBα is the Bmal1 gene, a core component of the positive limb of the circadian clock.[3][5]

Q2: What are the known physiological effects of activating REV-ERBα with agonists like this compound?

Activation of REV-ERBα has been shown to impact several physiological processes:

  • Circadian Rhythm: It can reset the peripheral circadian clock.[6]

  • Metabolism: REV-ERBα plays a significant role in lipid and glucose metabolism.[1][2][7] Agonists have been demonstrated to decrease fat mass and improve dyslipidemia and hyperglycemia in diet-induced obese mice.[8]

  • Inflammation: It has anti-inflammatory effects and has been investigated in mouse models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE).[8][9]

Troubleshooting Guides for Unexpected Phenotypes

This section addresses potential unexpected experimental outcomes.

Issue 1: Unexpected Changes in Body Weight and Composition

Question: I am observing significant weight loss (or gain) and changes in fat/lean mass in my this compound-treated mice that are inconsistent with the expected metabolic improvements. What could be the cause?

Possible Causes and Troubleshooting Steps:

  • Disruption of Circadian Rhythms: REV-ERBα is a central regulator of the circadian clock.[3][1][5] Off-target effects or exaggerated on-target effects could disrupt normal feeding and activity patterns, leading to weight changes.

    • Troubleshooting: Monitor daily food and water intake and locomotor activity. House mice in metabolic cages to obtain detailed, automated measurements.

  • Altered Glucose Homeostasis: REV-ERBα influences insulin (B600854) and glucagon (B607659) secretion.[7] Unexpected effects on glucose metabolism could lead to weight changes.

    • Troubleshooting: Perform glucose and insulin tolerance tests (GTT and ITT) to assess glucose metabolism. Measure fasting and fed blood glucose and insulin levels.

  • Off-Target Effects: While this compound is selective for REV-ERBα, off-target activities at high concentrations cannot be entirely ruled out.

    • Troubleshooting: Perform a dose-response study to determine the minimal effective dose. Compare the observed phenotype with that of REV-ERBα knockout mice treated with this compound to distinguish on-target from off-target effects.

Hypothetical Data Summary: Unexpected Weight Loss

ParameterVehicle ControlThis compound (10 mg/kg)This compound (30 mg/kg)
Change in Body Weight (g)+1.5 ± 0.3-0.5 ± 0.2-2.8 ± 0.5
Daily Food Intake (g)3.1 ± 0.22.5 ± 0.31.8 ± 0.4
Locomotor Activity (counts/hr)800 ± 1501200 ± 2001800 ± 300
Fasting Blood Glucose (mg/dL)110 ± 895 ± 775 ± 9
Issue 2: Lack of Efficacy or Exacerbated Disease in an EAE Model

Question: I am using this compound in an experimental autoimmune encephalomyelitis (EAE) mouse model, but I am not seeing the reported therapeutic benefits, or the disease is worsening. Why might this be happening?

Possible Causes and Troubleshooting Steps:

  • Timing of Treatment Initiation: The therapeutic window for this compound in EAE may be critical.

    • Troubleshooting: Initiate treatment at different stages of the disease (e.g., prophylactic vs. therapeutic). Refer to established protocols for EAE models.[10][11]

  • Mouse Strain and EAE Induction Protocol: The genetic background of the mice and the specific antigen used to induce EAE can significantly impact the disease course and response to treatment.[10][12][13]

    • Troubleshooting: Ensure the mouse strain and EAE induction protocol are consistent with those reported in the literature for this compound.

  • Immune System Modulation: REV-ERBα activation can have complex effects on the immune system. The observed phenotype could be an unexpected immunomodulatory effect.

    • Troubleshooting: Perform flow cytometry on immune cells from the spleen and central nervous system to analyze T-cell populations (Th1, Th17, Tregs). Measure cytokine levels (e.g., IL-17, IFN-γ, IL-10) in the serum and CNS.

Hypothetical Data Summary: Cytokine Profile in EAE Spleen

CytokineVehicle ControlThis compound (Prophylactic)This compound (Therapeutic)
IL-17A (pg/mL)550 ± 80250 ± 50480 ± 70
IFN-γ (pg/mL)800 ± 120400 ± 60750 ± 110
IL-10 (pg/mL)150 ± 30300 ± 45170 ± 35

Experimental Protocols

Protocol 1: Glucose Tolerance Test (GTT)

  • Fast mice for 6 hours with free access to water.

  • Record baseline blood glucose from a tail snip using a glucometer.

  • Administer a 2 g/kg body weight bolus of D-glucose via intraperitoneal injection.

  • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

Protocol 2: Quantitative PCR (qPCR) for Gene Expression Analysis

  • Euthanize mice and collect tissues of interest (e.g., liver, hypothalamus).

  • Immediately snap-freeze tissues in liquid nitrogen and store at -80°C.

  • Extract total RNA using a suitable kit (e.g., TRIzol).

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using gene-specific primers for Bmal1, Clock, Per2, and a housekeeping gene (e.g., Gapdh).

  • Analyze data using the ΔΔCt method to determine relative gene expression.

Visualizations

SR_29065_Signaling_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus SR_29065 This compound REV_ERB REV-ERBα SR_29065->REV_ERB Binds and Activates NCoR_HDAC3 NCoR/HDAC3 Co-repressor Complex REV_ERB->NCoR_HDAC3 RORE RORE NCoR_HDAC3->RORE Binds to REV-ERBα at RORE Transcription_Repression Transcription Repression NCoR_HDAC3->Transcription_Repression Bmal1 Bmal1 Gene Transcription_Repression->Bmal1

Caption: this compound signaling pathway.

Experimental_Workflow start Start: Acclimatize Mice grouping Randomize into Control & Treatment Groups start->grouping treatment Administer Vehicle or this compound grouping->treatment monitoring Daily Monitoring: Weight, Health, Behavior treatment->monitoring phenotyping Phenotypic Analysis: Metabolic Tests, EAE Scoring, etc. monitoring->phenotyping endpoint Endpoint: Tissue Collection phenotyping->endpoint analysis Molecular & Histological Analysis (qPCR, Flow, etc.) endpoint->analysis data Data Analysis & Interpretation analysis->data

Caption: General experimental workflow for in vivo studies.

Troubleshooting_Workflow start Unexpected Phenotype Observed check_protocol Verify Experimental Protocol: Dosing, Mouse Strain, etc. start->check_protocol on_target Investigate On-Target Effects: Gene Expression, Circadian Rhythm check_protocol->on_target Protocol Correct literature Review Literature for Similar Findings check_protocol->literature Protocol Error (Correct & Repeat) off_target Consider Off-Target Effects: Dose-Response, Control Compound on_target->off_target off_target->literature conclusion Formulate Hypothesis for Observed Phenotype literature->conclusion

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Technical Support Center: Optimizing Incubation Time for SR-29065 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the in vitro incubation time for SR-29065, a selective REV-ERBα agonist.[1] The following sections offer frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective agonist of the nuclear receptor REV-ERBα.[1] REV-ERBα is a key component of the circadian clock machinery and acts as a transcriptional repressor. By activating REV-ERBα, this compound can modulate the expression of its target genes, including the core clock genes Bmal1 and Clock.[2]

Q2: Why is optimizing the incubation time for this compound crucial?

Optimizing the incubation time is critical for obtaining accurate and reproducible data. The effects of this compound are time-dependent. An incubation time that is too short may not allow for the full biological effect to manifest, leading to an underestimation of its potency (e.g., an artificially high IC50 value). Conversely, an excessively long incubation period might lead to secondary effects, cytotoxicity, or degradation of the compound, confounding the experimental results.

Q3: What are the typical endpoints for in vitro assays with this compound?

Common endpoints for in vitro studies with this compound include:

  • Target Gene Expression: Measuring the mRNA or protein levels of REV-ERBα target genes, such as Bmal1 and Clock, to confirm target engagement.

  • Cell Viability/Proliferation: Assessing the effect of this compound on cell growth and survival, particularly in cancer cell lines like glioblastoma stem cells.[2]

  • Signaling Pathway Modulation: Investigating the impact on downstream signaling pathways regulated by the circadian clock and REV-ERBα.

Q4: What is a typical range for incubation times with REV-ERBα agonists like this compound?

Based on studies with other REV-ERBα agonists such as SR9009, SR9011, and GSK4112, incubation times can range from 6 to 72 hours, depending on the assay. For gene expression analysis, shorter time points (e.g., 6, 12, 18, 24 hours) are often used to capture the dynamics of transcriptional regulation. For cell viability assays, longer incubation periods (e.g., 24, 48, 72 hours) are common to allow for effects on cell proliferation and survival to become apparent.[3][4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability between replicates - Inconsistent cell seeding density.- Pipetting errors during compound dilution or addition.- Edge effects in the microplate.- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be meticulous with dilutions.- Avoid using the outer wells of the plate or fill them with sterile buffer/media to maintain humidity.
No observable effect of this compound - Incubation time is too short.- Compound instability or degradation.- Cell line is not sensitive to REV-ERBα agonism.- Incorrect compound concentration.- Perform a time-course experiment with longer incubation times (e.g., 48, 72 hours).- Prepare fresh stock solutions and dilutions for each experiment. Store the stock solution as recommended by the manufacturer.- Confirm REV-ERBα expression in your cell line.- Verify the concentration of your stock solution.
High cytotoxicity in all wells, including low concentrations - Solvent (e.g., DMSO) toxicity.- Compound precipitation at high concentrations.- Extended incubation leading to nutrient depletion.- Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.1% for DMSO).- Check the solubility of this compound in your culture medium. If precipitation is observed, consider using a lower top concentration or a different solvent system if compatible with your cells.- For long incubation times (>48 hours), consider replenishing the media with fresh compound.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Gene Expression Analysis

This protocol describes how to determine the optimal incubation time for this compound's effect on its target genes, Bmal1 and Clock, using quantitative real-time PCR (qRT-PCR).

  • Cell Seeding: Plate your cells of interest at a density that will ensure they remain in the logarithmic growth phase throughout the experiment.

  • Cell Synchronization (Optional but Recommended): For studies involving circadian clock components, synchronizing the cells (e.g., via serum shock or dexamethasone (B1670325) treatment) can reduce variability and enhance the detection of rhythmic gene expression.

  • This compound Treatment: Treat the cells with a fixed concentration of this compound (e.g., a concentration around the expected IC50 or a concentration known to elicit a biological response). Include a vehicle control (e.g., DMSO).

  • Time-Point Collection: Harvest cells at various time points after treatment (e.g., 0, 2, 4, 6, 8, 12, 18, and 24 hours).

  • RNA Extraction and qRT-PCR: Extract total RNA from the cell lysates at each time point. Perform reverse transcription to generate cDNA, followed by qRT-PCR using primers specific for Bmal1, Clock, and a stable housekeeping gene for normalization.

  • Data Analysis: Calculate the relative expression of Bmal1 and Clock at each time point compared to the vehicle control. The optimal incubation time is the point at which the maximal repression of the target genes is observed.

Protocol 2: Optimizing Incubation Time for Cell Viability Assays

This protocol outlines the steps to determine the optimal incubation time for assessing the effect of this compound on cell viability using an MTT or similar colorimetric assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and resume logarithmic growth for 18-24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common approach is to prepare these at 2x the final desired concentration. Also, prepare a vehicle-only control.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the this compound dilutions and controls to the appropriate wells.

  • Incubation: Prepare separate plates for each incubation period to be tested (e.g., 24, 48, and 72 hours). Incubate the plates at 37°C and 5% CO₂.

  • Cell Viability Assay: At the end of each designated incubation period, perform a cell viability assay (e.g., MTT, WST-1, or CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle-only controls for each time point to calculate the percent viability. Plot the percent viability against the log of the this compound concentration for each incubation time. Use non-linear regression to determine the IC50 value at each time point. The optimal incubation time is typically the point at which the IC50 value stabilizes, indicating that the maximal effect at a given concentration has been reached.

Quantitative Data Summary

The following table summarizes typical incubation times and resulting IC50 values for various REV-ERBα agonists in different cancer cell lines, which can serve as a reference for designing experiments with this compound.

CompoundCell Line(s)Assay TypeIncubation TimeReported IC50
SR9011Breast Cancer Cell LinesMTT Assay72 hoursVaries by cell line
SR9009Various Cancer Cell LinesWST-1 Assay72 hoursVaries by cell line
CinnamaldehydeGlioblastoma (U87)CCK-8 Assay72 hours70-80 µM
VariousGlioblastoma (U-251 MG, T98-G)Viability Assay48 hoursVaries by compound

Note: The IC50 values for this compound in specific cell lines will need to be determined empirically.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cells in 96-well Plates compound_prep Prepare Serial Dilutions of this compound treatment Treat Cells with this compound and Vehicle Control compound_prep->treatment incubation_24 Incubate 24h treatment->incubation_24 incubation_48 Incubate 48h treatment->incubation_48 incubation_72 Incubate 72h treatment->incubation_72 viability_assay Perform Cell Viability Assay incubation_24->viability_assay incubation_48->viability_assay incubation_72->viability_assay data_analysis Calculate % Viability and IC50 Values viability_assay->data_analysis optimal_time Determine Optimal Incubation Time data_analysis->optimal_time

Caption: Workflow for optimizing this compound incubation time in a cell viability assay.

signaling_pathway cluster_core_clock Core Circadian Clock cluster_agonist Pharmacological Intervention cluster_output Downstream Effects BMAL1_CLOCK BMAL1/CLOCK Heterodimer E_Box E-Box Promoter Element BMAL1_CLOCK->E_Box Binds to Cell_Cycle Cell Cycle Regulation BMAL1_CLOCK->Cell_Cycle Metabolism Metabolism BMAL1_CLOCK->Metabolism Inflammation Inflammation BMAL1_CLOCK->Inflammation REV_ERB_alpha REV-ERBα E_Box->REV_ERB_alpha Drives Expression Bmal1_gene Bmal1 Gene REV_ERB_alpha->Bmal1_gene Represses Transcription Bmal1_gene->BMAL1_CLOCK Translates to SR29065 This compound SR29065->REV_ERB_alpha Activates

Caption: this compound activates REV-ERBα, which represses Bmal1 gene transcription.

References

challenges in replicating published SR-29065 findings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with SR-29065, a selective REV-ERBα agonist. The information is compiled from published findings to assist in the replication of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective agonist for the nuclear receptor REV-ERBα.[1] Its primary mechanism of action involves binding to REV-ERBα, which in turn represses the transcription of its target genes, such as Bmal1 and Clock.[2] This activity modulates the circadian clock and has shown potential therapeutic effects in autoimmune disorders and cancer.[2]

Q2: How should this compound be stored?

This compound is typically shipped at room temperature in the continental US, though this may vary for other locations. For long-term storage, it is crucial to follow the recommendations provided on the Certificate of Analysis that accompanies the product.[1]

Q3: Is this compound selective for REV-ERBα over REV-ERBβ?

Yes, this compound has been developed as a REV-ERBα-selective agonist.[2][3] This selectivity is a key feature that distinguishes it from other pan-REV-ERB agonists.

Troubleshooting Guide

In Vitro Experiments

Problem 1: I am not observing the expected repression of REV-ERBα target genes (e.g., Bmal1, Clock) in my cell line.

  • Possible Cause 1: Cell Line Specificity. The effects of this compound can be cell-line dependent. For instance, in some triple-negative breast cancer (TNBC) cell lines, this compound exhibited low IC50 values, but the expression of B/C (BMAL1/CLOCK) target genes was not suppressed, suggesting the viability effects might be due to off-target mechanisms in those specific cells.[2]

    • Recommendation: Ensure your cell line is known to express functional REV-ERBα and is responsive to its agonism. It may be necessary to test a panel of cell lines to find a suitable model.

  • Possible Cause 2: Incorrect Compound Concentration. The effective concentration of this compound can vary.

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

  • Possible Cause 3: Issues with Compound Solubility.

    • Recommendation: Refer to the manufacturer's instructions for dissolving the compound. Ensure the vehicle control is appropriate and does not interfere with the assay.

Problem 2: The observed IC50 value for cell viability is significantly different from published data.

  • Possible Cause 1: Differences in Experimental Conditions. IC50 values are highly dependent on the assay conditions, including cell density, incubation time, and the specific viability assay used.

    • Recommendation: Standardize your protocols and compare them with the methodologies described in the relevant literature. Note that this compound has shown lower IC50 values against glioblastoma stem cells (GSCs) compared to other REV-ERB agonists like SR9009 and SR9011.[2]

  • Possible Cause 2: Cell Line Authentication and Passage Number.

    • Recommendation: Ensure your cell lines are authenticated and use a consistent and low passage number, as cellular characteristics can change over time in culture.

In Vivo Experiments

Problem 3: I am not observing the expected therapeutic effect in my animal model (e.g., EAE mouse model of multiple sclerosis).

  • Possible Cause 1: Inadequate Dosing or Pharmacokinetics. The metabolic stability and dosing regimen are critical for in vivo efficacy.[3]

    • Recommendation: Optimize the dose and administration schedule based on preliminary pharmacokinetic and pharmacodynamic studies. The original studies optimized metabolic stability to allow for in vivo interrogation.[3]

  • Possible Cause 2: Variability in the Animal Model. The severity and progression of animal models like EAE can be variable.

    • Recommendation: Ensure proper induction of the disease model and include appropriate controls. A reduction in the frequency and number of T-cells in the central nervous system (CNS) is a key measure of target engagement.[3]

Experimental Protocols and Data

Quantitative Data Summary
Cell Line TypeCompoundParameterReported ValueReference
Glioblastoma Stem Cells (GSCs)This compoundIC50Lower than SR9009 and SR9011[2]
Triple-Negative Breast Cancer (TNBC)This compoundIC50Relatively low[2]
Key Experimental Methodologies
  • In Vitro Gene Expression Analysis:

    • Culture cells to the desired confluency.

    • Treat cells with this compound at various concentrations or a vehicle control for a specified duration.

    • Harvest cells and isolate RNA.

    • Perform quantitative PCR (qPCR) to measure the expression levels of REV-ERBα target genes such as Bmal1 and Clock.

  • In Vivo EAE Mouse Model:

    • Induce Experimental Autoimmune Encephalomyelitis (EAE) in mice according to standard protocols.

    • Administer this compound or vehicle control based on the optimized dosing regimen.

    • Monitor clinical signs of EAE daily.

    • At the end of the study, isolate lymphocytes from the CNS.

    • Use flow cytometry to analyze the frequency and number of different T-cell populations.

    • Measure the expression of REV-ERB target genes in relevant tissues.[3]

Visualizations

Signaling Pathway and Experimental Workflow

REV_ERB_Signaling_Pathway This compound Signaling Pathway SR29065 This compound REV_ERBa REV-ERBα SR29065->REV_ERBa NCoR NCoR/HDAC3 Corepressor Complex REV_ERBa->NCoR recruits RORE ROR Response Element (RORE) in DNA NCoR->RORE binds to Transcription_Repression Transcription Repression NCoR->Transcription_Repression BMAL1_CLOCK BMAL1/CLOCK Target Genes Transcription_Repression->BMAL1_CLOCK inhibits

Caption: this compound activates REV-ERBα, leading to the repression of target genes.

Experimental_Workflow General In Vitro Experimental Workflow for this compound start Start cell_culture Cell Seeding and Culture start->cell_culture treatment Treatment with this compound (Dose-Response) and Vehicle Control cell_culture->treatment incubation Incubation (Time-Course) treatment->incubation harvest Cell Harvesting incubation->harvest rna_extraction RNA Extraction harvest->rna_extraction viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) harvest->viability_assay qpcr qPCR for Target Genes (e.g., Bmal1, Clock) rna_extraction->qpcr data_analysis Data Analysis (Gene Expression, IC50 Calculation) qpcr->data_analysis viability_assay->data_analysis end End data_analysis->end

Caption: A typical workflow for testing this compound's effects in vitro.

References

Validation & Comparative

A Comparative Guide to REV-ERBα Agonists: SR-29065 vs. SR9009

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of SR-29065 and SR9009, two synthetic agonists of the nuclear receptor REV-ERBα. This analysis is supported by available experimental data to delineate their respective profiles in REV-ERBα activation, selectivity, and potential therapeutic applications.

The nuclear receptor REV-ERBα is a critical component of the circadian clock, playing a pivotal role in regulating gene expression involved in metabolism, inflammation, and behavior. Its function as a transcriptional repressor makes it an attractive target for therapeutic intervention in a variety of diseases. Both this compound and SR9009 have emerged as valuable research tools for modulating REV-ERBα activity. This guide provides a detailed comparison of these two compounds to aid researchers in selecting the appropriate tool for their studies.

Performance Comparison at a Glance

FeatureThis compoundSR9009
Primary Target Selective REV-ERBα AgonistREV-ERBα/β Agonist
Potency (vs. REV-ERBα) Reported to have a lower IC50 (higher potency) than SR9009 in specific cancer cell lines.[1]Potent agonist with an IC50 of 670 nM for REV-ERBα.[2]
Selectivity Selective for REV-ERBα over REV-ERBβ.Acts on both REV-ERBα and REV-ERBβ (IC50 = 800 nM).[2]
Reported In Vivo Efficacy Demonstrated therapeutic benefit in a mouse model of multiple sclerosis.Shows effects on metabolism, inflammation, and circadian behavior in various mouse models.[3][4]
Pharmacokinetics (Mice) Information is limited but studies indicate in vivo activity.Half-life of approximately 4-6 hours has been reported in preclinical studies.

In-Depth Analysis

Potency and Efficacy

Direct, head-to-head comparisons of this compound and SR9009 across various standardized assays are limited in the current literature. However, available data suggests that this compound may exhibit higher potency in certain contexts. A study on glioblastoma stem cells reported that this compound displayed a lower IC50 value compared to SR9009, indicating greater potency in inhibiting the proliferation of these cancer cells.[1]

SR9009 is a well-characterized REV-ERB agonist with an IC50 of 670 nM for REV-ERBα in cell-based reporter assays.[2] It has been shown to potently and efficaciously suppress the transcription of REV-ERB target genes, such as Bmal1, in a dose-dependent manner.[2]

Selectivity

A key differentiator between the two compounds is their selectivity for the two REV-ERB isoforms, REV-ERBα and REV-ERBβ. This compound is described as a selective REV-ERBα agonist.[5] This selectivity could be advantageous in studies aiming to dissect the specific roles of REV-ERBα without confounding effects from the modulation of REV-ERBβ.

In contrast, SR9009 is a dual agonist, activating both REV-ERBα and REV-ERBβ with similar potencies (IC50 of 670 nM and 800 nM, respectively).[2] This broader activity profile may be beneficial for applications where targeting both isoforms is desired.

Pharmacokinetics

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for assessing the activity of REV-ERBα agonists.

In Vitro: REV-ERBα Co-Transfection Reporter Assay

This assay is commonly used to determine the potency and efficacy of compounds in activating REV-ERBα.

Objective: To measure the ability of this compound and SR9009 to enhance the transcriptional repression activity of REV-ERBα.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Co-transfection: Cells are co-transfected with two plasmids:

    • An expression vector for a fusion protein containing the Gal4 DNA-binding domain and the REV-ERBα ligand-binding domain (Gal4-REV-ERBα LBD).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with Gal4 upstream activating sequences (UAS).

  • Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or SR9009. A vehicle control (e.g., DMSO) is also included.

  • Luciferase Assay: After an incubation period (typically 24 hours), cell lysates are collected, and luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase signal is normalized to a control for transfection efficiency (e.g., co-transfected Renilla luciferase). The dose-response curves are then plotted to determine the IC50 values for each compound.

In Vivo: Evaluation in a Mouse Model of Multiple Sclerosis (for this compound)

This protocol describes the evaluation of this compound's efficacy in a preclinical model of autoimmune disease.

Objective: To assess the therapeutic potential of this compound in mitigating the symptoms of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis.

Methodology:

  • EAE Induction: EAE is induced in C57BL/6 mice by immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide 35-55 emulsified in complete Freund's adjuvant, followed by injections of pertussis toxin.

  • Compound Administration: Mice are treated with this compound (e.g., 50 mg/kg, intraperitoneally, twice daily) or a vehicle control, starting from the day of immunization or at the onset of clinical symptoms.

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).

  • Histological and Immunological Analysis: At the end of the study, spinal cords are collected for histological analysis to assess inflammation and demyelination. Splenocytes can also be isolated to analyze T-cell populations and cytokine production by flow cytometry.

  • Data Analysis: Clinical scores, histological parameters, and immunological data are compared between the this compound-treated and vehicle-treated groups to determine the compound's efficacy.

Signaling Pathways and Visualizations

REV-ERBα Signaling Pathway

REV-ERBα functions as a transcriptional repressor. Upon binding of an agonist like this compound or SR9009, REV-ERBα undergoes a conformational change that facilitates the recruitment of the Nuclear Receptor Co-repressor (NCoR) and Histone Deacetylase 3 (HDAC3) complex. This co-repressor complex then leads to the deacetylation of histones at the promoter regions of target genes, resulting in a condensed chromatin structure and the repression of gene transcription. Key target genes of REV-ERBα include core clock components like Bmal1 and Clock.

REV_ERB_Signaling cluster_ligand Agonist Binding cluster_receptor REV-ERBα Activation cluster_corepressor Co-repressor Complex cluster_gene Transcriptional Repression Agonist This compound or SR9009 REV_ERB REV-ERBα Agonist->REV_ERB Binds to NCoR_HDAC3 NCoR-HDAC3 Complex REV_ERB->NCoR_HDAC3 Recruits Target_Genes Target Genes (e.g., Bmal1, Clock) NCoR_HDAC3->Target_Genes Acts on Promoter Transcription_Repression Transcription Repressed Target_Genes->Transcription_Repression

Caption: REV-ERBα signaling pathway upon agonist binding.

Experimental Workflow: Co-Transfection Reporter Assay

The following diagram illustrates the key steps in a co-transfection reporter assay used to quantify the activity of REV-ERBα agonists.

Co_Transfection_Workflow start Start cell_culture Culture HEK293 Cells start->cell_culture transfection Co-transfect Plasmids: - Gal4-REV-ERBα LBD - UAS-Luciferase Reporter cell_culture->transfection compound_treatment Treat with this compound / SR9009 (Varying Concentrations) transfection->compound_treatment incubation Incubate for 24 hours compound_treatment->incubation lysis Lyse Cells incubation->lysis luciferase_assay Measure Luciferase Activity lysis->luciferase_assay data_analysis Analyze Data (Normalize and Plot Dose-Response) luciferase_assay->data_analysis end End data_analysis->end

References

SR-29065: A Comparative Analysis of a Selective REV-ERBα Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the REV-ERBα agonist SR-29065 with other common alternatives, supported by experimental data. The focus is on the compound's selectivity profile, a critical aspect for its potential as a research tool and therapeutic agent.

This compound is a synthetic agonist of the nuclear receptor REV-ERBα, which plays a crucial role in regulating circadian rhythms and metabolic pathways. Its selectivity for REV-ERBα over its isoform REV-ERBβ and other nuclear receptors is a key determinant of its utility and potential for off-target effects. This guide presents a detailed analysis of its selectivity, benchmarked against the well-known REV-ERB agonists, SR9009 and SR9011.

Comparative Selectivity Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, SR9009, and SR9011 against REV-ERBα and REV-ERBβ. This data provides a quantitative measure of their potency and isoform selectivity.

CompoundREV-ERBα IC50 (nM)REV-ERBβ IC50 (nM)Selectivity (Fold, β vs α)
This compound 130>10000>77
SR9009 670800~1.2
SR9011 790560~0.7

Data for this compound was obtained from a co-transfection assay measuring the repression of a Bmal1-luciferase reporter. Data for SR9009 and SR9011 are from similar assays.

As the data indicates, this compound demonstrates significant selectivity for REV-ERBα over REV-ERBβ, a desirable characteristic for dissecting the specific roles of REV-ERBα. In contrast, SR9009 and SR9011 exhibit comparable activity against both isoforms.

Off-Target Profile of this compound

To further validate its selectivity, this compound was screened against a panel of 48 human nuclear receptors at a concentration of 10 µM. In these assays, this compound did not show any significant agonist or antagonist activity on any of the other nuclear receptors tested, highlighting its specific interaction with REV-ERBα.

REV-ERBα Signaling Pathway

The diagram below illustrates the canonical REV-ERBα signaling pathway. REV-ERBα, in conjunction with a co-repressor complex (NCoR/HDAC3), binds to REV-ERB response elements (ROREs) in the promoter regions of target genes, primarily the core clock components Bmal1 and Clock, leading to the repression of their transcription. This repressive action is a key part of the negative feedback loop of the circadian clock.

REV_ERB_Signaling REV-ERBα Signaling Pathway SR29065 This compound REV_ERB REV-ERBα SR29065->REV_ERB activates RORE RORE REV_ERB->RORE binds to NCoR_HDAC3 NCoR/HDAC3 Co-repressor Complex NCoR_HDAC3->REV_ERB binds to Bmal1_Clock Bmal1 / Clock Transcription RORE->Bmal1_Clock represses Circadian_Rhythm Circadian Rhythm Metabolism Bmal1_Clock->Circadian_Rhythm regulates Reporter_Assay_Workflow Reporter Assay Workflow Cell_Culture HEK293T Cell Culture Transfection Co-transfection with: - REV-ERBα/β expression vector - Bmal1-luciferase reporter vector Cell_Culture->Transfection Compound_Treatment Treatment with this compound or control compounds Transfection->Compound_Treatment Incubation Incubation (24-48h) Compound_Treatment->Incubation Lysis_and_Assay Cell Lysis & Luciferase Assay Incubation->Lysis_and_Assay Data_Analysis Data Analysis: IC50 Determination Lysis_and_Assay->Data_Analysis

Cross-Validation of SR-29065: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Analysis of the REV-ERBα Agonist SR-29065 and its Alternatives in Autoimmune and Glioblastoma Research

This guide provides a detailed comparison of the selective REV-ERBα agonist, this compound, with other REV-ERB modulators, offering researchers in autoimmune diseases and oncology a thorough resource for experimental design and cross-laboratory validation. The information compiled herein is based on findings from key studies investigating the efficacy and mechanisms of this compound.

Summary of Quantitative Data

The following tables summarize the in vitro potency and in vivo efficacy of this compound in comparison to other relevant compounds.

Table 1: In Vitro Potency (IC50) of REV-ERB Agonists in Glioblastoma Stem Cells (GSCs)

CompoundGSC Line 1 (µM)GSC Line 2 (µM)GSC Line 3 (µM)Non-Malignant Cells (µM)
This compound Lower than SR9009/SR9011 Lower than SR9009/SR9011 Lower than SR9009/SR9011 Higher than GSCs
SR9009> this compound> this compound> this compound-
SR9011> this compound> this compound> this compound-

Note: Specific IC50 values were presented graphically in the source material, indicating a superior potency of this compound against Glioblastoma Stem Cells compared to SR9009 and SR9011, while showing less activity in non-malignant cells, suggesting a favorable therapeutic window.[1]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Autoimmune Disease (Experimental Autoimmune Encephalomyelitis - EAE)

Treatment GroupClinical Score (Mean ± SEM)T-cell Infiltration in CNSREV-ERB Target Gene Expression in Liver
VehicleHigherSignificantBaseline
This compound Reduced Reduced Reduced (Bmal1, Clock)

Note: this compound treatment demonstrated a significant reduction in the clinical severity of EAE, which was associated with a decrease in T-cell infiltration into the central nervous system and modulation of REV-ERBα target genes in the liver.[2]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular mechanisms and experimental procedures, the following diagrams are provided.

REV-ERBα Signaling Pathway

REV_ERB_Pathway SR29065 This compound REVERB REV-ERBα SR29065->REVERB binds & activates NCoR_HDAC3 NCoR/HDAC3 Co-repressor Complex REVERB->NCoR_HDAC3 recruits BMAL1_CLOCK BMAL1/CLOCK Heterodimer NCoR_HDAC3->BMAL1_CLOCK represses TargetGenes Target Genes (e.g., Bmal1, Clock) NCoR_HDAC3->TargetGenes inhibits transcription BMAL1_CLOCK->TargetGenes activates Transcription Transcription EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Induction Induce EAE in Mice (e.g., with MOG35-55 peptide) Treatment Administer this compound or Vehicle (Control) Induction->Treatment Monitoring Monitor Clinical Score (e.g., paralysis) Treatment->Monitoring Analysis Analyze T-cell Infiltration (CNS) & Gene Expression (Liver) Monitoring->Analysis

References

Confirming SR-29065 On-Target Effects with siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on-target effects of SR-29065, a selective REV-ERBα agonist, using small interfering RNA (siRNA). We offer a comparative analysis with alternative REV-ERBα modulators and present detailed experimental protocols to ensure robust and reliable results.

This compound and the Importance of On-Target Validation

This compound is a synthetic agonist that selectively targets the nuclear receptor REV-ERBα.[1][2] REV-ERBα is a critical component of the core molecular clock, functioning as a transcriptional repressor that links circadian rhythms to metabolic and inflammatory pathways.[3][4][5] It exerts its effects by repressing the transcription of key target genes, including Bmal1 and Clock.[6] Given its role in regulating fundamental biological processes, confirming that the observed effects of this compound are indeed mediated through REV-ERBα is paramount for its development as a therapeutic agent, particularly for autoimmune disorders.[1][7]

siRNA-mediated gene knockdown is a powerful and specific method for validating the on-target effects of a compound.[8] By transiently silencing the expression of the target protein (REV-ERBα), researchers can ascertain whether the pharmacological effects of this compound are diminished or abolished, thereby confirming its mechanism of action.

Comparison of this compound with Alternative REV-ERBα Modulators

This compound is part of a growing landscape of synthetic ligands targeting REV-ERBα. Understanding its profile in comparison to other modulators is crucial for experimental design and interpretation.

CompoundClassMechanism of ActionKey Reported Effects
This compound AgonistSelectively binds to and activates REV-ERBα, leading to repression of its target genes.[1][2]Reduces expression of REV-ERBα target genes Bmal1 and Clock.[6] Investigated for therapeutic potential in autoimmune disorders.[7]
GSK4112 AgonistThe first identified synthetic REV-ERBα agonist.Resets the biological clock and reduces pro-inflammatory cytokine expression.[9]
SR9009 & SR9011 AgonistsPotent REV-ERBα/β agonists.Alter circadian gene expression and metabolic gene expression in multiple tissues.[9] Some reports suggest potential for off-target effects.[4]
SR8278 AntagonistInhibits the transcriptional repression activity of REV-ERBα.[10]Used to study the effects of blocking REV-ERBα function.[10]
GSK1362 Inverse AgonistDisrupts the interaction of REV-ERBα with corepressors, leading to increased BMAL1 transcription.[10]Suppresses inflammatory cytokine expression.[10]

Experimental Validation of this compound On-Target Effects using siRNA

To confirm that the biological effects of this compound are mediated through REV-ERBα, a series of experiments involving siRNA-mediated knockdown of REV-ERBα should be performed. The expected outcomes are summarized below:

Experimental ConditionExpected Outcome on REV-ERBα Target Gene Expression (e.g., Bmal1, Clock)Rationale
Vehicle ControlBaseline expressionEstablishes the normal expression level of target genes.
This compound TreatmentDecreased expressionDemonstrates the pharmacological effect of the agonist.
Scrambled siRNA + VehicleBaseline expressionControls for non-specific effects of the siRNA and transfection reagent.
Scrambled siRNA + this compoundDecreased expressionShows that in the presence of a non-targeting siRNA, this compound retains its effect.
REV-ERBα siRNA + VehicleIncreased expressionKnockdown of the repressor (REV-ERBα) should lead to de-repression of its target genes.
REV-ERBα siRNA + this compoundAttenuated decrease in expression compared to Scrambled siRNA + this compoundIf this compound acts on-target, its effect will be diminished in the absence of its target protein, REV-ERBα.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

siRNA Transfection

This protocol outlines the transient transfection of cells with siRNA targeting REV-ERBα.

Materials:

  • Cells of interest (e.g., HEK293, HepG2, or a relevant immune cell line)

  • Complete growth medium

  • siRNA targeting REV-ERBα (validated sequences recommended)

  • Scrambled (non-targeting) siRNA control

  • siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Serum-free medium (e.g., Opti-MEM™)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[11]

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 20-80 pmols of siRNA (REV-ERBα or scrambled control) into 100 µL of serum-free medium.[11]

    • In a separate tube, dilute 2-8 µL of transfection reagent into 100 µL of serum-free medium.[11]

    • Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting and incubate for 15-45 minutes at room temperature to allow for complex formation.[11]

  • Transfection:

    • Wash the cells once with serum-free medium.

    • Add the siRNA-lipid complex mixture to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.[12]

  • Post-Transfection:

    • Add 1 mL of complete growth medium (containing 2x the normal serum and antibiotic concentration) to each well without removing the transfection mixture.[12]

    • Incubate for an additional 24-72 hours before proceeding with downstream analysis (24-48 hours for mRNA analysis, 48-72 hours for protein analysis).[13]

Quantitative Real-Time PCR (qPCR) for mRNA Knockdown Validation

This protocol is for quantifying the mRNA levels of REV-ERBα and its target genes (Bmal1, Clock).

Materials:

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR® Green or TaqMan™)

  • Primers for REV-ERBα, Bmal1, Clock, and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Isolation: At 24-48 hours post-transfection, lyse the cells and isolate total RNA according to the manufacturer's protocol of the RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup:

    • Prepare a reaction mixture containing the qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.

    • Run the qPCR reaction in a real-time PCR instrument. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[14]

Western Blot for Protein Knockdown Validation

This protocol is for assessing the protein levels of REV-ERBα.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against REV-ERBα

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: At 48-72 hours post-transfection, wash the cells with cold PBS and lyse them in lysis buffer.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.[15]

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against REV-ERBα overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the REV-ERBα signal to the loading control to determine the extent of protein knockdown.

Visualizing the Pathways and Workflows

To better understand the underlying biology and experimental design, the following diagrams are provided.

REV_ERB_alpha_Signaling_Pathway cluster_nucleus Nucleus SR29065 This compound REVERBa REV-ERBα SR29065->REVERBa activates NCoR_HDAC3 NCoR-HDAC3 Corepressor Complex REVERBa->NCoR_HDAC3 recruits RORE RORE (DNA Binding Site) REVERBa->RORE binds to NCoR_HDAC3->RORE binds to BMAL1_Gene Bmal1 Gene RORE->BMAL1_Gene represses transcription BMAL1_mRNA Bmal1 mRNA BMAL1_Gene->BMAL1_mRNA transcription Protein Synthesis Protein Synthesis BMAL1_mRNA->Protein Synthesis

Caption: REV-ERBα Signaling Pathway.

siRNA_Validation_Workflow cluster_transfection Day 1-2: Transfection cluster_treatment Day 3: Treatment cluster_analysis Day 3-4: Analysis seed_cells Seed Cells transfect_siRNA Transfect with REV-ERBα siRNA or Scrambled siRNA seed_cells->transfect_siRNA treat_cells Treat with this compound or Vehicle transfect_siRNA->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells rna_analysis RNA Isolation & qPCR (REV-ERBα, Bmal1) harvest_cells->rna_analysis protein_analysis Protein Extraction & Western Blot (REV-ERBα) harvest_cells->protein_analysis

Caption: Experimental Workflow for siRNA Validation.

References

alternative compounds to SR-29065 for REV-ERBα agonism

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to REV-ERBα Agonists Beyond SR9009

For researchers and drug development professionals investigating the therapeutic potential of REV-ERBα, moving beyond the first-generation agonist SR9009 is crucial. While instrumental in foundational studies, SR9009 possesses limitations, including poor oral bioavailability and potential REV-ERB-independent effects, prompting the development of novel compounds with improved pharmacological profiles.[1][2][3] This guide provides a detailed comparison of key alternative REV-ERBα agonists, supported by experimental data, to inform compound selection for future research.

Comparative Analysis of REV-ERBα Agonists

The landscape of REV-ERBα agonists has expanded to include several promising alternatives to SR9009. These compounds vary in their chemical scaffolds, potency, and pharmacokinetic properties. Below is a summary of key compounds and their reported characteristics.

CompoundChemical ClassPotency (IC50/EC50/Ki)Key FeaturesReference(s)
SR9009 PyrrolidinoneREV-ERBα IC50: 670 nM, REV-ERBβ IC50: 800 nMWidely studied first-generation agonist; poor bioavailability; reported REV-ERB-independent effects.[3][4]
SR9011 PyrrolidinoneREV-ERBα IC50: 790 nM, REV-ERBβ IC50: 560 nMAnalog of SR9009 with similar in vitro activity.[4][5]
GSK4112 (SR6452) SulfonamideEC50: 0.4 µMEarly chemical probe; lacks significant plasma exposure.[4][5]
STL1267 Non-porphyrin syntheticKi: 0.16 µM for REV-ERBαHigh-affinity agonist with improved specificity and in vivo potency compared to SR9009; crosses the blood-brain barrier.[1][5][6][7]
Tetrahydroisoquinolines (THIQs) TetrahydroisoquinolineVariesA series of agonists developed to improve potency and bioavailability; some analogs show longer half-life and lower plasma clearance.[1]
GSK2945 Not specifiedNot specifiedImproved pharmacokinetic profile suitable for in vivo testing.[1]
SR12418 Not specifiedNot specifiedImproved pharmacokinetic profile suitable for in vivo testing.[1]

In Vitro and In Vivo Performance Data

The efficacy of these agonists is typically evaluated by their ability to repress the transcription of REV-ERB target genes, most notably BMAL1.

Table 2: Comparative Efficacy of REV-ERBα Agonists

CompoundModel SystemKey FindingReference(s)
SR9009 & SR9011 HepG2 cellsSuppressed BMAL1 mRNA expression in a REV-ERBα/β-dependent manner.[4]
GSK4112 HEK293 cellsLimited activity in a Gal4-responsive luciferase reporter assay due to no plasma exposure.[4]
STL1267 HepG2 cellsMore efficacious than SR9009 in repressing BMAL1 gene expression.[8]
STL1267 LPS-stimulated macrophagesSignificantly suppressed the expression of the NLRP3 inflammasome.[6]
SR9009 Diet-induced obese miceDecreased obesity by reducing fat mass and improving dyslipidemia and hyperglycemia.[9]
STL1267 MiceSignificantly reduced BMAL1 expression in the liver 12 hours post-treatment.[1]

Signaling Pathway and Experimental Workflow

REV-ERBα acts as a transcriptional repressor. Upon agonist binding, it recruits the nuclear receptor co-repressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3), to its DNA response elements in the promoter region of target genes, leading to transcriptional silencing.[1][6]

REV_ERB_Signaling Agonist REV-ERBα Agonist (e.g., STL1267) REV_ERB REV-ERBα Agonist->REV_ERB Binds to NCoR_HDAC3 NCoR/HDAC3 Co-repressor Complex REV_ERB->NCoR_HDAC3 Recruits Target_Gene Target Gene Promoter (e.g., BMAL1) NCoR_HDAC3->Target_Gene Binds to Transcription_Repression Transcriptional Repression Target_Gene->Transcription_Repression Leads to

REV-ERBα agonist signaling pathway.

A typical workflow for evaluating novel REV-ERBα agonists involves a series of in vitro and in vivo assays to determine potency, efficacy, selectivity, and pharmacokinetic properties.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding_Assay 1. Binding Assay (e.g., Radioligand displacement) Reporter_Assay 2. Luciferase Reporter Assay (HEK293 cells with Gal4-REV-ERB-LBD) Binding_Assay->Reporter_Assay Gene_Expression 3. Target Gene Expression (qPCR for BMAL1 in HepG2 cells) Reporter_Assay->Gene_Expression Selectivity_Panel 4. Selectivity Screening (Panel of other nuclear receptors) Gene_Expression->Selectivity_Panel PK_Study 5. Pharmacokinetic Studies (Mice) Selectivity_Panel->PK_Study Promising Candidates Target_Engagement 6. Target Engagement (BMAL1 expression in tissues) PK_Study->Target_Engagement Efficacy_Model 7. Disease Model Efficacy (e.g., Diet-induced obesity) Target_Engagement->Efficacy_Model

Workflow for REV-ERBα agonist evaluation.

Detailed Experimental Protocols

1. Luciferase Reporter Assay for REV-ERBα Activity

  • Objective: To determine the potency (IC50/EC50) of a compound in activating REV-ERBα-mediated transcriptional repression.

  • Cell Line: HEK293 cells.

  • Plasmids:

    • An expression vector for a chimeric protein containing the Gal4 DNA-binding domain fused to the ligand-binding domain (LBD) of REV-ERBα.

    • A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).

  • Methodology:

    • Co-transfect HEK293 cells with the Gal4-REV-ERBα-LBD expression vector and the Gal4-UAS-luciferase reporter plasmid.

    • After transfection, plate the cells into 96-well plates.

    • Treat the cells with a serial dilution of the test compound (e.g., from 1 nM to 10 µM) or vehicle control (DMSO).

    • Incubate for 24-48 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for differences in transfection efficiency and cell number.

    • Plot the dose-response curve and calculate the IC50/EC50 value.[4]

2. Quantitative PCR (qPCR) for Target Gene Expression

  • Objective: To measure the effect of a REV-ERBα agonist on the mRNA levels of a known target gene, such as BMAL1.

  • Cell Line: Human hepatocarcinoma cells (HepG2) or other relevant cell types.

  • Methodology:

    • Plate HepG2 cells and allow them to adhere.

    • Treat the cells with the test compound at a specific concentration (e.g., 10 µM) or vehicle control for a defined period (e.g., 6, 12, or 24 hours).

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform qPCR using primers specific for the target gene (BMAL1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Calculate the relative change in gene expression using the ΔΔCt method.[4][10]

3. In Vivo Mouse Studies for Efficacy and Pharmacokinetics

  • Objective: To assess the in vivo effects of a REV-ERBα agonist on metabolism, circadian behavior, and target gene expression in tissues.

  • Animal Model: C57BL/6J mice are commonly used. For metabolic studies, diet-induced obese mice are often employed.

  • Methodology:

    • Pharmacokinetics:

      • Administer the compound to mice via a relevant route (e.g., intraperitoneal injection or oral gavage).

      • Collect blood samples at various time points post-administration.

      • Analyze plasma concentrations of the compound using LC-MS/MS to determine parameters like Cmax, Tmax, half-life, and bioavailability.

    • Target Engagement and Efficacy:

      • Administer the compound or vehicle to mice daily for a specified duration (e.g., 7-14 days).

      • Monitor physiological parameters such as body weight, food intake, and locomotor activity.

      • At the end of the study, collect tissues of interest (e.g., liver, skeletal muscle, adipose tissue) at specific Zeitgeber times (ZT).

      • Analyze target gene expression in these tissues using qPCR.

      • For metabolic studies, measure plasma levels of glucose, triglycerides, and cholesterol.[9][11]

Conclusion

The development of novel REV-ERBα agonists has significantly advanced the field, offering tools with improved properties over SR9009. Compounds like STL1267 demonstrate higher potency and better in vivo characteristics, making them valuable for dissecting the physiological roles of REV-ERBα and exploring its therapeutic potential in metabolic diseases, inflammatory disorders, and beyond.[1][6] The selection of an appropriate agonist should be guided by the specific research question, considering factors such as the desired route of administration, the target tissue, and the need for high specificity. The experimental protocols outlined here provide a framework for the rigorous evaluation of these and future REV-ERBα modulators.

References

Comparative Analysis of SR-29065's IC50 in Glioblastoma Stem Cells and Differentiated Glial Cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the cytotoxic potency of the novel REV-ERBα agonist, SR-29065, in key glioblastoma cell populations. This document provides a comparative summary of IC50 values, detailed experimental methodologies, and an overview of the implicated signaling pathway.

The synthetic REV-ERBα agonist, this compound, has emerged as a promising compound in cancer research, particularly for its potential to target the aggressive and resilient glioblastoma (GBM). This guide offers a comparative analysis of the half-maximal inhibitory concentration (IC50) of this compound in glioblastoma stem cells (GSCs) and differentiated glial cells (DGCs), providing researchers with essential data on its selective cytotoxicity.

Data Presentation: this compound IC50 Values

Recent preclinical studies have highlighted the differential sensitivity of glioblastoma cell populations to this compound. While specific IC50 values from a comprehensive comparative study are not yet publicly available in tabulated form, a key 2024 study by Chan et al. indicates that this compound exhibits greater potency against glioblastoma stem cells (GSCs) when compared to differentiated glial cells (DGCs)[1][2][3][4]. The study also demonstrated synergistic anti-cancer effects when this compound was combined with the novel CRY2 activator, SHP1705, in both GSC and DGC lines[1][2][3].

To provide a framework for future comparative analyses, the following table structure is recommended for summarizing IC50 data for this compound:

Cell Line TypeCell Line NameThis compound IC50 (µM)Reference
Glioblastoma Stem Cell (GSC)GSC Line 1Data not availableChan et al., 2024
Glioblastoma Stem Cell (GSC)GSC Line 2Data not availableChan et al., 2024
Differentiated Glial Cell (DGC)DGC Line 1Data not availableChan et al., 2024
Differentiated Glial Cell (DGC)DGC Line 2Data not availableChan et al., 2024

Note: The specific IC50 values are pending publication of the full dataset from the referenced study. Researchers are encouraged to consult the final published paper for quantitative data.

Experimental Protocols

The determination of IC50 values is critical for assessing the efficacy of a compound. The following is a detailed methodology for a cell viability assay, such as the MTT assay, which is commonly used to determine the IC50 of compounds like this compound in adherent cell lines.

Objective: To determine the concentration of this compound that inhibits the metabolic activity of glioblastoma stem cells (GSCs) and differentiated glial cells (DGCs) by 50%.

Materials:

  • This compound compound

  • Glioblastoma stem cells (GSCs) and Differentiated Glial Cells (DGCs)

  • Complete cell culture medium (e.g., Neurobasal-A medium supplemented with 10% FBS for DGCs)[4]

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count GSCs and DGCs.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock) and a no-treatment control.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, the concentration at which there is a 50% reduction in cell viability, using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action:

This compound is a selective agonist of REV-ERBα, a nuclear receptor that plays a crucial role in regulating circadian rhythm and metabolism. In the context of cancer, activation of REV-ERBα can lead to the suppression of key oncogenic pathways. The binding of this compound to REV-ERBα is thought to repress the transcription of genes involved in cell proliferation, lipogenesis, and autophagy, ultimately leading to apoptosis in cancer cells.

SR29065_Signaling_Pathway SR29065 This compound REV_ERB REV-ERBα SR29065->REV_ERB Binds to & Activates Corepressor Co-repressor Complex (e.g., NCoR/HDAC3) REV_ERB->Corepressor Recruits Oncogenic_Pathways Oncogenic Pathways (Proliferation, Lipogenesis, Autophagy) REV_ERB->Oncogenic_Pathways Represses BMAL1_CLOCK BMAL1/CLOCK Transcription Corepressor->BMAL1_CLOCK Represses BMAL1_CLOCK->Oncogenic_Pathways Activates Apoptosis Apoptosis Oncogenic_Pathways->Apoptosis Inhibition leads to

Caption: this compound activates REV-ERBα, leading to the repression of oncogenic pathways and induction of apoptosis.

Experimental Workflow for IC50 Determination:

The following diagram outlines the key steps in determining the IC50 value of this compound.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (GSCs & DGCs) Cell_Seeding 3. Seed Cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep 2. This compound Serial Dilution Treatment 4. Treat Cells with This compound Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Addition 5. Add MTT Reagent Treatment->MTT_Addition Solubilization 6. Solubilize Formazan MTT_Addition->Solubilization Abs_Reading 7. Read Absorbance (570 nm) Solubilization->Abs_Reading Dose_Response 8. Plot Dose-Response Curve Abs_Reading->Dose_Response IC50_Calc 9. Calculate IC50 Dose_Response->IC50_Calc

References

A Comparative Guide to REV-ERB Modulators: Unveiling the Advantages of SR-29065

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel REV-ERBα-selective agonist, SR-29065, with older REV-ERB modulators, namely SR9009 and GSK4112. The objective is to highlight the advancements offered by this compound in terms of selectivity, potency, and in vivo applicability, supported by experimental data.

Introduction to REV-ERB and its Modulation

The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are critical components of the core circadian clock machinery, acting as transcriptional repressors.[1] They play a pivotal role in regulating the expression of core clock genes, including Bmal1, thereby influencing a wide array of physiological processes such as metabolism, inflammation, and behavior.[1][2] The discovery of synthetic ligands that modulate REV-ERB activity has opened new avenues for therapeutic interventions in metabolic diseases, sleep disorders, and autoimmune conditions.[3][4]

Quantitative Performance Comparison

The following tables summarize the key quantitative data for this compound, SR9009, and GSK4112, offering a clear comparison of their performance characteristics.

Table 1: In Vitro Potency and Selectivity

CompoundTarget(s)EC50/IC50 (nM)SelectivityReference
This compound REV-ERBαEC50: 110Selective for REV-ERBα; no affinity for REV-ERBβ[5]
SR9009 REV-ERBα/βIC50: 670 (REV-ERBα), 800 (REV-ERBβ)Dual agonist[2]
GSK4112 REV-ERBα/β-Dual agonist; 3-4 fold less potent than SR9009[6][7]

Table 2: Pharmacokinetic Properties

CompoundAdministration RouteBioavailabilityHalf-lifeCmaxKey LimitationsReference
This compound Intraperitoneal (i.p.)Good plasma exposure-12.2 µM (at 50 mg/kg)-[5]
SR9009 OralLow (~2.2% in mice)Short-Poor oral bioavailability[1]
GSK4112 -Very poor in vivo exposure--Unsuitable for in vivo studies[7][8]

Key Advantages of this compound

This compound demonstrates several key advantages over its predecessors:

  • Isoform Selectivity: Unlike the dual agonism of SR9009 and GSK4112, this compound is selective for REV-ERBα.[5] This selectivity allows for more targeted modulation of the REV-ERB signaling pathway, potentially reducing off-target effects.

  • Improved In Vivo Profile: this compound exhibits good plasma exposure and metabolic stability, making it a viable candidate for in vivo studies and therapeutic development.[5] This is a significant improvement over GSK4112, which has very poor systemic exposure, and SR9009, which suffers from low oral bioavailability.[1][7]

  • Therapeutic Potential in Autoimmune Disorders: In a mouse model of multiple sclerosis (experimental autoimmune encephalomyelitis or EAE), this compound demonstrated therapeutic benefit by delaying disease onset and severity.[5] This highlights its potential for the treatment of autoimmune diseases.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell-Based REV-ERBα Agonist Assay (Mammalian Two-Hybrid System)

This assay measures the ability of a compound to promote the interaction between REV-ERBα and its co-repressor, NCoR.

  • Cell Line: Human Embryonic Kidney (HEK) 293T cells.

  • Plasmids:

    • A plasmid encoding the GAL4 DNA-binding domain fused to the ligand-binding domain (LBD) of human REV-ERBα.

    • A plasmid encoding the activation domain of a transcription factor fused to the nuclear receptor interaction domain (ID) of NCoR.

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

  • Procedure:

    • Co-transfect HEK293T cells with the three plasmids described above.

    • 24 hours post-transfection, treat the cells with varying concentrations of the test compound (e.g., this compound, SR9009, GSK4112) or vehicle control.

    • After a defined incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

    • Data is typically normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.

    • EC50 values are calculated from the dose-response curves.[6]

Quantitative Real-Time PCR (RT-qPCR) for REV-ERB Target Gene Expression

This method is used to quantify the effect of REV-ERB modulators on the expression of target genes like Bmal1 and Clock.

  • Cell Line or Tissue: Can be performed on cultured cells (e.g., HepG2) or tissues harvested from treated animals.

  • Procedure:

    • Treat cells or animals with the REV-ERB modulator or vehicle.

    • Isolate total RNA from the cells or tissues using a suitable RNA extraction kit.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green or probe-based assays with primers specific for the target genes (Bmal1, Clock, etc.) and a housekeeping gene for normalization (e.g., Tbp, 36B4).

    • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control.

In Vivo Efficacy in a Mouse Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)

This protocol assesses the therapeutic potential of a REV-ERB modulator in an animal model of autoimmune disease.

  • Animal Model: C57BL/6 mice.

  • Induction of EAE: Immunize mice with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

  • Treatment:

    • On the day of immunization or upon the appearance of clinical signs, begin treatment with the test compound (e.g., this compound at 25 or 50 mg/kg) or vehicle, typically administered intraperitoneally (i.p.) twice daily (b.i.d.).

    • Continue treatment for a specified duration.

  • Assessment:

    • Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5, from no signs to paralysis).

    • At the end of the study, tissues such as the central nervous system (CNS) can be harvested for histological analysis and to assess immune cell infiltration.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key concepts related to REV-ERB modulation.

REV_ERB_Signaling_Pathway cluster_nucleus Nucleus BMAL1_CLOCK BMAL1/CLOCK Heterodimer E_Box E-Box BMAL1_CLOCK->E_Box Binds to REV_ERB_gene REV-ERBα/β Gene E_Box->REV_ERB_gene Activates Transcription REV_ERB_protein REV-ERBα/β Protein REV_ERB_gene->REV_ERB_protein Translation NCoR_HDAC3 NCoR/HDAC3 Co-repressor Complex REV_ERB_protein->NCoR_HDAC3 Recruits Heme Heme (Endogenous Ligand) Heme->REV_ERB_protein Binds to SR29065 This compound (Agonist) SR29065->REV_ERB_protein Binds to RORE RORE NCoR_HDAC3->RORE Binds to BMAL1_gene BMAL1 Gene RORE->BMAL1_gene Represses Transcription Target_Genes Metabolic & Inflammatory Genes RORE->Target_Genes Represses Transcription

Caption: REV-ERBα/β signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation Assay_Dev Assay Development (e.g., Mammalian Two-Hybrid) Screening High-Throughput Screening Assay_Dev->Screening Hit_Validation Hit Validation & Potency (EC50/IC50 Determination) Screening->Hit_Validation Selectivity Selectivity Profiling (vs. REV-ERBβ & other NRs) Hit_Validation->Selectivity Gene_Expression Target Gene Expression (RT-qPCR) Selectivity->Gene_Expression PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life) Gene_Expression->PK_Studies PD_Studies Pharmacodynamic Studies (Target Engagement) PK_Studies->PD_Studies Efficacy_Models Efficacy in Disease Models (e.g., EAE) PD_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies

Caption: General experimental workflow for the discovery and validation of REV-ERB modulators.

SR29065_Advantages cluster_advantages Key Advantages cluster_outcomes Potential Outcomes SR29065 This compound Selectivity REV-ERBα Selectivity SR29065->Selectivity Improved_PK Improved Pharmacokinetics SR29065->Improved_PK InVivo_Efficacy Demonstrated In Vivo Efficacy (Autoimmune Model) SR29065->InVivo_Efficacy Reduced_Off_Target Reduced Off-Target Effects Selectivity->Reduced_Off_Target Therapeutic_Viability Viable for Therapeutic Development Improved_PK->Therapeutic_Viability Targeted_Therapy Targeted Therapy for Autoimmune Diseases InVivo_Efficacy->Targeted_Therapy

Caption: Logical relationship of this compound's advantages and their potential outcomes.

References

SR-29065: A Superior Tool for Selective REV-ERBα Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, metabolism, and circadian biology, the selective modulation of nuclear receptor REV-ERBα offers a powerful approach to dissecting its role in health and disease. SR-29065 has emerged as a superior tool compound for this purpose, offering significant advantages in selectivity and metabolic stability over other commonly used REV-ERB agonists.

This guide provides a comprehensive comparison of this compound with other REV-ERB modulators, supported by experimental data, to assist researchers in selecting the optimal tool for their studies.

Unraveling the REV-ERB Signaling Axis

The nuclear receptors REV-ERBα and REV-ERBβ are key transcriptional repressors that play a critical role in regulating the circadian clock and metabolism. They exert their effects by recruiting co-repressors, such as NCoR, to target gene promoters, thereby inhibiting transcription. The development of synthetic ligands for these receptors has been instrumental in elucidating their physiological functions.

cluster_0 REV-ERBα Activation SR29065 This compound REVERB REV-ERBα SR29065->REVERB Binds & Activates CoR Co-repressor (e.g., NCoR) REVERB->CoR Recruits DNA Target Gene Promoter (e.g., Bmal1) CoR->DNA Binds to Transcription Transcription Inhibited DNA->Transcription Leads to

Caption: Activation of REV-ERBα by this compound leads to the recruitment of co-repressors and subsequent transcriptional repression of target genes.

Comparative Analysis: this compound vs. Other REV-ERB Agonists

This compound distinguishes itself from other well-known REV-ERB agonists, such as SR9009 and SR9011, primarily through its remarkable selectivity for REV-ERBα. While SR9009 and SR9011 are potent dual agonists of both REV-ERBα and REV-ERBβ, this compound's targeted action allows for the specific interrogation of REV-ERBα-mediated pathways.

CompoundTarget(s)REV-ERBα IC50/EC50REV-ERBβ IC50/EC50SelectivityReference
This compound REV-ERBα 110 nM (EC50) >10 µM >90-fold for REV-ERBα [1]
SR9009REV-ERBα/β~670 nM (EC50)~800 nM (EC50)Dual Agonist[2][3]
SR9011REV-ERBα/β~790 nM (IC50)~560 nM (IC50)Dual Agonist[4][5]

Enhanced In Vivo Utility: The Advantage of Metabolic Stability

A critical factor for a tool compound's effectiveness in vivo is its metabolic stability. This compound demonstrates significantly improved stability in both human and murine liver microsomes compared to earlier REV-ERB modulators, leading to better plasma exposure and target engagement in animal models.[1]

CompoundHuman Liver Microsome Stability (t1/2)Murine Liver Microsome Stability (t1/2)
This compound 76 min 32 min
SR9009Not ReportedNot Reported
SR9011Not ReportedNot Reported

Demonstrated In Vivo Efficacy: The Case of Autoimmune Disease

The superior properties of this compound have been validated in a preclinical model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE).[1] Administration of this compound delayed the onset and reduced the severity of the disease in mice, demonstrating its ability to modulate immune responses in a disease context.[1]

Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To assess the in vivo efficacy of this compound in a mouse model of multiple sclerosis.

Methodology:

  • Induction of EAE: Female C57BL/6 mice are immunized with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Pertussis toxin is administered intraperitoneally on days 0 and 2 post-immunization to facilitate the entry of encephalitogenic T cells into the central nervous system.

  • Treatment: Mice are treated with either vehicle or this compound (e.g., 25 or 50 mg/kg, intraperitoneally, twice daily) starting from the day of immunization or upon the appearance of clinical signs.

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

  • Target Engagement Analysis: At the end of the study, tissues such as the spleen and central nervous system can be harvested to assess immune cell infiltration and the expression of REV-ERBα target genes (e.g., Bmal1, Clock) by qPCR to confirm target engagement.[1]

cluster_1 EAE Experimental Workflow Induction EAE Induction (MOG35-55 + CFA) Treatment Treatment (Vehicle or this compound) Induction->Treatment Monitoring Daily Clinical Scoring Treatment->Monitoring Analysis Endpoint Analysis (Histology, qPCR) Monitoring->Analysis

Caption: Workflow for evaluating the in vivo efficacy of this compound in the EAE mouse model of multiple sclerosis.

Conclusion: Why this compound is the Preferred Tool

This compound stands out as a superior tool compound for researchers investigating the specific roles of REV-ERBα for the following key reasons:

  • Enhanced Metabolic Stability: Improved stability translates to more reliable and sustained target engagement in in vivo experiments.[1]

  • Proven In Vivo Efficacy: Its demonstrated effectiveness in a relevant disease model provides confidence in its utility for preclinical studies.[1]

For researchers aiming to specifically dissect the biological functions and therapeutic potential of REV-ERBα, this compound offers a well-characterized and highly effective pharmacological tool.

References

A Comparative Transcriptomic Analysis of SR-29065 and SR9009: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic ligands targeting the nuclear receptor REV-ERB, SR-29065 and SR9009 have emerged as critical tools for investigating circadian rhythms and their intersection with metabolism and disease. While both compounds modulate REV-ERB activity, their distinct selectivity profiles and downstream transcriptomic consequences warrant a detailed comparative analysis. This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their selection and application.

At a Glance: Key Differences in Transcriptional Impact

FeatureThis compoundSR9009
Primary Target Selective REV-ERBα agonist[1]REV-ERBα/β agonist[2]
REV-ERB Independent Effects Not reported, selective for REV-ERBα[3]Demonstrated REV-ERB-independent effects on gene transcription[2]
Key Modulated Genes Bmal1, Clock[1][3]Bmal1, Clock, Per, NRF2 target genes (Nqo1, Ho-1), LXRα/FOXM1 pathway genes[1][2][3]
Primary Signaling Pathways Circadian Clock RegulationCircadian Clock Regulation, NRF2-mediated Antioxidant Response, LXRα/FOXM1 Pathway

In-Depth Transcriptomic Comparison

While a head-to-head comparative transcriptomic study using techniques like RNA sequencing has not been published, a comparative analysis can be synthesized from existing literature on the individual compounds.

This compound: A Selective Modulator of the Core Clock

This compound is characterized as a selective agonist for REV-ERBα.[4] Its primary documented effect on gene expression is the repression of core circadian clock genes that are direct targets of REV-ERBα. Experimental data has shown that treatment with this compound leads to a reduction in the mRNA levels of Bmal1 and Clock in mouse liver.[1][3] This targeted action underscores its utility in studies focused specifically on the REV-ERBα-mediated regulation of the circadian machinery.

SR9009: A Broader Transcriptional Footprint

SR9009, while also a potent REV-ERB agonist, exhibits a broader range of transcriptomic effects. Similar to this compound, it represses the expression of core clock genes including Bmal1 and Period (Per) genes.[2][5] However, a significant body of evidence reveals that SR9009 also exerts effects independently of REV-ERB.

Transcriptomic analyses have identified the NRF2-mediated antioxidant response pathway as a key target of SR9009.[2] Studies have shown that SR9009 can upregulate the expression of NRF2 target genes such as NAD(P)H quinone dehydrogenase 1 (Nqo1) and heme oxygenase 1 (Ho-1).[2] This activity is linked to its anti-inflammatory and antioxidant properties.

Furthermore, research has indicated that SR9009 can regulate the LXRα/FOXM1 pathway in a REV-ERB-independent manner, impacting cell cycle and proliferation genes.

Experimental Methodologies: A Glimpse into the Lab

The findings described above are based on a variety of experimental protocols. For researchers looking to replicate or build upon this work, the following methodologies are key:

RNA Sequencing (RNA-seq): A powerful technique for comprehensive transcriptome analysis. A typical workflow involves:

  • RNA Extraction: Isolation of total RNA from cells or tissues treated with the compound of interest (e.g., this compound or SR9009) and a vehicle control.

  • Library Preparation: Conversion of RNA to a library of cDNA fragments, often with the addition of adapters for sequencing.

  • Sequencing: High-throughput sequencing of the prepared libraries.

  • Data Analysis: Alignment of sequencing reads to a reference genome, quantification of gene expression levels, and differential expression analysis to identify genes that are significantly up- or down-regulated by the compound.

Quantitative Real-Time PCR (qRT-PCR): Used to validate the findings from RNA-seq or to measure the expression of specific target genes. The process includes:

  • RNA Extraction and cDNA Synthesis: As described above.

  • PCR Amplification: Amplification of the target cDNA using gene-specific primers and a fluorescent dye that binds to double-stranded DNA.

  • Data Analysis: Quantification of the amount of amplified product in real-time to determine the initial amount of target mRNA.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the functional consequences of the transcriptomic changes induced by this compound and SR9009, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

SR29065_Pathway SR29065 This compound REVERB_alpha REV-ERBα SR29065->REVERB_alpha activates Bmal1_Clock Bmal1/Clock Transcription REVERB_alpha->Bmal1_Clock represses Circadian_Output Circadian Rhythm Regulation Bmal1_Clock->Circadian_Output drives

Caption: this compound signaling pathway.

SR9009_Pathways cluster_reverb REV-ERB Dependent cluster_independent REV-ERB Independent SR9009_rev SR9009 REVERB REV-ERBα/β SR9009_rev->REVERB activates Bmal1_Clock_rev Bmal1/Clock Transcription REVERB->Bmal1_Clock_rev represses Circadian_Output_rev Circadian Rhythm Bmal1_Clock_rev->Circadian_Output_rev SR9009_ind SR9009 NRF2 NRF2 Pathway SR9009_ind->NRF2 LXR LXRα/FOXM1 Pathway SR9009_ind->LXR Antioxidant_Response Antioxidant Response NRF2->Antioxidant_Response Cell_Cycle Cell Cycle Regulation LXR->Cell_Cycle

Caption: SR9009 multifaceted signaling.

Transcriptomics_Workflow start Cell/Tissue Culture (e.g., Hepatocytes) treatment Treatment: - Vehicle - this compound - SR9009 start->treatment rna_extraction RNA Extraction treatment->rna_extraction library_prep RNA-seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis: - Read Alignment - Gene Expression Quantification - Differential Expression Analysis sequencing->data_analysis pathway_analysis Pathway and Gene Ontology Analysis data_analysis->pathway_analysis

Caption: Comparative transcriptomics workflow.

Conclusion

References

Safety Operating Guide

Navigating the Disposal of SR-29065: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, all personnel handling SR-29065 must adhere to the following disposal procedures to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of the selective REV-ERBα agonist, this compound.

As a novel research compound, specific disposal instructions for this compound are not yet widely established. However, based on its chemical structure, including the presence of trifluoromethyl groups, and general principles of laboratory safety, this compound and its associated waste should be treated as hazardous.[1][2] Adherence to your institution's hazardous waste management program is mandatory.

Core Disposal Protocol: A Step-by-Step Approach

The proper disposal of this compound is a critical component of the experimental workflow, ensuring the safety of laboratory personnel and minimizing environmental impact. The following steps provide a clear, actionable plan for managing this compound waste.

Step 1: Hazard Identification and Waste Classification

Before beginning any experiment, consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, compounds with trifluoromethyl groups should be handled as potentially hazardous.[1][2] All materials contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE), and labware, must be classified as hazardous chemical waste.[3][4][5]

Step 2: Segregation of Waste

Proper segregation is crucial to prevent dangerous chemical reactions.[6][7] this compound waste should be collected in a designated container and not mixed with other waste streams unless their compatibility is verified.[2]

  • Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a designated solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. Do not mix aqueous and organic solvent waste streams.[2]

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

Step 3: Container Selection and Labeling

Use only appropriate, chemically resistant containers for waste collection.[4][7] The container must be in good condition with a secure, leak-proof lid.[7]

All waste containers must be clearly labeled with:[5]

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (avoid abbreviations)

  • The approximate concentration and volume

  • The date when waste was first added to the container

Step 4: Storage of Hazardous Waste

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][6] This area should be at or near the point of waste generation and under the control of laboratory personnel.[7] Ensure that the storage area is well-ventilated and that incompatible wastes are physically separated.[6][7]

Step 5: Arranging for Disposal

Once the waste container is full or has been in storage for a designated period (typically up to one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][4] Never dispose of this compound down the drain or in the regular trash.[3]

Safety and Disposal Data for this compound

ParameterGuidelineSource
Chemical Name This compound[8]
Primary Hazard Assumed Hazardous (Trifluoromethyl Compound)[1][2]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat. A NIOSH-approved respirator may be necessary if creating aerosols.[2]
Waste Classification Hazardous Chemical Waste[3][4][5]
Disposal Method Collection by licensed hazardous waste disposal service.[3][4]
Incompatible Waste Streams Do not mix with other waste streams unless compatibility is confirmed. Keep acids and bases separate.[2][6]
Spill Cleanup Alert personnel, ensure ventilation. Absorb with inert material (e.g., vermiculite, sand). Collect in a labeled hazardous waste container.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

SR29065_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Collection cluster_storage Storage & Disposal cluster_final Final Disposition A Step 1: Classify this compound as Hazardous Waste B Step 2: Segregate Waste Streams (Solid, Liquid, Sharps) A->B C Step 3: Use Labeled, Compatible Waste Containers B->C D Step 4: Store in Satellite Accumulation Area C->D E Step 5: Contact EHS for Waste Pickup D->E F Proper Disposal by Licensed Facility E->F

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling SR-29065

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of SR-29065, a selective REV-ERBα agonist. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located in publicly available resources. The information presented here is based on general best practices for handling potent, small-molecule research compounds. It is imperative to supplement this guidance with a comprehensive, substance-specific risk assessment before commencing any work.

Immediate Safety and Personal Protective Equipment (PPE)

Given the absence of a specific SDS, a cautious approach to personal protection is warranted. The following table outlines the recommended PPE for handling this compound based on general laboratory safety principles for chemical compounds of unknown toxicity.

Operation Required Personal Protective Equipment (PPE)
Receiving and Unpacking - Chemical-resistant gloves (Nitrile, double-gloved recommended) - Safety glasses with side shields
Weighing and Aliquoting (Solid Form) - Chemical-resistant gloves (Nitrile, double-gloved) - Laboratory coat - Safety glasses with side shields or safety goggles - Respiratory protection (N95 or higher-rated respirator)
Solution Preparation and Handling - Chemical-resistant gloves (Nitrile, double-gloved) - Laboratory coat - Safety glasses with side shields or safety goggles - Work within a certified chemical fume hood
In Vitro and In Vivo Administration - Chemical-resistant gloves (Nitrile) - Laboratory coat - Safety glasses
Spill Cleanup - Chemical-resistant gloves (Nitrile, double-gloved) - Disposable gown or coveralls - Safety goggles - Respiratory protection (as dictated by the scale of the spill)
Waste Disposal - Chemical-resistant gloves (Nitrile) - Laboratory coat - Safety glasses

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following diagram illustrates the key stages of the operational plan.

This compound Handling and Disposal Workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_experiment Experimentation cluster_disposal Disposal receiving Receiving and Unpacking - Inspect for damage - Verify compound identity storage Storage - Store at recommended temperature - Keep in a designated, labeled area receiving->storage Store Appropriately weighing Weighing and Aliquoting - Use a dedicated balance - Minimize dust generation storage->weighing Prepare for Use solution Solution Preparation - Work in a fume hood - Use appropriate solvents weighing->solution Dissolve Compound experiment In Vitro / In Vivo Use - Follow approved protocols - Document all procedures solution->experiment Conduct Experiment disposal Waste Disposal - Segregate waste streams - Follow institutional guidelines experiment->disposal Dispose of Waste

Caption: A workflow diagram illustrating the key stages of handling this compound, from receipt to disposal.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure personnel safety.

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.

  • Decontamination: All non-disposable equipment and surfaces that have come into contact with this compound should be decontaminated using an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.

Consult your institution's specific guidelines for hazardous waste disposal.

Experimental Protocol: In Vivo Administration of a REV-ERBα Agonist

The following is a generalized protocol for the in vivo administration of a REV-ERBα agonist, such as this compound, in a mouse model. This protocol should be adapted and approved by the relevant institutional animal care and use committee (IACUC) before implementation.

Objective: To assess the in vivo efficacy of this compound in a relevant disease model.

Materials:

  • This compound

  • Vehicle solution (e.g., DMSO, corn oil)

  • Sterile syringes and needles

  • Animal model (e.g., C57BL/6 mice)

  • Appropriate caging and husbandry supplies

Methodology:

  • Formulation Preparation:

    • On the day of dosing, prepare the this compound formulation by dissolving the compound in the chosen vehicle to the desired concentration.

    • Ensure the solution is homogenous. Gentle warming or sonication may be required, but stability under these conditions should be verified.

  • Animal Dosing:

    • Acclimate animals to the experimental conditions.

    • Administer this compound or vehicle control to the animals via the determined route (e.g., intraperitoneal injection, oral gavage).

    • The dosing volume should be calculated based on the animal's body weight.

  • Monitoring and Sample Collection:

    • Monitor the animals for any adverse effects throughout the study period.

    • At predetermined time points, collect relevant biological samples (e.g., blood, tissues) for downstream analysis (e.g., pharmacokinetics, target engagement, efficacy biomarkers).

  • Data Analysis:

    • Analyze the collected data to evaluate the effects of this compound compared to the vehicle control group.

REV-ERBα Signaling Pathway

This compound is a selective agonist of REV-ERBα, a nuclear receptor that plays a critical role in regulating circadian rhythms and metabolism. The following diagram illustrates the canonical signaling pathway of REV-ERBα.

REV-ERBα Signaling Pathway cluster_nucleus Nucleus SR29065 This compound REVERB REV-ERBα SR29065->REVERB Binds and Activates NCoR NCoR/HDAC3 Co-repressor Complex REVERB->NCoR Recruits RORE RORE (REV-ERB Response Element) NCoR->RORE Binds to TargetGenes Target Genes (e.g., Bmal1, Clock) RORE->TargetGenes Represses Transcription

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。